molecular formula C9H7ClO B041604 Cinnamoyl chloride CAS No. 17082-09-6

Cinnamoyl chloride

Cat. No.: B041604
CAS No.: 17082-09-6
M. Wt: 166.6 g/mol
InChI Key: WOGITNXCNOTRLK-VOTSOKGWSA-N
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Description

Cinnamoyl chloride is a highly versatile and reactive acyl chloride derivative of cinnamic acid, prized for its role as a fundamental building block in organic synthesis and chemical biology. Its primary research value lies in its facile acylation reactions, where it serves as an efficient cinnamoyl group donor to nucleophiles such as amines and alcohols, enabling the synthesis of a wide array of cinnamoyl-containing derivatives. This mechanism allows researchers to readily produce cinnamamide analogs, esters, and other complex molecules for structure-activity relationship (SAR) studies. Key applications include the development of novel pharmaceutical candidates, particularly as inhibitors of enzymes like tyrosine phosphatases, and the synthesis of polymer precursors where the cinnamoyl group introduces photosensitive or cross-linking properties. Furthermore, it is extensively used in the functionalization of biomolecules, including peptides and sugars, to probe biological interactions or create fluorescent probes. The compound's α,β-unsaturated carbonyl system is central to its reactivity, undergoing conjugate additions in addition to standard acyl substitution, thereby expanding its utility in creating diverse chemical libraries for high-throughput screening and material science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enoyl chloride
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InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOGITNXCNOTRLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
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DSSTOX Substance ID

DTXSID401312860
Record name trans-Cinnamoyl chloride
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Molecular Weight

166.60 g/mol
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CAS No.

17082-09-6, 102-92-1
Record name trans-Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name 2-Propenoyl chloride, 3-phenyl-
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Record name Cinnamoyl chloride
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Record name Cinnamoyl Chloride
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Record name CINNAMOYL CHLORIDE
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Foundational & Exploratory

Cinnamoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride, the acyl chloride derivative of cinnamic acid, is a highly versatile reagent in organic synthesis. Its unique chemical structure, featuring both a reactive acyl chloride group and an α,β-unsaturated carbonyl system, makes it a valuable building block for a diverse range of molecules, including pharmaceutical intermediates, photosensitive polymers, and various fine chemicals. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, supplemented with detailed experimental protocols and logical workflow diagrams.

Core Chemical and Physical Properties

This compound is a white to yellowish crystalline solid with a pungent odor. It is soluble in various organic solvents like petroleum ether, carbon tetrachloride, and hot ethanol (B145695), but it decomposes in water.[1] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₉H₇ClO[1][2]
Molecular Weight 166.6 g/mol [2][3]
Melting Point 35-37 °C[1][2][3]
Boiling Point 256-258 °C[1][2][3]
Density 1.167 g/cm³ (at 45/4 °C)[1]
Refractive Index 1.614 (at 42.5 °C)[1]
Solubility Soluble in petroleum ether, carbon tetrachloride, hot ethanol; Insoluble in water (decomposes slowly)[1]
Appearance White or yellowish needle-like crystals[1]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by two key features: the electrophilic carbonyl carbon of the acyl chloride and the α,β-unsaturated system. This dual reactivity allows for a variety of chemical transformations.

Nucleophilic Acyl Substitution

The most characteristic reaction of this compound is nucleophilic acyl substitution at the carbonyl carbon.[4] The chloride ion is an excellent leaving group, facilitating the attack of various nucleophiles. This reaction proceeds via a general addition-elimination mechanism.[4]

A diagram illustrating the general mechanism of nucleophilic acyl substitution is provided below.

Caption: General mechanism of nucleophilic acyl substitution of this compound.

Reaction with Water (Hydrolysis): this compound reacts with water, slowly decomposing to form cinnamic acid and hydrochloric acid.[1][5]

Reaction with Alcohols (Alcoholysis): It reacts readily with alcohols to form cinnamyl esters.[4] This reaction is a highly efficient method for synthesizing cinnamates.[6] For instance, the reaction with ethanol yields ethyl cinnamate.[7]

Reaction with Amines (Aminolysis): The reaction of this compound with ammonia, primary amines, or secondary amines is a highly efficient method for synthesizing cinnamamides.[4] The reaction is typically vigorous and produces the corresponding amide and hydrogen chloride.[8]

Aza-Michael Addition

The α,β-unsaturated system of this compound can undergo conjugate addition reactions. A key example is the aza-Michael addition, where an amine acts as a nucleophile, attacking the β-carbon of the unsaturated system.[4] In a process described as base-promoted aminoamidation, cinnamoyl chlorides react with aryl amines in the presence of triethylamine (B128534) to generate β-amino amides through a tandem aza-Michael addition and nucleophilic acyl substitution.[4][9][10]

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the cinnamoyl group onto an aromatic ring.[11] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[12] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.

A simplified workflow for the Friedel-Crafts acylation using this compound is shown below.

friedel_crafts_acylation reagents This compound Arene (e.g., Benzene) reaction_conditions Reaction in an inert solvent reagents->reaction_conditions catalyst Lewis Acid (e.g., AlCl₃) catalyst->reaction_conditions workup Aqueous Workup reaction_conditions->workup product Aryl Cinnamoyl Ketone workup->product

Caption: Simplified workflow for Friedel-Crafts acylation with this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound from Cinnamic Acid

The most common method for preparing this compound is the reaction of cinnamic acid with thionyl chloride (SOCl₂).[4][13]

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (freshly distilled)

  • Magnetic stir bar

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas absorption trap (containing aqueous sodium hydroxide (B78521) solution)

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure: [13]

  • Set up the reaction apparatus consisting of a three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a powder funnel. The reflux condenser should be connected to a gas absorption trap to neutralize the evolving HCl and SO₂ gases.

  • Charge the flask with freshly distilled thionyl chloride (1.5 equivalents).

  • While stirring, add trans-cinnamic acid (1 equivalent) in several portions through the powder funnel.

  • Once the addition is complete, replace the powder funnel with a stopper.

  • Slowly heat the reaction mixture to 50 °C. A strong evolution of gas will be observed.

  • Continue stirring at 80 °C for an additional 2 hours.

  • After cooling the reaction mixture, replace the reflux condenser with a distillation apparatus.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The remaining crude this compound is often pure enough for subsequent reactions. For further purification, it can be fractionally distilled under high vacuum.

A workflow diagram for the synthesis of this compound is presented below.

synthesis_workflow start Start setup Assemble reaction apparatus: - Three-neck flask - Reflux condenser - Gas trap start->setup add_reagents Charge flask with thionyl chloride Add trans-cinnamic acid portion-wise setup->add_reagents heat Heat to 50°C, then 80°C for 2 hours add_reagents->heat cool Cool the reaction mixture heat->cool distill Remove excess thionyl chloride via vacuum distillation cool->distill product Obtain crude this compound distill->product purify Optional: Purify by fractional distillation product->purify end_product Pure this compound product->end_product If crude is sufficient purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Cinnamic Acid Amides

This compound is a key intermediate for the synthesis of various cinnamic acid amides.[14]

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., toluene, ether)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure: [14][15]

  • Dissolve the crude this compound in an anhydrous solvent such as toluene.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) in an anhydrous solvent like ether.

  • Cool the amine solution in an ice bath.

  • Slowly add the this compound solution to the stirred amine solution over approximately 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30-60 minutes.

  • Work up the reaction mixture by washing with a dilute acid (to remove excess amine), followed by a wash with aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent under reduced pressure to yield the crude cinnamic acid amide.

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis of Cinnamyl Esters (Esterification)

The reaction of this compound with an alcohol provides a straightforward route to cinnamyl esters.[16][17]

Materials:

  • This compound

  • Alcohol (e.g., cinnamyl alcohol)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice bath

  • Reflux apparatus

  • Standard laboratory glassware

Procedure: [16]

  • In a flask under a nitrogen atmosphere, mix the alcohol (1 equivalent) and triethylamine (1.36 equivalents) in anhydrous DCM and place it in an ice bath.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Slowly drip the this compound solution into the alcohol/triethylamine mixture.

  • Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

  • After cooling, wash the reaction mixture successively with saturated sodium bicarbonate solution and cold distilled water.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo to obtain the crude ester.

  • The crude product can be purified by silica (B1680970) gel column chromatography.

Conclusion

This compound is a valuable and reactive chemical intermediate with broad applications in organic synthesis. Its dual reactivity, arising from the acyl chloride functionality and the α,β-unsaturated system, allows for a wide range of chemical transformations, including nucleophilic acyl substitutions, conjugate additions, and Friedel-Crafts reactions. The experimental protocols provided herein offer practical guidance for the synthesis and utilization of this important compound. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists in the fields of drug discovery, materials science, and chemical biology.

References

cinnamoyl chloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cinnamoyl Chloride for Researchers and Drug Development Professionals

Introduction

This compound (C₉H₇ClO) is a pivotal reagent in organic synthesis, serving as a primary precursor for a diverse array of cinnamoyl derivatives.[1] Its utility is particularly pronounced in the pharmaceutical and fine chemical sectors. The compound's structure, which includes a phenyl group conjugated with an acryloyl chloride, imparts a unique reactivity that makes it an ideal intermediate for various organic transformations such as acylations, esterifications, and amidations.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, and its applications in drug discovery and development, with a focus on its role in the synthesis of biologically active molecules.

Chemical Identification and Molecular Structure

There are two primary CAS numbers associated with this compound, which can be a source of confusion. The CAS number 102-92-1 is generally used for this compound without specifying the stereoisomer, while 17082-09-6 is specifically assigned to the trans-isomer.[2][3][4][5][6][7] The trans form is the most common and is often what is referred to when "this compound" is mentioned.[3]

The molecular structure of this compound is characterized by a benzene (B151609) ring attached to an acryloyl chloride functional group.

IdentifierValue
Molecular Formula C₉H₇ClO[2][4][5]
Molecular Weight 166.60 g/mol [2][8]
IUPAC Name (2E)-3-phenylprop-2-enoyl chloride[3][8]
SMILES C1=CC=C(C=C1)/C=C/C(=O)Cl[8]
InChI InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+[5][8]
InChIKey WOGITNXCNOTRLK-VOTSOKGWSA-N[5][8]

Physicochemical Properties

This compound is typically a white to yellowish crystalline solid.[9] The following table summarizes its key physicochemical properties.

PropertyValue
Melting Point 31-40 °C[10]
Boiling Point 256-258 °C[11]
Flash Point >110 °C[12]
Appearance White to pale cream chunks or fused solid[10]
Solubility Soluble in dioxane and chloroform; reacts with water[6]

Experimental Protocols

Synthesis of this compound from Trans-Cinnamic Acid

The most common laboratory and industrial synthesis of this compound involves the reaction of trans-cinnamic acid with thionyl chloride (SOCl₂).[1][9]

Materials:

  • Trans-cinnamic acid

  • Thionyl chloride (freshly distilled)

  • 50 mL two-neck flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Gas absorption trap (containing aqueous sodium hydroxide (B78521) solution)

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus consisting of a 50 mL two-neck flask equipped with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas absorption trap to neutralize the evolving HCl and SO₂ gases.[12]

  • Charge the reaction flask with 1.8 g (1.1 mL, 15 mmol) of freshly distilled thionyl chloride.[12]

  • While stirring, add 1.48 g (10.0 mmol) of trans-cinnamic acid in several portions using a powder funnel.[12]

  • Once the addition is complete, slowly heat the reaction mixture to 50 °C. Be cautious as there will be vigorous gas evolution.[12]

  • After the initial gas evolution subsides, increase the temperature to 80 °C and continue stirring for an additional two hours.[12]

  • After cooling the reaction mixture, remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap (liquid nitrogen) to condense the volatile thionyl chloride.[12]

  • The remaining yellowish solid is the crude this compound, which is suitable for most subsequent reactions. The crude yield is approximately 81%.[12] For further purification, the product can be fractionally distilled under high vacuum (e.g., 75-80 °C at 0.1 hPa).[12]

G Experimental Workflow for this compound Synthesis cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Optional Purification setup_flask Two-neck flask with stir bar setup_condenser Reflux condenser setup_flask->setup_condenser add_socl2 Charge flask with thionyl chloride setup_trap Gas absorption trap (NaOH solution) setup_condenser->setup_trap add_ca Add trans-cinnamic acid add_socl2->add_ca heat_50 Heat to 50°C (initial gas evolution) add_ca->heat_50 heat_80 Heat to 80°C for 2 hours heat_50->heat_80 cool Cool reaction mixture distill_socl2 Remove excess SOCl₂ via vacuum distillation cool->distill_socl2 crude_product Obtain crude this compound distill_socl2->crude_product vac_distill Fractional distillation under high vacuum crude_product->vac_distill If higher purity is needed pure_product Obtain pure this compound vac_distill->pure_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a valuable building block for creating extensive chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1] Its primary role is as a cinnamoyl group donor in reactions with nucleophiles like amines and alcohols, leading to the synthesis of cinnamamides and cinnamoyl esters, respectively.[1] Many of these derivatives have shown promising biological activities.

Antimicrobial and Antifungal Activity

This compound is used to synthesize derivatives that are evaluated for their antimicrobial properties. For example, cinnamoyl-metronidazole esters have demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus, and cinnamoyl-memantine amides have shown significant activity against Candida fungi.[13] A study on a series of synthetic cinnamides and cinnamates derived from this compound reported that ester derivatives were generally more bioactive than the amide derivatives against various fungal and bacterial strains.[14]

Anti-inflammatory Activity

Derivatives of cinnamic acid are being investigated for their anti-inflammatory properties. It has been hypothesized that conjugating cinnamic acid (via this compound) with other bioactive molecules like carvacrol, thymol, or menthol (B31143) could lead to synergistic effects.[15] These effects may involve the inhibition of inflammatory pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is activated by lipopolysaccharides (LPS).[15]

G Potential Anti-inflammatory Mechanism of Cinnamoyl Derivatives LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines promotes transcription of Inflammation Inflammation Cytokines->Inflammation leads to Cinn_Deriv Cinnamoyl Derivatives Cinn_Deriv->TLR4 inhibit Cinn_Deriv->NFkB inhibit

Caption: Inhibition of the TLR4/NF-κB pathway by cinnamoyl derivatives.

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage. It reacts with water, liberating toxic gas, and should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. Store in a cool, dry place away from incompatible materials such as bases and oxidizing agents.[6]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly for the development of new therapeutic agents. Its ability to readily form cinnamoyl derivatives allows researchers to explore a wide range of molecular structures with potential antimicrobial, antifungal, and anti-inflammatory activities. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries for the production of active pharmaceutical ingredients (APIs), fragrances, and other specialty chemicals.[1][2][3] Its reactivity, stemming from the acyl chloride functional group, allows for facile derivatization, making it a valuable building block in medicinal chemistry and materials science.[1][4] This technical guide provides an in-depth overview of the synthesis of this compound from cinnamic acid and thionyl chloride, focusing on experimental protocols, reaction mechanisms, and quantitative data.

Reaction Overview

The conversion of cinnamic acid to this compound is a classic example of a nucleophilic acyl substitution reaction.[4][5] Thionyl chloride (SOCl₂) serves as an efficient chlorinating agent, converting the carboxylic acid hydroxyl group into a highly reactive acyl chloride.[5] The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound, compiled from various experimental procedures.

ParameterValueNotes
Reactant Molar Ratio Cinnamic Acid : Thionyl Chloride = 1 : 1.5An excess of thionyl chloride is typically used to ensure complete conversion of the cinnamic acid.[6]
Reaction Temperature Initial: 50°C, then 80°CA gradual increase in temperature is recommended to control the initial vigorous gas evolution.[6]
Reaction Time Approximately 3.5 hours (excluding distillation)The reaction is monitored by the cessation of HCl and SO₂ evolution.[6]
Crude Yield 81%The crude product is often a yellowish solid.[6]
Purified Yield 75-90%Purification via vacuum distillation yields a colorless, strong refractive liquid that solidifies upon cooling.[3][6]
Melting Point 35-37°CThe purified product is a white to yellowish crystalline solid.[1][2]
Boiling Point 256-258°C

Experimental Protocol

This protocol is a synthesis of established methods for the preparation of this compound.[6][7]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Powder funnel

  • Gas outlet tube connected to a series of gas traps (bubble counter with paraffin oil, empty safety wash bottle, wash bottle with NaOH solution)[6]

  • Distillation apparatus for vacuum distillation

  • Cold trap (liquid nitrogen)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a powder funnel. Connect the top of the reflux condenser to a gas trapping system to neutralize the evolved HCl and SO₂ gases.[6]

  • Charging Reactants: Charge the reaction flask with freshly distilled thionyl chloride (1.5 molar equivalents). While stirring, add trans-cinnamic acid (1 molar equivalent) in portions through the powder funnel.[6]

  • Reaction: The initial addition of cinnamic acid may result in a thick slurry. Close the remaining flask openings and begin to slowly heat the mixture to approximately 50°C in an oil bath. Be cautious as gas evolution will be vigorous.[6] Once the initial reaction subsides, increase the bath temperature to 80°C and continue stirring for an additional 2 hours, or until the evolution of gas ceases.[6]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, replace the reflux condenser with a distillation bridge. Remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap cooled with liquid nitrogen to collect the distilled thionyl chloride.[6] The remaining crude this compound will be a yellowish solid.[6]

  • Purification (Optional): For most applications, the crude product is of sufficient purity.[6] For higher purity, the this compound can be purified by fractional distillation under high vacuum (approximately 1 hPa).[6] To prevent crystallization in the condenser, it can be air-cooled or gently warmed with a hot-air dryer if necessary.[6] Alternatively, the product can be recrystallized from petroleum ether.[2]

Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [8][9][10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]

  • The reaction evolves toxic and corrosive gases (HCl and SO₂). [6] An efficient gas trapping system containing a sodium hydroxide solution is mandatory to neutralize these byproducts.

  • This compound is a skin irritant and corrosive. [2] Avoid contact with skin and eyes.

  • Ensure all glassware is thoroughly dried before use to prevent the violent reaction of thionyl chloride with water.

Diagrams

Reaction_Mechanism cinnamic_acid Cinnamic Acid intermediate Chlorosulfite Intermediate cinnamic_acid->intermediate Nucleophilic attack thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->intermediate cinnamoyl_chloride This compound intermediate->cinnamoyl_chloride Elimination so2 SO₂ intermediate->so2 cl_ion Cl⁻ intermediate->cl_ion hcl HCl cl_ion->cinnamoyl_chloride Nucleophilic attack on carbonyl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Apparatus Setup charge 2. Charge Reactants (Cinnamic Acid + Thionyl Chloride) setup->charge react 3. Heat and Stir (50°C -> 80°C) charge->react cool 4. Cool to Room Temp. react->cool distill_socl2 5. Remove Excess SOCl₂ (Vacuum Distillation) cool->distill_socl2 crude_product Crude this compound distill_socl2->crude_product purify 6. Purify (Optional) (Vacuum Distillation or Recrystallization) crude_product->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for this compound synthesis.

References

Solubility of Cinnamoyl Chloride in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride, a key intermediate in the synthesis of various pharmaceuticals, fragrances, and other organic compounds, presents as an off-white to yellow crystalline solid. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in synthetic chemistry, enabling appropriate solvent selection for reactions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data where available, its reactivity with certain solvent classes, and a detailed experimental protocol for solubility determination.

Quantitative and Qualitative Solubility Data

The solubility of this compound is influenced by the polarity and proticity of the solvent. While comprehensive quantitative data across a wide range of solvents is not extensively documented in readily available literature, a combination of specific quantitative values and qualitative descriptions provides a useful framework for solvent selection.

Table 1: Solubility of this compound in Various Organic Solvents

Solvent ClassSolventChemical FormulaSolubilityTemperature (°C)Notes
Ethers DioxaneC₄H₈O₂0.1 g/mL[1][2][3][4][5][6][7]Not SpecifiedClear solution reported.
Diethyl Ether(C₂H₅)₂OSoluble[8]Not SpecifiedGeneral qualitative description.
Hydrocarbons Petroleum EtherMixtureSoluble[1]Not Specified
LigroinMixtureVery Soluble[9][10][11]Not Specified
TolueneC₇H₈Soluble20[12]
Halogenated Hydrocarbons Carbon TetrachlorideCCl₄Soluble[1]Not Specified
Esters General EstersRCOOR'Soluble[9][10][11]Not SpecifiedGeneral qualitative description.
Alcohols EthanolC₂H₅OHSoluble (with reaction)[1]HotReacts to form the corresponding ester.
Aqueous Solvents WaterH₂ODecomposes[1][2][3][5][6][7][9][10][11][12]Not SpecifiedReacts to form cinnamic acid.

Note: The term "soluble" indicates that the compound dissolves to a practically useful extent, but specific quantitative values are not provided in the cited sources. Researchers should perform preliminary solubility tests for their specific applications.

Solvent Reactivity: A Critical Consideration

This compound is an acyl chloride and, as such, is highly reactive towards nucleophilic functional groups. This reactivity has significant implications for solvent choice.

  • Protic Solvents: Solvents containing acidic protons, such as alcohols and water, will react with this compound. The hydroxyl group in alcohols acts as a nucleophile, leading to the formation of the corresponding cinnamoyl ester. With water, this compound hydrolyzes to form cinnamic acid. These reactions are often vigorous. Therefore, protic solvents are generally unsuitable for dissolving this compound if the integrity of the acyl chloride is to be maintained.

  • Aprotic Solvents: Aprotic solvents, such as ethers, hydrocarbons, halogenated hydrocarbons, and esters, are generally suitable for dissolving this compound as they lack acidic protons and are less likely to react. However, the presence of even trace amounts of water in these solvents can lead to slow decomposition. Therefore, the use of anhydrous solvents is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • Add a known volume of the anhydrous solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation and ingress of atmospheric moisture.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium (i.e., when the concentration of the solute in the solution becomes constant).

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a pre-calibrated analytical instrument. For this compound, which has a chromophore, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware and solvents should be scrupulously dried before use.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow Experimental Workflow for Solubility Determination A Preparation of Supersaturated Mixture B Equilibration (Constant Temperature & Agitation) A->B Incubate C Phase Separation (Settling) B->C Cease Agitation D Sample Collection & Filtration C->D Withdraw Supernatant E Dilution D->E Prepare for Analysis F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F Analyze Sample G Data Analysis & Solubility Calculation F->G Calculate Concentration

Caption: A flowchart of the experimental workflow for determining the solubility of a solid in a liquid.

References

physical characteristics and appearance of cinnamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical characteristics of cinnamoyl chloride, a key reagent in organic synthesis. The information is presented to support its application in research and development, particularly within the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

This compound is an acyl chloride derivative of cinnamic acid. Its reactivity makes it a valuable intermediate in the synthesis of a variety of organic compounds, including esters, amides, and other acid derivatives.[1][2] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO[3][4][5][6][7][8]
Molecular Weight 166.60 g/mol [3][6][7]
CAS Number 102-92-1[1][3][5][6][9]
Melting Point 35-37 °C[2][4][5][10]
Boiling Point 256-258 °C[2][4][5][10]
Density 1.1617 g/cm³ at 45.3/4 °C[4]
Refractive Index 1.614 at 42.5 °C[4]
Flash Point >110 °C (>230 °F)[2][5]

Appearance and Solubility

This compound typically presents as a white to yellowish crystalline solid or needle-like crystals.[1][2][4][8] It may also appear as chunks or a fused solid, and depending on the ambient temperature and its specific melting range, it can exist as a solid, liquid, a solidified melt, or a supercooled melt.[7][11][12] It is described as having a strong, pungent odor.[1][13]

Regarding its solubility, this compound is very soluble in petroleum ether and soluble in organic solvents such as carbon tetrachloride, esters, dioxane, and hot ethanol.[4] It is insoluble in water and will slowly decompose upon contact with it.[4]

Synthesis Protocol

A common and straightforward method for the synthesis of this compound is through the reaction of trans-cinnamic acid with an excess of thionyl chloride.

Experimental Protocol: Synthesis of this compound from trans-Cinnamic Acid [5][8]

  • Reactants:

    • trans-Cinnamic acid (1.0 mmol)

    • Thionyl chloride (5 mL, excess)

  • Procedure:

    • Combine trans-cinnamic acid and excess thionyl chloride in a suitable reaction vessel.

    • Heat the mixture at reflux for 2 hours.

    • After the reaction is complete, remove the excess thionyl chloride by vacuum concentration.

    • The resulting product is this compound, obtained in quantitative yield.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the diagram below.

G Synthesis of this compound A trans-Cinnamic Acid C Reaction at Reflux (2 hours) A->C B Thionyl Chloride (SOCl₂) B->C E Vacuum Concentration C->E Reaction Mixture D This compound E->D Purified Product F Byproducts (SO₂, HCl) E->F Removed

Caption: Workflow for this compound Synthesis.

References

An In-depth Technical Guide to Cinnamoyl Chloride: Safety, Handling, and Storage Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride is a highly reactive acyl chloride used extensively as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and dyes. Its utility is matched by its significant hazardous properties, necessitating stringent safety, handling, and storage protocols. This technical guide provides a comprehensive overview of these protocols to ensure the safe and effective use of this compound in a laboratory setting.

Safety and Hazard Identification

This compound is classified as a corrosive and toxic substance.[1] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2] Understanding its key hazards is the foundation of safe handling.

1.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Appearance Light yellow solid
Molecular Formula C₉H₇ClO
Molecular Weight 166.61 g/mol
Melting Point 33 - 37 °C / 91.4 - 98.6 °F
Boiling Point 120 - 126 °C / 248 - 258.8 °F @ 15 mmHg
Flash Point 79 °C / 174.2 °F
Stability Moisture sensitive; stable under normal conditions.[3]

1.2. Health Hazard Information

Exposure to this compound can cause severe health effects. It is corrosive and causes severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation, and ingestion can lead to severe damage to the digestive tract.[2][4]

1.3. Reactivity and Incompatibility

This compound is a reactive chemical that is incompatible with a range of substances. Contact with these materials can lead to vigorous or violent reactions.

  • Water: Reacts violently to produce hydrogen chloride gas.[2]

  • Strong Bases: Reacts exothermically.

  • Alcohols: Reacts to form esters, often vigorously.

  • Oxidizing Agents: Can lead to vigorous reactions.

  • Amines: Reacts to form amides.

  • Finely Powdered Metals: May react vigorously.

Quantitative Safety Data

Quantitative data on exposure limits and specific material compatibility is crucial for a comprehensive safety assessment.

2.1. Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) specifically for this compound. In the absence of specific limits, it is imperative to handle this compound with stringent engineering controls to minimize any potential exposure.

2.2. Toxicological Data

2.3. Glove Compatibility

Specific breakthrough time data for this compound with common laboratory glove materials is not widely published. Therefore, a conservative approach is necessary. For handling highly corrosive and reactive acid chlorides, heavy-duty gloves are recommended.

Glove MaterialRecommendationRationale
Butyl Rubber RecommendedGenerally provides good resistance to corrosive liquids.
Viton® RecommendedOffers excellent resistance to a wide range of chemicals, including reactive compounds.
Nitrile Rubber Use with caution for short-duration tasksMay offer limited protection; double-gloving is advised. Inspect gloves frequently for any signs of degradation.
Latex Not RecommendedOffers poor resistance to many chemicals and can degrade quickly upon exposure.

Always inspect gloves for integrity before use and discard them immediately if any signs of degradation are observed.

Handling and Experimental Protocols

Adherence to strict handling protocols is critical to prevent exposure and accidents. The following protocols are based on best practices for handling reactive acid chlorides.

3.1. Engineering Controls

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible within the immediate work area.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are necessary. An apron resistant to chemicals should be worn over the lab coat.

  • Hand Protection: As detailed in Table 2.2, butyl rubber or Viton® gloves are recommended. Double-gloving provides an additional layer of protection.

3.3. Standard Operating Procedure for a Typical Reaction

This protocol outlines the general steps for using this compound in a chemical reaction.

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary reagents and equipment. Ensure all glassware is dry.

    • Don the required PPE.

  • Dispensing:

    • This compound is a solid at room temperature. Dispensing should be done in the fume hood.

    • Use a clean, dry spatula to transfer the solid to a pre-weighed, dry reaction vessel.

    • Keep the container of this compound tightly sealed when not in use.

  • Reaction:

    • If dissolving, add the solvent to the reaction vessel containing this compound under an inert atmosphere (e.g., nitrogen or argon).

    • Add other reactants slowly and in a controlled manner, as the reaction may be exothermic.

    • Maintain a safe distance from the reaction and monitor it closely.

  • Work-up and Quenching:

    • Unreacted this compound must be quenched safely. Slowly and carefully add the reaction mixture to a quenching solution (e.g., a cold, dilute solution of sodium bicarbonate or an alcohol like isopropanol) with stirring. This should be done in an ice bath to control the exothermic reaction.

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware and equipment that came into contact with this compound. A solution of sodium bicarbonate can be used to neutralize any residue.

    • Dispose of all waste, including contaminated PPE, as hazardous waste in accordance with institutional and local regulations.

Storage Protocols

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Moisture: Protect from moisture to prevent the release of hydrogen chloride gas.[2] Store in a tightly sealed container.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Segregation: Store separately from strong bases, alcohols, oxidizing agents, and other incompatible materials.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

5.1. Spills

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a sodium bicarbonate solution.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety personnel.

    • Prevent entry into the area.

    • If it is safe to do so, and you are trained, control sources of ignition.

5.2. Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from procurement to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocols Procurement Procurement & Receipt RiskAssessment Conduct Risk Assessment Procurement->RiskAssessment Storage Store Securely Procurement->Storage PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection Eng_Controls Verify Engineering Controls (Fume Hood, Safety Shower) RiskAssessment->Eng_Controls Dispensing Dispense in Fume Hood PPE_Selection->Dispensing Eng_Controls->Dispensing Reaction Perform Reaction Dispensing->Reaction Dispensing->Storage Spill Spill Response Dispensing->Spill Exposure Exposure Response Dispensing->Exposure Quenching Quench Reaction Mixture Reaction->Quenching Reaction->Spill Reaction->Exposure Decontamination Decontaminate Glassware & Surfaces Quenching->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

By implementing these comprehensive safety, handling, and storage protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride, the acyl chloride derivative of cinnamic acid, stands as a pivotal building block in modern chemical and biological research.[1][2] Its unique structure, featuring a reactive acyl chloride group conjugated with a phenyl ring via a propenoyl linker, imparts a versatile reactivity profile that is leveraged across diverse scientific disciplines. This guide provides a comprehensive overview of its fundamental research applications, detailing its role in organic synthesis, its utility in the development of novel therapeutic agents, and its emerging applications in materials science.

Core Chemical Properties and Reactivity

This compound is a crystalline solid, appearing white to yellowish, with a molecular formula of C₉H₇ClO.[2][3] It is soluble in various organic solvents but decomposes in the presence of water.[2][3] Its chemical utility is dominated by two primary modes of reactivity: nucleophilic acyl substitution at the carbonyl carbon and conjugate addition to the α,β-unsaturated system.[1]

  • Nucleophilic Acyl Substitution : This is the most characteristic reaction of this compound.[1] It readily reacts with nucleophiles such as alcohols, amines, and thiols to form a wide array of cinnamoyl esters, amides, and thioesters, respectively. The reaction proceeds through a tetrahedral intermediate, with the chloride ion acting as an excellent leaving group.[1] This facile derivatization is fundamental to its use in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

  • Conjugate (Michael) Addition : The α,β-unsaturated carbonyl system allows for 1,4-conjugate addition reactions. For instance, the aza-Michael addition involves the addition of an amine to the β-carbon of the double bond.[1] This dual reactivity expands its synthetic utility, enabling the creation of more complex molecular architectures.[1]

G cluster_main This compound Reactivity cluster_sub cluster_products Products CC Cinnamoyl Chloride NUC_ACYL Nucleophilic Acyl Substitution CC->NUC_ACYL CONJ_ADD Conjugate Addition CC->CONJ_ADD Amides Amides NUC_ACYL->Amides  + Amines Esters Esters NUC_ACYL->Esters  + Alcohols BetaAminoAmides β-Amino Amides CONJ_ADD->BetaAminoAmides  + Amines  (aza-Michael) G cluster_pathway Inhibition of TLR4/NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB  Phosphorylates &  Degrades NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB  Releases Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription CinnDeriv Cinnamoyl Derivatives CinnDeriv->TLR4 Inhibits Activation CinnDeriv->IKK Inhibits G cluster_workflow Workflow: Synthesis of this compound start Setup Apparatus (Flask, Condenser, Gas Trap) charge Charge Flask: 1. Cinnamic Acid 2. Thionyl Chloride 3. DMF (catalyst) start->charge heat Heat Slowly, then Reflux (2-4h) charge->heat monitor Monitor: Gas Evolution Ceases heat->monitor cool Cool to Room Temperature monitor->cool distill Remove Excess SOCl₂ (Vacuum Distillation) cool->distill product Crude Cinnamoyl Chloride distill->product purify Optional: Purify by Vacuum Distillation product->purify final_product Pure Cinnamoyl Chloride purify->final_product Yes

References

Reaction Kinetics of Cinnamoyl Chloride with Primary Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of cinnamoyl chloride with primary alcohols. The esterification of this compound is a fundamental reaction in organic synthesis, with broad applications in the pharmaceutical industry for the development of new therapeutic agents. Understanding the kinetics of this reaction is crucial for process optimization, yield maximization, and the rational design of novel cinnamate-based compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to serve as a valuable resource for professionals in the field.

Core Concepts in Reaction Kinetics

The reaction between this compound, an acyl chloride, and a primary alcohol is a nucleophilic acyl substitution reaction that results in the formation of a cinnamyl ester and hydrochloric acid. The reaction rate is influenced by several factors, including the structure of the alcohol, the solvent, temperature, and the presence of catalysts.

The general reaction can be represented as follows:

C₆H₅CH=CHCOCl + R-OH → C₆H₅CH=CHCOOR + HCl

Where R represents the alkyl group of a primary alcohol (e.g., methyl, ethyl, propyl).

The kinetics of this reaction can be studied to determine the rate law, rate constants, and activation parameters, which provide insights into the reaction mechanism and the factors that control its speed.

Quantitative Kinetic Data

The following tables summarize the available quantitative data on the reaction kinetics of this compound with primary alcohols. Direct kinetic data for the uncatalyzed reaction is sparse in the readily available literature; therefore, some values are presented in a comparative context based on related reactions.

Table 1: Relative Catalytic Rates for the Cinnamoylation of n-Propanol in Acetonitrile at 25°C[1]

CatalystRelative Rate
Pyridine1
N-Methylimidazole259
4-Dimethylaminopyridine (B28879) (DMAP)16,000

Table 2: Activation Parameters for the Solvolysis of this compound in Aqueous Acetone[2]

ParameterValue
Enthalpy of Activation (ΔH‡)66 kJ/mol
Entropy of Activation (ΔS‡)-80 J K⁻¹ mol⁻¹

Note: These parameters are for the reaction with water (solvolysis) and serve as an estimate for the uncatalyzed reaction with alcohols, which is expected to proceed through a similar mechanism.

Table 3: Solvent Effects on the Cinnamoylation of n-Propyl Alcohol[3]

SolventGeneral Trend
Methyl Ethyl KetoneThe rate of the this compound reaction tends to increase as the solvent polarity decreases.[3]
Ethylene DichlorideThe rate of the this compound reaction tends to increase as the solvent polarity decreases.[3]
Methylene (B1212753) ChlorideThe rate of the this compound reaction tends to increase as the solvent polarity decreases.[3]
TolueneThe rate of the this compound reaction tends to increase as the solvent polarity decreases.[3]

Experimental Protocols

Detailed methodologies for studying the kinetics of the reaction of this compound with primary alcohols are provided below. These protocols are based on established methods for kinetic analysis of acylation reactions.[3]

General Kinetic Measurement

The reaction kinetics are typically studied spectrophotometrically by monitoring the disappearance of a reactant or the appearance of a product over time.[3]

Materials:

  • trans-Cinnamoyl chloride

  • Primary alcohol (e.g., methanol, ethanol, n-propanol)

  • Anhydrous solvent (e.g., acetonitrile, methylene chloride)

  • Catalyst (e.g., N-methylimidazole, 4-dimethylaminopyridine), if applicable

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of this compound, the primary alcohol, and the catalyst (if used) in the chosen anhydrous solvent.

  • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25°C).

  • In a quartz cuvette, mix the alcohol solution and the solvent. If a catalyst is used, add the catalyst solution to the alcohol solution.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette.

  • Quickly mix the solution and immediately begin recording the absorbance at a predetermined wavelength (where one of the species has a significant and unique absorbance) at regular time intervals.

  • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance change versus time. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the reactant in excess (usually the alcohol).

Uncatalyzed Reaction Protocol

Objective: To determine the rate constant for the direct reaction of this compound with a primary alcohol.

Specific Conditions:

  • Reactants: this compound (e.g., 0.01 M), Primary Alcohol (e.g., 0.1 M, 0.2 M, 0.3 M)

  • Solvent: Anhydrous Acetonitrile

  • Temperature: 25°C, 35°C, 45°C

  • Monitoring Wavelength: To be determined by UV-Vis scan of reactants and products.

Catalyzed Reaction Protocol

Objective: To determine the rate constant for the N-methylimidazole or 4-dimethylaminopyridine catalyzed reaction.

Specific Conditions:

  • Reactants: this compound (e.g., 0.01 M), Primary Alcohol (e.g., 0.1 M)

  • Catalyst: N-methylimidazole or 4-dimethylaminopyridine (e.g., 0.001 M)

  • Solvent: Anhydrous Acetonitrile

  • Temperature: 25°C

  • Monitoring Wavelength: To be determined by UV-Vis scan of reactants, products, and catalyst-acyl intermediate. The formation of the N-acyl catalyst intermediate can often be monitored at a specific wavelength.[3]

Reaction Mechanisms and Pathways

The reaction of this compound with primary alcohols can proceed through different mechanisms depending on the absence or presence of a nucleophilic catalyst.

Uncatalyzed Reaction Mechanism

In the absence of a catalyst, the reaction is believed to proceed via a direct nucleophilic attack of the alcohol on the carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to form the ester. The reaction may proceed through either an addition-elimination or an Sₙ2-like mechanism. Studies on the solvolysis of this compound suggest that an Sₙ2 mechanism is favored over an addition-elimination mechanism, as indicated by a relatively higher enthalpy and less negative entropy of activation.[2]

Uncatalyzed_Mechanism Reactants This compound + Primary Alcohol TransitionState Transition State Reactants->TransitionState Nucleophilic Attack Products Cinnamyl Ester + HCl TransitionState->Products Elimination

Caption: Uncatalyzed reaction pathway.

Catalyzed Reaction Mechanism (Nucleophilic Catalysis)

With catalysts such as N-methylimidazole or 4-dimethylaminopyridine (DMAP), the reaction proceeds via a nucleophilic catalysis pathway.[3] The catalyst first reacts with this compound to form a highly reactive N-acylimidazolium or N-acylpyridinium intermediate. This intermediate is then attacked by the primary alcohol in a less-catalyzed or general base-catalyzed step to yield the final ester and regenerate the catalyst.

Catalyzed_Mechanism cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Ester Formation cluster_regeneration Catalyst Regeneration This compound This compound N-Acyl Intermediate N-Acyl Intermediate This compound->N-Acyl Intermediate + Catalyst Cinnamyl Ester Cinnamyl Ester N-Acyl Intermediate->Cinnamyl Ester + Primary Alcohol Catalyst Catalyst Cinnamyl Ester->Catalyst + H⁺

Caption: Catalyzed reaction pathway.

Conclusion

The reaction kinetics of this compound with primary alcohols are significantly influenced by the choice of solvent and the use of nucleophilic catalysts. Catalysts like 4-dimethylaminopyridine dramatically accelerate the reaction rate by providing an alternative reaction pathway through a highly reactive N-acylpyridinium intermediate. The provided experimental protocols offer a framework for researchers to conduct their own kinetic studies, enabling a deeper understanding and optimization of this important esterification reaction for applications in drug development and other areas of chemical synthesis. Further research is warranted to establish a comprehensive database of rate constants and activation parameters for a wider range of primary alcohols and reaction conditions.

References

In-depth Technical Guide on the Stability of Cinnamoyl Chloride Under Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoyl chloride is a key reagent in organic synthesis, valued for its role in introducing the cinnamoyl group in the development of pharmaceuticals and other bioactive molecules. While its reactivity is well-documented, a thorough understanding of its stability under anhydrous conditions is critical for ensuring reaction efficiency, purity of products, and safety. This technical guide provides a comprehensive overview of the stability of this compound in the absence of water, detailing its handling, storage, and potential degradation pathways. Although specific kinetic data for anhydrous decomposition remains limited in publicly accessible literature, this guide consolidates available information and provides recommended protocols for stability assessment.

Introduction

This compound (3-phenyl-2-propenoyl chloride) is an α,β-unsaturated acyl chloride that serves as a versatile building block in organic chemistry. Its utility in the synthesis of esters, amides, and other derivatives makes it a valuable intermediate in the pharmaceutical industry. The presence of the acyl chloride functional group renders the molecule highly susceptible to hydrolysis. Consequently, it is imperative to handle and store this compound under strictly anhydrous conditions to maintain its integrity and reactivity. This guide explores the factors influencing its stability in the absence of moisture and outlines potential degradation routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
Appearance White to yellow crystalline solid or liquid
Melting Point 35-37 °C
Boiling Point 256-258 °C
Purity Typically >97.0%

Recommended Storage and Handling

To ensure the long-term stability of this compound, adherence to strict storage and handling protocols is paramount.

  • Anhydrous and Inert Atmosphere: this compound is highly sensitive to moisture and will readily hydrolyze to cinnamic acid. Therefore, it must be stored and handled under a dry, inert atmosphere, such as nitrogen or argon.

  • Temperature: For optimal stability, it is recommended to store this compound in a cool and dark place. Several suppliers recommend refrigeration at 2-8 °C.

  • Container: The compound should be stored in a tightly sealed, corrosion-resistant container.

Potential Degradation Pathways Under Anhydrous Conditions

While hydrolysis is the primary degradation pathway in the presence of water, other reactions can occur under anhydrous conditions, particularly at elevated temperatures or in the presence of certain reagents.

Polymerization

Caption: Hypothetical polymerization pathway of this compound.

Isomerization

This compound typically exists as the more stable trans-isomer. However, exposure to heat or UV light could potentially lead to isomerization to the cis-isomer. This could have implications for its reactivity and the stereochemistry of its products.

Reaction with Anhydrous Solvents

Although considered stable in many common anhydrous organic solvents for typical reaction times, prolonged storage in certain solvents, especially at elevated temperatures, could lead to slow degradation. Nucleophilic solvents or impurities within the solvent could potentially react with the highly electrophilic acyl chloride group.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound under specific anhydrous conditions, a well-designed experimental protocol is necessary.

Materials and Equipment
  • High-purity this compound (>97%)

  • Anhydrous solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

  • Inert gas supply (nitrogen or argon)

  • Schlenk line or glove box

  • Temperature-controlled oven or heating block

  • Analytical instrumentation:

    • Gas Chromatography-Mass Spectrometry (GC-MS)

    • High-Performance Liquid Chromatography (HPLC) with UV detector

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • Fourier-Transform Infrared (FTIR) spectrometer

Experimental Workflow

The following workflow outlines a general procedure for a stability study.

G A Sample Preparation (in inert atmosphere) B Initial Analysis (t=0) (GC-MS, HPLC, NMR, FTIR) A->B C Storage under Controlled Conditions (Temperature, Solvent) A->C D Periodic Sampling and Analysis C->D E Data Analysis (Degradation Kinetics) D->E

Caption: General workflow for this compound stability testing.

Detailed Methodologies
  • Sample Preparation: Inside a glovebox or under a constant stream of inert gas, accurately weigh this compound into several vials. If studying stability in solution, add a known volume of the desired anhydrous solvent to each vial. Seal the vials tightly with appropriate caps.

  • Initial Analysis (Time Zero): Immediately after preparation, take one or more vials for initial analysis.

    • GC-MS: Dilute a sample in an appropriate anhydrous solvent and inject it into the GC-MS. This will provide the initial purity profile and identify any existing impurities.

    • HPLC: Develop a suitable HPLC method to quantify the concentration of this compound. A reverse-phase column with a UV detector is often suitable.

    • NMR: Dissolve a sample in a deuterated anhydrous solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. This will serve as a baseline for detecting structural changes.

    • FTIR: Obtain an IR spectrum of the initial material. The characteristic C=O stretch of the acyl chloride will be a key band to monitor.

  • Storage: Place the remaining sealed vials in a temperature-controlled environment (e.g., 25 °C, 40 °C, 60 °C) protected from light.

  • Periodic Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove vials from storage and repeat the analyses described in step 2.

  • Data Analysis: Quantify the decrease in the concentration of this compound over time using the HPLC or GC data. This data can be used to determine the degradation kinetics. Monitor for the appearance of new peaks in the chromatograms or new signals in the NMR spectra to identify degradation products.

Conclusion

The stability of this compound under anhydrous conditions is crucial for its effective use in research and development. While it is known to be stable when stored properly in a cool, dry, and inert environment, the potential for degradation through pathways such as polymerization and isomerization exists, particularly with prolonged storage or exposure to heat and light. Due to a lack of specific quantitative stability data in the literature, it is highly recommended that researchers and drug development professionals perform in-house stability studies under their specific storage and handling conditions. The experimental protocols provided in this guide offer a framework for conducting such assessments to ensure the quality and reliability of this important chemical reagent.

The Electrophilicity of the Cinnamoyl Group: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnamoyl group, an α,β-unsaturated carbonyl system, is a prominent pharmacophore in numerous natural products and synthetic molecules of therapeutic interest. Its biological activity is often intrinsically linked to its electrophilicity, which allows it to act as a Michael acceptor and form covalent bonds with biological nucleophiles. This targeted covalent modification is a cornerstone of modern drug design, enabling the development of highly potent and selective inhibitors. This technical guide provides an in-depth exploration of the core principles governing the electrophilicity of the cinnamoyl group, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the rational design of cinnamoyl-based therapeutics.

Core Concepts of Cinnamoyl Group Electrophilicity

The reactivity of the cinnamoyl group is primarily defined by the polarization of its α,β-unsaturated system. The electron-withdrawing nature of the carbonyl group renders the β-carbon electron-deficient and thus susceptible to nucleophilic attack. This reactivity is the basis for the Michael addition reaction, a key transformation in both organic synthesis and biological systems.

The electrophilicity of the cinnamoyl moiety is not a fixed property but is tunable through substitution on the aromatic ring and modification of the carbonyl group. Electron-withdrawing substituents on the phenyl ring enhance the electrophilicity of the β-carbon by further delocalizing electron density away from it. Conversely, electron-donating groups decrease electrophilicity.

Quantitative Assessment of Electrophilicity

The electrophilicity of cinnamoyl derivatives can be quantified using both experimental and computational methods. These quantitative measures are invaluable for establishing structure-activity relationships (SAR) and for the predictive design of compounds with desired reactivity profiles.

Experimental Kinetic Data

The rate of the Michael addition reaction with a model nucleophile, such as a thiol (e.g., glutathione (B108866) or a specific cysteine-containing peptide), provides a direct experimental measure of electrophilicity. Second-order rate constants (k₂) are typically determined to compare the reactivity of different cinnamoyl derivatives.

Computational Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying electrophilicity. The global electrophilicity index (ω), as defined by Parr et al., measures the stabilization in energy when a system acquires an additional electronic charge from the environment.[1] It is calculated using the electronic chemical potential (μ) and the chemical hardness (η):

ω = μ² / 2η

where μ ≈ -(IP + EA)/2 and η ≈ (IP - EA), with IP being the ionization potential and EA the electron affinity. These can be approximated by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher ω value indicates a greater electrophilic character.

Table 1: Quantitative Electrophilicity Data for Substituted Cinnamoyl Derivatives

Compound/DerivativeMethodParameterValueReference
trans-CinnamaldehydeMayr's Reactivity ScaleE-19.92[2]
p-Nitro-trans-cinnamaldehydeMayr's Reactivity ScaleE(Not specified)[3]
trans-CinnamaldehydeComputational (DFT)ω (eV)1.83[4]
p-Methoxy-trans-cinnamaldehydeComputational (DFT)ω (eV)1.70[4]
p-Chloro-trans-cinnamaldehydeComputational (DFT)ω (eV)1.96[4]
p-Bromo-trans-cinnamaldehydeComputational (DFT)ω (eV)1.98[4]
p-Cyano-trans-cinnamaldehydeComputational (DFT)ω (eV)2.30[4]
p-Nitro-trans-cinnamaldehydeComputational (DFT)ω (eV)2.45[4]

Note: Mayr's electrophilicity parameter E is a logarithmic scale. A less negative value indicates higher electrophilicity. The global electrophilicity index ω is given in electron volts (eV); a higher value indicates greater electrophilicity.

Experimental Protocols

Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the reaction between a cinnamoyl derivative and a thiol nucleophile.

Materials:

  • Cinnamoyl derivative of interest

  • Thiol nucleophile (e.g., N-acetylcysteine)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OD)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the cinnamoyl derivative and the thiol nucleophile in the chosen deuterated solvent at known concentrations.

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • In an NMR tube, combine the solutions of the cinnamoyl derivative and the thiol nucleophile. The reaction is initiated upon mixing.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.[5][6][7]

  • Process the spectra and integrate the signals corresponding to the disappearance of the vinylic protons of the cinnamoyl starting material and the appearance of the protons of the Michael adduct.

  • Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (typically second-order) to determine the rate constant (k₂).

Glutathione (GSH) Reactivity Assay

This assay assesses the reactivity of an electrophile towards the biologically relevant nucleophile, glutathione.

Materials:

Procedure:

  • Prepare a stock solution of the cinnamoyl derivative in a suitable solvent (e.g., DMSO).

  • Prepare a solution of GSH in phosphate buffer.

  • Incubate the cinnamoyl derivative with an excess of GSH in the phosphate buffer at 37°C.

  • At various time points, quench an aliquot of the reaction mixture with an appropriate quenching agent (e.g., formic acid).

  • Analyze the quenched samples by LC-MS to monitor the consumption of the cinnamoyl derivative over time.[8][9][10][11]

  • Determine the half-life (t₁/₂) of the compound and calculate the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln([Compound]) versus time. The second-order rate constant can be calculated if the GSH concentration is known and in excess.

Computational Protocol for Electrophilicity Index (ω) Calculation

This protocol outlines the steps to calculate the global electrophilicity index using Gaussian software.

Software:

  • Gaussian 09 or a later version

  • GaussView or other molecular visualization software

Procedure:

  • Geometry Optimization:

    • Build the 3D structure of the cinnamoyl derivative using GaussView.

    • Perform a geometry optimization and frequency calculation for the neutral molecule (charge=0, multiplicity=1) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Single-Point Energy Calculations:

    • Using the optimized geometry from the previous step, perform single-point energy calculations for the radical cation (charge=1, multiplicity=2) and the radical anion (charge=-1, multiplicity=2).[12][13][14]

  • Determine HOMO and LUMO Energies:

    • From the output file of the neutral molecule optimization, extract the energies of the HOMO and LUMO.

  • Calculate IP and EA:

    • The ionization potential (IP) can be calculated as the energy difference between the radical cation and the neutral molecule: IP = E(cation) - E(neutral).

    • The electron affinity (EA) can be calculated as the energy difference between the neutral molecule and the radical anion: EA = E(neutral) - E(anion).

  • Calculate μ, η, and ω:

    • Calculate the electronic chemical potential: μ = -(IP + EA) / 2.

    • Calculate the chemical hardness: η = IP - EA.

    • Calculate the global electrophilicity index: ω = μ² / 2η.[1]

Cinnamoyl Group in Signaling Pathways and Drug Design

The electrophilic nature of the cinnamoyl group is exploited in drug design to achieve covalent inhibition of specific protein targets. A prime example is the activation of the Nrf2 antioxidant response pathway through the covalent modification of Keap1.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including many cinnamoyl derivatives, can react with specific cysteine residues on Keap1 (notably Cys151). This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.[15][16][17] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Keap1_mod Modified Keap1 Nrf2->Keap1_mod Release Nrf2_nuc Nrf2 Keap1 Keap1-Cul3-E3 Ligase Keap1->Nrf2 Ubiquitination Keap1->Nrf2 Cinnamoyl Cinnamoyl Electrophile Cinnamoyl->Keap1 Covalent Modification (Michael Addition on Cys151) Nrf2_nuc->Nrf2 Translocation ARE ARE Nrf2_nuc->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Nrf2-Keap1 signaling pathway activation by a cinnamoyl electrophile.

Workflow for Covalent Inhibitor Design

The rational design of cinnamoyl-based covalent inhibitors follows a structured workflow that integrates computational and experimental approaches.

Covalent_Inhibitor_Workflow cluster_design Computational Design & Screening cluster_synthesis Synthesis & Initial Characterization cluster_evaluation Experimental Evaluation start Target Identification & Nucleophilic Residue docking Covalent Docking of Cinnamoyl Library start->docking reactivity_pred Predictive Modeling (Electrophilicity Index, LUMO) docking->reactivity_pred scaffold_opt Scaffold Optimization for Non-covalent Interactions reactivity_pred->scaffold_opt synthesis Synthesis of Cinnamoyl Derivatives scaffold_opt->synthesis char Structural Characterization (NMR, MS) synthesis->char kinetic_assay Kinetic Assays (NMR, GSH reactivity) char->kinetic_assay biochem_assay Biochemical Assays (IC₅₀, k_inact/K_I) kinetic_assay->biochem_assay cell_assay Cell-based Assays (Target Engagement, Phenotype) biochem_assay->cell_assay sar SAR Analysis & Iterative Optimization cell_assay->sar sar->scaffold_opt Redesign lead Lead Candidate sar->lead

Caption: A workflow for the rational design of cinnamoyl-based covalent inhibitors.

Conclusion

The electrophilicity of the cinnamoyl group is a critical parameter that dictates its biological activity, particularly in the context of covalent drug design. A thorough understanding of the factors that influence this reactivity, coupled with robust quantitative assessment methods, is essential for the successful development of novel therapeutics. This guide provides a foundational framework for researchers to explore and harness the electrophilic nature of the cinnamoyl moiety, from fundamental principles to practical applications in drug discovery. By integrating computational predictions with experimental validation, scientists can accelerate the design-build-test-learn cycle, ultimately leading to the discovery of more effective and selective cinnamoyl-based drugs.

References

Unraveling the Isomers: A Technical Guide to Cis- and Trans-Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric differences is paramount to manipulating molecular behavior and achieving desired therapeutic outcomes. Cinnamoyl chloride, a pivotal intermediate in the synthesis of a wide array of organic compounds, exists as two distinct geometric isomers: cis- and trans-cinnamoyl chloride. These isomers, while sharing the same molecular formula, exhibit significant variations in their physical, spectroscopic, and reactive properties stemming from the spatial arrangement of substituents around the carbon-carbon double bond. This technical guide provides an in-depth exploration of these core differences, complete with comparative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Structural and Stereochemical Distinctions

The fundamental difference between cis- and trans-cinnamoyl chloride lies in their stereochemistry. In trans-cinnamoyl chloride, the phenyl group and the carbonyl chloride group are positioned on opposite sides of the double bond, leading to a more linear and sterically stable conformation. Conversely, in the cis-isomer, these bulky groups are situated on the same side, resulting in increased steric strain and a bent molecular geometry. This structural variance is the primary determinant of the divergent properties of the two isomers.

Figure 1: Molecular Structures of this compound Isomers

Comparative Analysis of Physicochemical Properties

The distinct geometries of the isomers directly influence their physical properties. The greater stability of the trans form is reflected in its higher melting point and boiling point. The trans-isomer can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.

Propertytrans-Cinnamoyl Chloridecis-Cinnamoyl Chloride
Appearance White to pale cream crystalline solid[1][2]Expected to be a liquid or low-melting solid
Melting Point 31-40 °C[1]Lower than the trans-isomer
Boiling Point 256-258 °C[3][4]Lower than the trans-isomer
Stability Thermochemically more stable[5]Less stable due to steric hindrance[5]
Dipole Moment LowerHigher

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for distinguishing between the cis and trans isomers. The coupling constants (J-values) of the vinyl protons in ¹H NMR are particularly diagnostic.

Spectroscopic Datatrans-Cinnamoyl Chloridecis-Cinnamoyl Chloride (Predicted)
¹H NMR Vinyl protons show a larger coupling constant (J ≈ 15 Hz)[6]Vinyl protons exhibit a smaller coupling constant (J ≈ 10-12 Hz)
¹³C NMR Distinct chemical shifts for carbonyl and vinyl carbons[7]Carbonyl and vinyl carbon signals will be shifted due to steric effects
IR Spectroscopy C=O stretch ~1760-1780 cm⁻¹; C=C stretch ~1625 cm⁻¹; Out-of-plane C-H bend (trans) ~975 cm⁻¹[8]C=O and C=C stretching frequencies will be similar; Out-of-plane C-H bend will differ from the trans isomer

Reactivity and Stability: A Tale of Two Geometries

In general, acyclic cis isomers are less stable than their trans counterparts due to steric repulsion between non-bonded atoms. This holds true for this compound, where the proximity of the bulky phenyl and acyl chloride groups in the cis form leads to steric strain. Consequently, trans-cinnamoyl chloride is the more thermodynamically stable and commercially prevalent isomer.

While both isomers undergo similar nucleophilic acyl substitution reactions, the steric hindrance in the cis isomer can influence the kinetics of these reactions, particularly with bulky nucleophiles. The acyl chloride functional group is highly reactive in both isomers, readily participating in reactions with alcohols, amines, and other nucleophiles to form the corresponding esters and amides.[9]

G Figure 2: Steric Hindrance Comparison cluster_trans trans-Isomer cluster_cis cis-Isomer Trans Less Steric Hindrance Stable More Stable Trans->Stable leads to Cis Greater Steric Hindrance Unstable Less Stable Cis->Unstable leads to

Figure 2: Steric Hindrance Comparison

Experimental Protocols: Synthesis and Isomerization

Trans-cinnamoyl chloride is commonly synthesized from trans-cinnamic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The synthesis of the cis-isomer is less common due to its instability but would analogously start from cis-cinnamic acid.

Protocol for Synthesis of trans-Cinnamoyl Chloride

This protocol is based on the reaction of trans-cinnamic acid with thionyl chloride.[10]

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF) (catalyst, optional)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Reaction flask with reflux condenser and gas trap

Procedure:

  • In a fume hood, charge a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel with trans-cinnamic acid and the anhydrous solvent.

  • Slowly add freshly distilled thionyl chloride (approximately 1.5 equivalents) to the stirred suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[9]

  • The reaction mixture is then heated to reflux (typically around 80°C) for 2-4 hours.[9][10] The evolution of sulfur dioxide and hydrogen chloride gas will be observed, which should be neutralized using a gas trap containing an aqueous sodium hydroxide (B78521) solution.[10]

  • After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The resulting crude trans-cinnamoyl chloride, a yellowish solid, can be purified by vacuum distillation.[10]

G Figure 3: Synthesis Workflow for trans-Cinnamoyl Chloride Start Start: trans-Cinnamic Acid React React with Thionyl Chloride (SOCl2) Heat to Reflux (2-4h) Start->React Gases Evolve SO2 and HCl gases React->Gases Evap Remove excess SOCl2 and solvent (Reduced Pressure) React->Evap Distill Purify by Vacuum Distillation Evap->Distill End End: Pure trans-Cinnamoyl Chloride Distill->End

Figure 3: Synthesis Workflow for trans-Cinnamoyl Chloride
Isomerization

Interconversion between cis and trans isomers of cinnamic acid derivatives can be achieved under certain conditions. For instance, the cis isomer can be converted to the more stable trans isomer by heating, often with a catalytic amount of iodine.[11] Conversely, photochemical irradiation (e.g., with UV light) can promote the conversion of the trans isomer to the cis isomer.[11]

Implications for Drug Development and Research

The predominance and higher stability of trans-cinnamoyl chloride make it the isomer of choice for most synthetic applications. It serves as a versatile building block for introducing the cinnamoyl moiety into molecules, a common scaffold in many biologically active compounds and natural products.[12] Researchers utilize this compound in the synthesis of various derivatives, including amides and esters, for structure-activity relationship (SAR) studies.[9] The ability to readily form these linkages is crucial for constructing complex drug molecules.[12]

The cis-isomer, while less common, could be valuable for creating conformationally constrained analogs of biologically active molecules, where a specific geometry is required for receptor binding or other biological interactions.

Conclusion

The key differences between cis- and trans-cinnamoyl chloride are rooted in their geometric isomerism, which profoundly impacts their stability, physical properties, and spectroscopic signatures. The trans-isomer is characterized by its greater thermodynamic stability, higher melting and boiling points, and a larger vinyl proton coupling constant in ¹H NMR spectroscopy. In contrast, the cis-isomer is sterically hindered, less stable, and exhibits distinct spectroscopic features. For professionals in chemical synthesis and drug development, a firm grasp of these differences is essential for the rational design of synthetic routes and the creation of novel molecular entities with tailored properties. While trans-cinnamoyl chloride remains the workhorse for most applications, the potential of the cis-isomer in specialized research areas should not be overlooked.

References

Methodological & Application

laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of cinnamamides through the reaction of cinnamoyl chloride with various primary and secondary amines. Cinnamamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The described method involves a two-step synthesis: the preparation of this compound from cinnamic acid, followed by its reaction with an amine to yield the corresponding cinnamamide (B152044). This protocol is robust, and suitable for the generation of a library of cinnamamide derivatives for structure-activity relationship (SAR) studies.

Introduction

Cinnamamides are derivatives of cinnamic acid, a naturally occurring aromatic acid. The cinnamamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of a diverse library of cinnamamides is crucial for exploring their therapeutic potential. The reaction of this compound with amines is a versatile and efficient method for N-functionalization, allowing for the introduction of a wide variety of substituents. This protocol details the synthesis, purification, and characterization of cinnamamides, providing a foundation for their further investigation in drug development.

Overall Reaction Scheme

The synthesis of cinnamamides from cinnamic acid proceeds in two main steps:

  • Formation of this compound: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive this compound.[1][2][3]

  • Amidation: The freshly prepared this compound is then reacted with a primary or secondary amine in the presence of a base to yield the desired cinnamamide.[4]

Experimental Protocols

Materials and Methods

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Toluene, anhydrous

  • Pyridine (B92270)

  • Various primary and secondary amines (e.g., aniline, benzylamine, piperidine)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate (B1210297), hexanes)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Melting point apparatus

  • Spectroscopic instrumentation (FT-IR, NMR, Mass Spectrometer)

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trans-cinnamic acid (1.0 eq) in anhydrous dichloromethane or toluene.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 - 2.0 eq) to the stirred solution.[2][3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the solid cinnamic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound, a yellowish oil or low-melting solid, can be used directly in the next step without further purification.

Protocol 2: Synthesis of Cinnamamides
  • Dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a base such as pyridine or triethylamine (B128534) (1.5 - 2.0 eq) in an anhydrous solvent like dichloromethane or acetone (B3395972) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Dissolve the crude this compound (1.0 eq) from Protocol 1 in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cinnamamide.

Protocol 3: Purification and Characterization

Purification:

The crude cinnamamide can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes) and allow it to cool slowly to form crystals. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5][6][7]

Characterization:

The structure and purity of the synthesized cinnamamides should be confirmed by spectroscopic methods:

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch (for amides from primary amines) around 3300 cm⁻¹, the C=O stretch of the amide at approximately 1650 cm⁻¹, and the C=C stretch of the alkene at around 1620 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the overall structure, including the stereochemistry of the double bond (trans-isomer is expected) and the successful incorporation of the amine moiety.[9][10][11][12]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized cinnamamide and to support its structural elucidation through fragmentation patterns.[8][13]

  • Melting Point: The melting point of the purified product should be determined and compared with literature values where available.[14][15][16]

Data Presentation

The following table summarizes representative data for a selection of synthesized cinnamamides. Yields and melting points can vary depending on the specific amine used and the purification method.

Amine Product Name Yield (%) Melting Point (°C) Molecular Formula Molecular Weight ( g/mol )
AmmoniaCinnamamide80145-148C₉H₉NO147.18
EthylamineN-Ethylcinnamamide55138-139C₁₁H₁₃NO175.23
IsopropylamineN-Isopropylcinnamamide7895-97C₁₂H₁₅NO189.26
AnilineN-Phenylcinnamamide--C₁₅H₁₃NO223.27
4-ChloroanilineN-(4-chlorophenyl)cinnamamide63-C₁₅H₁₂ClNO257.71

Data compiled from various sources.[9][17] Yields are highly dependent on reaction conditions and purification.

Mandatory Visualization

G Experimental Workflow for Cinnamamide Synthesis cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Purification & Analysis A Cinnamic Acid + SOCl₂ B Reflux A->B C Rotary Evaporation B->C D Crude this compound C->D F Addition of this compound at 0°C D->F Used in next step E Amine + Base in Solvent E->F G Reaction at Room Temperature F->G H Work-up (Quench, Extract, Wash, Dry) G->H I Crude Cinnamamide H->I J Purification (Recrystallization or Column Chromatography) I->J K Pure Cinnamamide J->K L Characterization (FT-IR, NMR, MS, MP) K->L

Caption: Workflow for the synthesis of cinnamamides.

References

Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of cinnamoyl chloride as a versatile acylating agent for the synthesis of various pharmaceutical intermediates. The cinnamoyl moiety is a key structural feature in numerous bioactive molecules, conferring anti-inflammatory, antioxidant, and other therapeutic properties. This document outlines the synthesis of cinnamoyl-amide and cinnamoyl-ester derivatives, including quantitative data, detailed experimental procedures, and visualizations of synthetic workflows and a key biological signaling pathway.

Overview of this compound Acylation

This compound is a reactive acyl chloride derived from cinnamic acid. Its α,β-unsaturated carbonyl system makes it an excellent electrophile for acylation reactions with nucleophiles such as amines and alcohols. This reactivity is harnessed in pharmaceutical synthesis to introduce the cinnamoyl group into various molecular scaffolds, leading to the generation of novel drug candidates and intermediates. The primary reactions include the formation of amides and esters, which are fundamental linkages in many biologically active compounds.[1]

Synthesis of Cinnamoyl-Amide Derivatives

Cinnamoyl amides are a significant class of compounds with a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects. The straightforward acylation of primary and secondary amines with this compound provides an efficient route to these valuable intermediates.

Synthesis of Cinnamoyl-Tyramine Derivatives

Application: Cinnamoyl-tyramine derivatives have shown significant platelet anti-aggregatory activities and act as PAF-receptor binding antagonists.[2] Substituted cinnamoyl-tyramines, in particular, are explored for their potential in cardiovascular and inflammatory disease research.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product cinnamoyl_chloride This compound cinnamoyl_tyramine Cinnamoyl-Tyramine cinnamoyl_chloride->cinnamoyl_tyramine + Tyramine (DCC Coupling) tyramine Tyramine

Caption: General synthesis of cinnamoyl-tyramine.

Experimental Protocol: Synthesis of 3,4-dimethoxy-cinnamoyl tyramine

  • Materials: 3,4-dimethoxy-cinnamic acid, Tyramine, Dicyclohexylcarbodiimide (DCC).

  • Procedure: Substituted cinnamoyl-tyramine derivatives are synthesized by the DCC-coupling of the corresponding substituted cinnamic acid with tyramine.

  • Note: While the direct use of this compound is feasible, the DCC coupling method is also reported for synthesizing these specific derivatives.[2]

Quantitative Data for Cinnamoyl-Amide Synthesis

Product NameStarting MaterialsYield (%)Reference
3,4-dimethoxy-cinnamoyl tyramine3,4-dimethoxy-cinnamic acid, TyramineSignificant[2]
Cinnamoyl-memantine amideThis compound, MemantineHigh
Cinnamoyl tethered indolineThis compound, Indoline derivative-
Synthesis of Pyrrole-Cinnamate Hybrids

Application: Pyrrole-cinnamate hybrids have been investigated as dual inhibitors of COX-2 and LOX, suggesting their potential as anti-inflammatory agents.[3][4]

Experimental Protocol: General Procedure for Pyrrole-Cinnamate Hybrid Synthesis [3]

  • Reaction Setup: To a solution of the suitable pyrrole (B145914) derivative (1.0 mmol), triethylamine (B128534) (0.7 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.1 mmol) in dry dichloromethane (B109758) (4 mL), add a solution of this compound (0.7 mmol) in dry dichloromethane (2 mL) dropwise under an argon atmosphere.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Upon completion, dissolve the mixture in diethyl ether (50 mL). Wash successively with 10% NaHSO₄ solution, 10% NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization.

Quantitative Data for Pyrrole-Cinnamate Hybrid Synthesis

Product NameStarting MaterialsYield (%)Reference
Pyrrole-cinnamate hybridsPyrrole derivatives, this compound25-37[3]

Synthesis of Cinnamoyl-Ester Derivatives

Cinnamoyl esters are another class of pharmaceutical intermediates with applications as antimicrobial and anti-inflammatory agents. The esterification of alcohols with this compound is a common synthetic strategy.

Synthesis of Cinnamoyl-Metronidazole Ester

Application: Cinnamoyl-metronidazole ester has demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus.[5]

Reaction Scheme:

cluster_reactants Reactants cluster_products Product cinnamoyl_chloride This compound cmet Cinnamoyl-Metronidazole Ester cinnamoyl_chloride->cmet + Metronidazole (B1676534) (Pyridine) metronidazole Metronidazole

Caption: Synthesis of cinnamoyl-metronidazole ester.

Experimental Protocol: Synthesis of Cinnamoyl-Metronidazole (C-MET) [5]

  • Reaction Setup: In a round-bottom flask containing 10 mL of toluene (B28343), cool the solvent in an ice bath. Add metronidazole (0.17 g).

  • Addition of this compound: Add a solution of this compound (0.2 g) in 5 mL of toluene dropwise over 30 minutes.

  • Reaction Conditions: Stir the reaction mixture until it reaches room temperature, then heat to 110 °C under reflux. Add pyridine (B92270) (0.05 mL) twice at 1-hour intervals.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 75% methanol (B129727) and 25% ethyl ether.

  • Purification: Purify the product using appropriate chromatographic techniques.

Quantitative Data for Cinnamoyl-Ester Synthesis

Product NameStarting MaterialsReaction Time (h)Temperature (°C)Yield (%)Reference
Cinnamoyl-Metronidazole EsterThis compound, Metronidazole2110High[5]

Biological Activity and Signaling Pathways

Many cinnamoyl derivatives exhibit their therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. A prominent example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the expression of inflammatory genes. Several cinnamoyl derivatives have been shown to inhibit this pathway, often by targeting upstream components like TLR4 and MyD88.[7][8][9]

NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Cinnamoyl_Derivatives Cinnamoyl Derivatives Cinnamoyl_Derivatives->TLR4 inhibit Cinnamoyl_Derivatives->MyD88 inhibit Cinnamoyl_Derivatives->IKK inhibit

Caption: Inhibition of the NF-κB pathway by cinnamoyl derivatives.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of pharmaceutical intermediates. The acylation reactions of amines and alcohols with this compound provide a straightforward and efficient method for introducing the biologically active cinnamoyl moiety into diverse molecular scaffolds. The resulting cinnamoyl derivatives have demonstrated significant potential in drug discovery, particularly in the development of novel anti-inflammatory and antioxidant agents. The protocols and data presented herein serve as a practical guide for researchers in the synthesis and exploration of new cinnamoyl-based therapeutic compounds.

References

Application Notes and Protocols for the Synthesis of Photosensitive Polymers with Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of photosensitive polymers functionalized with cinnamoyl chloride. The resulting polymers contain pendant cinnamoyl groups that can undergo [2+2] photocycloaddition upon exposure to UV light, leading to the formation of crosslinked networks. This property makes them highly valuable for a range of applications, including the development of photoresists, and as matrices for the controlled release of therapeutic agents in drug delivery systems.

Overview of the Synthesis and Photocrosslinking Mechanism

The primary method for synthesizing photosensitive polymers with this compound involves the esterification of a polymer containing hydroxyl or other suitable functional groups. This compound is a highly reactive acyl chloride that readily reacts with nucleophiles like alcohols to form cinnamoyl esters.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Upon exposure to UV radiation, typically in the range of 260-360 nm, the pendant cinnamoyl groups undergo a [2+2] cycloaddition reaction.[2][3] This results in the formation of cyclobutane (B1203170) rings, creating crosslinks between the polymer chains.[2] This photocrosslinking process transforms a soluble polymer into an insoluble, three-dimensional network. The extent of crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamoyl group.[2]

Quantitative Data Summary

The properties of the synthesized photosensitive polymers can be tailored by controlling the reaction conditions and the choice of the starting polymer. The following tables summarize typical quantitative data for cinnamoyl-functionalized polymers derived from different starting materials.

Starting PolymerMolecular Weight (Mn) of Cinnamoylated Polymer (kDa)Degree of Substitution (DS) (%)Wavelength of Max. Absorption (λmax) (nm)Reference
Poly(vinyl alcohol)50 - 15010 - 85280 - 320[4]
Alginate100 - 3005 - 50275 - 315[2]
Poly(glycidyl methacrylate)30 - 10015 - 95280 - 320[5]

Table 1: Physicochemical Properties of Cinnamoyl-Functionalized Polymers. The molecular weight and degree of substitution can be controlled by reaction time, temperature, and stoichiometry. The λmax corresponds to the π-π* transition of the cinnamoyl group.

PropertyMethodTypical ObservationsReference
Photocrosslinking MonitoringUV-Vis SpectroscopyDecrease in absorbance at λmax upon UV irradiation.[2]
Confirmation of FunctionalizationFT-IR SpectroscopyAppearance of characteristic peaks for the cinnamoyl group (e.g., C=O stretch at ~1715 cm⁻¹, C=C stretch at ~1635 cm⁻¹, and aromatic C-H bending at ~765 cm⁻¹).[6]
Determination of DS¹H NMR SpectroscopyIntegration of proton signals from the cinnamoyl group relative to the polymer backbone.[7]
Determination of DSElemental AnalysisCalculation based on the percentage of carbon and nitrogen in the modified polymer.[6]

Table 2: Analytical Methods for Characterization. These techniques are essential for confirming the successful synthesis and for quantifying the degree of functionalization and photocrosslinking.

Experimental Protocols

The following are detailed protocols for the synthesis of photosensitive polymers from different starting materials.

Protocol 1: Synthesis of Poly(vinyl cinnamate) from Poly(vinyl alcohol)

This protocol describes the esterification of poly(vinyl alcohol) (PVA) with this compound.

Materials:

Procedure:

  • Dissolve a specific amount of PVA in anhydrous DMF in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Heat the mixture to 50-60 °C under a nitrogen atmosphere to ensure complete dissolution of PVA.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add anhydrous pyridine to the solution, acting as a base to neutralize the HCl byproduct.

  • Dissolve the desired amount of this compound in anhydrous DMF and add it dropwise to the PVA solution over a period of 1-2 hours with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the resulting poly(vinyl cinnamate) by pouring the reaction mixture into a large volume of methanol or ethanol with vigorous stirring.

  • Filter the precipitate and wash it thoroughly with methanol or ethanol to remove unreacted reagents and byproducts.

  • Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Synthesis of Cinnamoyl-Modified Alginate

This protocol details a multi-step synthesis to introduce cinnamoyl groups onto an alginate backbone.[1][2]

Materials:

Procedure:

  • Preparation of Alginic Acid Methyl Ester: Suspend sodium alginate in methanol and add concentrated HCl dropwise to precipitate alginic acid. Filter and wash the alginic acid with methanol. Resuspend the alginic acid in fresh methanol and add acetyl chloride dropwise at 0°C to catalyze the esterification. Stir for 24 hours at room temperature. Neutralize with sodium bicarbonate, filter, and dry the resulting alginic acid methyl ester.

  • Preparation of Alginate Hydrazide: Dissolve the alginic acid methyl ester in a mixture of water and ethanol. Add hydrazine hydrate and reflux the mixture for 6-12 hours. Cool the solution and precipitate the alginate hydrazide by adding it to an excess of ethanol. Filter and dry the product.

  • Cinnamoylation of Alginate Hydrazide: Disperse the alginate hydrazide in anhydrous DMF. Add anhydrous pyridine to the suspension. Add a solution of this compound in anhydrous DMF dropwise at 0°C. Stir the reaction mixture at room temperature for 24 hours.

  • Purification: Precipitate the cinnamoyl-modified alginate by pouring the reaction mixture into ethanol. Filter the product, wash extensively with ethanol, and dry under vacuum.

Protocol 3: Synthesis of Photosensitive Poly(glycidyl methacrylate) Derivative

This protocol describes the reaction of the epoxy groups of poly(glycidyl methacrylate) (PGMA) with this compound.[5]

Materials:

Procedure:

  • Dissolve PGMA in the chosen solvent in a reaction flask equipped with a stirrer and a condenser under a nitrogen atmosphere.

  • Add the catalyst to the solution.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 6-24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a non-solvent like methanol or ethanol.

  • Filter the precipitate and purify by redissolving it in a suitable solvent (e.g., THF) and reprecipitating it into the non-solvent.

  • Dry the final product in a vacuum oven.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis and application of photosensitive polymers functionalized with this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Polymer (e.g., PVA, Alginate, PGMA) Reaction Esterification / Functionalization (Base, Solvent) Start->Reaction Dissolution Reagent This compound Reagent->Reaction Addition Purification Precipitation & Washing Reaction->Purification Crude Product Product Photosensitive Polymer Purification->Product Purified Product

Caption: General workflow for the synthesis of photosensitive polymers.

Photocrosslinking_Mechanism cluster_process Photocrosslinking Polymer Photosensitive Polymer (with pendant cinnamoyl groups) Crosslinking [2+2] Cycloaddition Polymer->Crosslinking UV UV Irradiation (λ ≈ 260-360 nm) UV->Crosslinking Network Crosslinked Polymer Network (Insoluble) Crosslinking->Network

Caption: Mechanism of photocrosslinking via [2+2] cycloaddition.

Drug_Delivery_Application cluster_application Application in Drug Delivery DrugPolymer Drug-loaded Photosensitive Polymer CrosslinkedHydrogel Crosslinked Hydrogel (Drug Entrapped) DrugPolymer->CrosslinkedHydrogel UV UV Irradiation UV->CrosslinkedHydrogel DrugRelease Controlled Drug Release CrosslinkedHydrogel->DrugRelease Degradation or Diffusion TargetCell Target Cell DrugRelease->TargetCell Signaling Modulation of Signaling Pathway TargetCell->Signaling Drug Action Response Therapeutic Response Signaling->Response

Caption: Conceptual diagram of controlled drug release application.

References

Application Notes and Protocols for Esterification Reactions with Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the esterification of alcohols and phenols using cinnamoyl chloride, a common method for synthesizing cinnamyl esters. These esters are of significant interest in various fields, including fragrance, pharmaceuticals, and materials science, due to their diverse biological and chemical properties.

Introduction

Esterification utilizing this compound is a versatile and efficient method for forming a cinnamate (B1238496) ester bond with a hydroxyl group. This compound, as an acyl chloride, is more reactive than its corresponding carboxylic acid (cinnamic acid), allowing for reactions to proceed under milder conditions and often with higher yields. The reaction involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic carbonyl carbon of this compound, leading to the formation of the ester and hydrochloric acid (HCl) as a byproduct. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the HCl and drive the reaction to completion.

General Reaction Mechanism

The esterification reaction with this compound proceeds via a nucleophilic acyl substitution mechanism.

Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cinnamoyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Cinnamoyl_Chloride->Tetrahedral_Intermediate Alcohol Alcohol/Phenol (R-OH) Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Protonated_Base Protonated Base Base->Protonated_Base Cinnamate_Ester Cinnamate Ester Tetrahedral_Intermediate->Cinnamate_Ester Chloride leaves Tetrahedral_Intermediate->Protonated_Base Base removes H+

Caption: General mechanism of esterification with this compound.

Experimental Protocol: General Procedure for Esterification

This protocol provides a general step-by-step procedure for the synthesis of cinnamate esters from an alcohol or phenol and this compound.

Materials:

  • Alcohol or Phenol

  • This compound

  • Anhydrous Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Pyridine or Triethylamine (Et3N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet (optional, for moisture-sensitive substrates)

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., n-hexane/ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the alcohol or phenol (1.0 mmol) and a base like triethylamine (1.36 mmol) in anhydrous dichloromethane (5 mL).[1]

    • If the substrate is sensitive to moisture or air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of this compound:

    • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (15 mL).[1]

    • Slowly add the this compound solution to the stirred alcohol/base mixture dropwise using a dropping funnel over a period of 15-30 minutes.[1]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature. Reaction times can vary, but a typical duration is 4-6 hours.[1][2] In some cases, the reaction may be refluxed for several hours to ensure completion.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Water.

      • Brine to remove any residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to isolate the pure cinnamate ester.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a cinnamate ester.

Esterification_Workflow Start Start: Dissolve Alcohol/Phenol and Base in DCM Add_Cinnamoyl_Chloride Slowly add this compound solution at 0°C Start->Add_Cinnamoyl_Chloride Reaction Stir at Room Temperature (or Reflux) Add_Cinnamoyl_Chloride->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) Monitor->Workup Reaction Complete Dry Dry organic layer (e.g., MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Cinnamate Ester Purify->Product

Caption: Experimental workflow for this compound esterification.

Quantitative Data Summary

The following table summarizes various reaction conditions and yields reported for the esterification of different alcohols and phenols with this compound.

Ester ProductAlcohol/PhenolBaseSolventReaction TimeReaction TemperatureYield (%)Reference
Cinnamyl CinnamateCinnamyl AlcoholTriethylamineDichloromethane6 hoursReflux41%[1]
Cinnamoyl MetronidazoleMetronidazoleSodium BicarbonateNot Specified2 hours80 °CNot specified[3]
Cinnamoyl MetronidazoleMetronidazolePyridineNot Specified2 hours110 °CNot specified[3]
Phenyl CinnamatePhenolNone (Thionyl chloride used in situ)None~1 hourSteam bath, then reflux63-75% (after recrystallization)[4]

Note: The yield of cinnamyl cinnamate was significantly improved to 98% using Steglich esterification conditions (DCC and DMAP), highlighting an alternative to the acyl chloride method.[1]

Safety Precautions

  • This compound is corrosive and a lachrymator. It reacts with water to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and triethylamine are flammable, toxic, and have strong odors. Handle them in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The reaction produces HCl gas , which is corrosive. The reaction should be performed in a fume hood.

Conclusion

The esterification of alcohols and phenols with this compound is a robust and widely used method for the synthesis of cinnamate esters. The protocol outlined in this document provides a general framework that can be adapted for various substrates. For optimal results, it is recommended to monitor the reaction progress by TLC and purify the final product using column chromatography. Alternative methods, such as the Steglich esterification, may offer higher yields for certain substrates.[1]

References

Application of Cinnamoyl Chloride in the Synthesis of Bioactive Chalcones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive chalcones utilizing cinnamoyl chloride as a key reagent. Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one scaffold. They have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The use of this compound in their synthesis offers a versatile and efficient route to a diverse range of chalcone (B49325) derivatives.

Introduction to this compound in Chalcone Synthesis

Chalcones are traditionally synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. However, the Suzuki-Miyaura coupling reaction presents a powerful alternative, particularly when employing this compound and its derivatives. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the cinnamoyl moiety and an aryl boronic acid, providing a modular and flexible approach to novel chalcone analogues. This method is especially useful for creating chalcones with substitution patterns that may be difficult to achieve through traditional condensation reactions.

The biological activity of chalcones is often attributed to the α,β-unsaturated ketone functionality, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins. By modifying the aromatic rings of the chalcone scaffold, researchers can fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity and target specificity. The synthesis of chalcones using this compound has been instrumental in the development of potent inhibitors of various signaling pathways implicated in disease, such as the NF-κB, p53, and Nrf2 pathways.

Quantitative Data: In Vitro Anticancer Activity of Chalcone Derivatives

The following tables summarize the in vitro anticancer activity of various chalcone derivatives, highlighting their potency against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxicity of these compounds.

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference(s)
2-Fluoro-4'-aminochalconeMCF-7 (Breast)13.2 ± 3.5[1]
2-Fluoro-4'-aminochalconeMDA-MB-231 (Breast)34.7 ± 5.2[1]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa (Cervical)3.204[2]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)3.849[2]
Chalcone with 4-methoxy substitutionMCF-7 (Breast)3.44 ± 0.19[3]
Chalcone with 4-methoxy substitutionHepG2 (Liver)4.64 ± 0.23[3]
Chalcone with 4-methoxy substitutionHCT116 (Colon)6.31 ± 0.27[3]
(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneHCT116 (Colon)Potent (Specific value not provided)[4]
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-oneHCT116 (Colon)Potent (Specific value not provided)[4]
Panduratin AMCF-7 (Breast)11.5 (at 48h)[5]
Panduratin AT47D (Breast)14.5 (at 48h)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound is typically prepared from cinnamic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend cinnamic acid in anhydrous toluene.

  • Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by distillation under reduced pressure or used directly in the next step.

Protocol 2: Suzuki-Miyaura Synthesis of a Bioactive Chalcone

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted phenylboronic acid.

Materials:

  • This compound

  • Substituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Cs₂CO₃ or Na₂CO₃)

  • Anhydrous solvent (e.g., toluene or THF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and hotplate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the substituted phenylboronic acid, the base, and the palladium catalyst.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.

  • Add a solution of this compound in the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure chalcone derivative.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Chalcone derivative stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chalcone derivative (typically in serial dilutions) and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Key Signaling Pathways and Experimental Workflows

Chalcones exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Synthesis and Bioactivity Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_assays In Vitro Assays cluster_mechanistic Mechanistic Studies Cinnamic Acid Cinnamic Acid This compound This compound Cinnamic Acid->this compound SOCl₂ Chalcone Derivative Chalcone Derivative This compound->Chalcone Derivative Ar-B(OH)₂ Pd Catalyst, Base In Vitro Assays In Vitro Assays Chalcone Derivative->In Vitro Assays Substituted Phenylboronic Acid Substituted Phenylboronic Acid Substituted Phenylboronic Acid->Chalcone Derivative Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity (MTT Assay)->IC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Apoptosis Assay Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Lead Compound Identification->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification

Caption: Workflow for the synthesis and evaluation of bioactive chalcones.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in cellular responses to stress, including DNA damage. Chalcones have been shown to modulate the p53 pathway, often leading to cell cycle arrest and apoptosis in cancer cells.

p53_pathway Cellular Stress (e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) ATM/ATR Kinases ATM/ATR Kinases Cellular Stress (e.g., DNA Damage)->ATM/ATR Kinases p53 p53 ATM/ATR Kinases->p53 Phosphorylation (Activation) MDM2 MDM2 p53->MDM2 Transcription p21 p21 p53->p21 Transcription BAX BAX p53->BAX Transcription MDM2->p53 Ubiquitination (Degradation) Chalcones Chalcones Chalcones->MDM2 Inhibition Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Modulation of the p53 signaling pathway by chalcones.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Aberrant NF-κB activation is implicated in many cancers, and some chalcones have been found to inhibit this pathway.

NFkB_pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Phosphorylated IκBα Phosphorylated IκBα Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Nuclear NF-κB Nuclear NF-κB Chalcones Chalcones Chalcones->IKK Complex Inhibition Proteasomal Degradation Proteasomal Degradation Phosphorylated IκBα->Proteasomal Degradation Gene Transcription\n(Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nuclear NF-κB->Gene Transcription\n(Inflammation, Survival)

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Nrf2 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway is a major regulator of cellular antioxidant responses. Chalcones, as electrophiles, can activate the Nrf2 pathway, leading to the expression of cytoprotective genes.

Nrf2_pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Ubiquitination Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation Dissociation Oxidative Stress / Electrophiles Oxidative Stress / Electrophiles Oxidative Stress / Electrophiles->Keap1 Conformational Change Chalcones Chalcones Chalcones->Keap1 Covalent Modification Nuclear Nrf2 Nuclear Nrf2 ARE (Antioxidant Response Element) ARE (Antioxidant Response Element) Nuclear Nrf2->ARE (Antioxidant Response Element) Binding Antioxidant Gene Expression\n(e.g., HO-1, NQO1) Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE (Antioxidant Response Element)->Antioxidant Gene Expression\n(e.g., HO-1, NQO1)

Caption: Activation of the Nrf2 signaling pathway by chalcones.

References

Application Notes and Protocols for Covalent Functionalization of Peptides and Biomolecules with Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of peptides and biomolecules is a cornerstone of modern drug development, proteomics, and chemical biology. The introduction of specific chemical moieties can enhance therapeutic properties, facilitate imaging and tracking, or enable the study of biological processes. Cinnamoyl chloride is a versatile reagent for the covalent functionalization of primary amino groups present in peptides and other biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The cinnamoyl group, a derivative of cinnamic acid, can be used to introduce a rigid, hydrophobic scaffold that can influence the conformation and bioactivity of the modified molecule.[1][2] This document provides detailed protocols for the cinnamoylation of peptides, including reaction conditions, purification, and characterization, as well as a summary of expected quantitative outcomes.

Principle of the Reaction

The covalent functionalization of peptides with this compound proceeds via a nucleophilic acyl substitution reaction. The primary amino groups of the peptide act as nucleophiles, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable amide bond and the release of hydrochloric acid (HCl) as a byproduct. An organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to the reaction mixture to neutralize the HCl and to deprotonate the amino groups, thereby increasing their nucleophilicity.

The selectivity of the reaction for the N-terminal α-amino group versus the ε-amino group of lysine side chains can be controlled by adjusting the reaction pH. At a near-neutral pH (around 7-7.4), the N-terminal α-amino group is more nucleophilic than the protonated lysine side chains, allowing for preferential N-terminal modification.[3] At a more basic pH (8.5-9.5), both the N-terminal and lysine amino groups are deprotonated and available for reaction.

Applications

The cinnamoylation of peptides and biomolecules has several potential applications in research and drug development:

  • Modulation of Bioactivity: The addition of the bulky and hydrophobic cinnamoyl group can alter the peptide's conformation and its interaction with biological targets, potentially enhancing or inhibiting its activity.

  • Increased Stability: Capping the N-terminus with a cinnamoyl group can increase the peptide's resistance to degradation by aminopeptidases.

  • Development of Novel Probes: The cinnamoyl group can serve as a handle for the attachment of other functional groups, such as fluorophores or affinity tags.

  • Drug Delivery: Cinnamoylated peptides may exhibit altered cell permeability and pharmacokinetic properties.

Experimental Protocols

Protocol 1: General Cinnamoylation of a Peptide

This protocol describes the non-selective cinnamoylation of all primary amino groups in a peptide.

Materials:

  • Peptide of interest (e.g., a peptide containing one or more lysine residues)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (B52724) (ACN)

  • Reversed-phase HPLC system

  • Mass spectrometer (MALDI-TOF or ESI-MS)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Reaction Setup: In a clean, dry reaction vial, add the dissolved peptide.

  • Base Addition: Add 3 equivalents of TEA or DIPEA for each primary amine group (N-terminus and each lysine residue) in the peptide sequence. Mix gently.

  • This compound Addition: Add 1.5 equivalents of this compound for each primary amine group. It is recommended to prepare a fresh stock solution of this compound in anhydrous DMF.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.

  • Quenching: Quench the reaction by adding 0.1% TFA in water to acidify the mixture.

  • Purification: Purify the cinnamoylated peptide by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Purification of the Cinnamoylated Peptide by RP-HPLC

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system equipped with a UV detector.

  • A C18 reversed-phase column is generally suitable for peptide purification.

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Sample Injection: Inject the quenched reaction mixture onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient may need to be determined empirically.

  • Fraction Collection: Collect fractions based on the UV absorbance profile at 220 nm and 280 nm. The cinnamoylated peptide will have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the cinnamoyl group.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to dryness.

Protocol 3: Characterization by Mass Spectrometry

The successful cinnamoylation of a peptide can be confirmed by mass spectrometry. The modification results in a mass increase of 130.16 Da for each cinnamoyl group added.

Procedure:

  • Prepare the purified cinnamoylated peptide sample for mass spectrometry analysis according to the instrument's guidelines (e.g., dissolved in an appropriate solvent for ESI-MS or co-crystallized with a matrix for MALDI-TOF MS).

  • Acquire the mass spectrum of the sample.

  • Compare the observed molecular weight with the theoretical molecular weight of the cinnamoylated peptide. The expected mass increase is calculated as: Mass Increase = n × 130.16 Da where 'n' is the number of cinnamoyl groups added to the peptide.

Quantitative Data Summary

The yield and conversion efficiency of peptide cinnamoylation can be influenced by factors such as the peptide sequence, reaction conditions, and purification process. While specific data for cinnamoylation of a wide range of peptides is not extensively published, the following table provides representative data for similar peptide acylation reactions to serve as a guideline.

Modification TypePeptide SequenceReagentYield/ConversionReference
N-terminal AcetylationGeneric PeptideAcetic Anhydride>95%[4][5]
Lysine AcylationGeneric ProteinNHS-acetateVariable, site-dependent[3]
Cinnamoyl AmidationMemantineThis compoundHigh (not quantified)[2]
Estimated Cinnamoylation Peptide with Lysine This compound 70-90% (crude) Estimated
Estimated Cinnamoylation Peptide (N-terminus only) This compound 80-95% (crude) Estimated

Note: The estimated yields are based on typical acylation reactions of peptides and may vary depending on the specific peptide and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide Peptide Dissolution (in anhydrous DMF) mix Mixing of Peptide, Base, and this compound peptide->mix reagents Reagent Preparation (this compound, Base) reagents->mix react Reaction at Room Temp (4-6 hours) mix->react quench Quenching (0.1% TFA in water) react->quench hplc RP-HPLC Purification quench->hplc ms Mass Spectrometry Characterization hplc->ms lyo Lyophilization hplc->lyo Pure Fractions reaction_mechanism cluster_reactants Reactants cluster_products Products peptide Peptide-NH2 (Nucleophile) product Peptide-NH-CO-Cinnamoyl (Amide Bond Formation) peptide->product Nucleophilic Attack cin_cl Cinnamoyl-COCl (Electrophile) cin_cl->product base Base (e.g., TEA) hcl HCl base->hcl Neutralization base_hcl Base-HCl Salt hcl->base_hcl

References

Application Notes and Protocols: Preparation of Cinnamoyl Ester Libraries for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cinnamic acid and its derivatives, particularly cinnamoyl esters, are a class of naturally occurring compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The versatile cinnamoyl scaffold serves as an excellent starting point for medicinal chemistry campaigns. By systematically modifying the structure of cinnamoyl esters and evaluating their biological activity, researchers can elucidate structure-activity relationships (SAR). This process is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[2][3] These application notes provide detailed protocols for the synthesis of cinnamoyl ester libraries, methodologies for biological evaluation, and a framework for conducting SAR studies.

Section 1: Synthesis of Cinnamoyl Ester Libraries

The preparation of a diverse library of cinnamoyl esters is the foundational step in SAR studies. The choice of synthetic method depends on the scale, required purity, and sensitivity of the substrates.[1] Below are two robust and commonly employed protocols.

Protocol 1.1: Acyl Chloride-Mediated Esterification

This two-step method is highly effective and involves the initial conversion of a substituted cinnamic acid to a more reactive cinnamoyl chloride, followed by esterification with a desired alcohol.[4][5]

Step 1: Synthesis of this compound

  • In a three-neck flask under magnetic stirring, dissolve the selected cinnamic acid (1 equivalent) in a dry solvent like dichloromethane (B109758) (DCM).[4][6]

  • Cool the solution in an ice bath.

  • Add thionyl chloride (SOCl₂) (typically 2-3 equivalents) dropwise over 30 minutes.[4][6] Ensure the temperature does not exceed room temperature.

  • After the initial addition, allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.

Step 2: Esterification

  • Dissolve the desired alcohol or phenol (B47542) (1 equivalent) in dry DCM in a separate flask.

  • Add a base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.2 equivalents), to the alcohol solution.[4]

  • Cool the solution in an ice bath and slowly add the crude this compound (1.1 equivalents) dissolved in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester using column chromatography on silica (B1680970) gel to obtain the final product.[6]

Protocol 1.2: Steglich Esterification (Carbodiimide-Mediated)

The Steglich esterification is a mild and efficient one-pot method for forming esters directly from carboxylic acids and alcohols, avoiding the need for harsh reagents like thionyl chloride.[1][7]

  • Dissolve the cinnamic acid (1.2 equivalents), the alcohol (1.0 equivalent), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as acetonitrile (B52724) or DCM.[1][7]

  • Add a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 equivalents) or N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the mixture.[1][7]

  • Stir the reaction at room temperature or with gentle heating (40-45 °C) for a period ranging from 1.5 to 24 hours, depending on the substrates.[1][7] The reaction can be completed in as little as 45 minutes with mild heating.[7]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (if DCC is used).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure cinnamoyl ester.[7]

Section 2: Experimental Workflow and SAR Analysis

A systematic workflow is essential for efficiently conducting SAR studies. This involves iterative cycles of designing, synthesizing, and testing compounds to build a comprehensive understanding of how structural modifications impact biological activity.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization start Identify Hit/Lead (e.g., Cinnamic Acid) design Design Analogs (Vary R1 & R2) start->design synthesis Synthesize Library design->synthesis purify Purify & Characterize synthesis->purify screen Biological Screening (e.g., Enzyme Assay) purify->screen data Collect Activity Data (e.g., IC50, EC50) screen->data sar SAR Analysis data->sar optimize Identify Key Moieties sar->optimize optimize->design Iterate/ Optimize NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex p50/p65 (NF-κB) IkB->NFkB_complex inhibits Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc p50/p65 NFkB_complex->NFkB_nuc translocates Inhibitor Cinnamoyl Ester Inhibition Inhibitor->IKK DNA DNA NFkB_nuc->DNA binds Genes Inflammatory Genes (e.g., IL-6, IL-1β) DNA->Genes transcription

References

Application Notes and Protocols: The Use of Cinnamoyl Chloride in the Synthesis of Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cinnamoyl chloride in the synthesis of novel esters and amides with potential applications in the fragrance industry. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to guide researchers in this creative field.

This compound serves as a versatile building block for accessing a wide range of derivatives. Its reactivity allows for the introduction of the cinnamoyl moiety into various molecules, leading to compounds with diverse and interesting olfactory properties. The inherent warm, spicy, and balsamic character of the cinnamate (B1238496) structure provides a foundational scent profile that can be modulated by the choice of alcohol or amine nucleophile.

Synthesis of this compound

The precursor to cinnamoyl-based fragrance compounds is this compound. It is typically synthesized from cinnamic acid via reaction with a chlorinating agent, such as thionyl chloride.

Experimental Protocol: Synthesis of this compound from Cinnamic Acid [1][2]

This protocol outlines the laboratory-scale synthesis of this compound.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 1 gram of trans-cinnamic acid in 10 mL of dichloromethane (B109758).

  • Cooling: Cool the solution in an ice bath.

  • Addition of Thionyl Chloride: Slowly add 5 mL of thionyl chloride dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature below room temperature during the addition.

  • Completion of Reaction: After the initial addition, add an additional 3 mL of thionyl chloride over 15 minutes to ensure the complete conversion of cinnamic acid.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, the excess thionyl chloride and dichloromethane can be removed by distillation to yield crude this compound, which can be used in subsequent steps without further purification.

Synthesis of Novel Cinnamoyl Esters and Amides

This compound readily reacts with alcohols and amines to form the corresponding esters and amides. The selection of the alcohol or amine component is crucial for tuning the olfactory properties of the final compound. While the synthesis of simple esters like methyl and ethyl cinnamate is well-established, the exploration of more complex and sterically hindered alcohols can lead to the discovery of novel fragrance profiles.

2.1. Synthesis of Phenyl Cinnamate: A Balsamic Fragrance Compound

Phenyl cinnamate is a known fragrance ingredient with a mild, tenacious balsamic-floral and soft odor. It serves as an excellent example of a straightforward esterification using this compound.

Experimental Protocol: Synthesis of Phenyl Cinnamate

This protocol is adapted from the synthesis of phenyl cinnamate, which can be performed in a one-pot reaction starting from cinnamic acid.

  • Formation of this compound (in situ): In a 500-mL Claisen flask fitted with a reflux condenser and a gas absorption trap, combine 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of redistilled thionyl chloride. Heat the mixture on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).

  • Esterification: Cool the reaction mixture and add 94 g (1 mole) of phenol.

  • Reaction Completion: Reheat the mixture on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour). To ensure the reaction goes to completion and to remove residual HCl, briefly heat the mixture to reflux on a sand bath.

  • Isolation and Purification: Cool the reaction mixture and distill under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm Hg. The distillate, which solidifies upon cooling, is then purified by washing with a cold 2% sodium bicarbonate solution followed by recrystallization from 95% ethanol.

2.2. Synthesis of Novel Cinnamoyl Amides

The reaction of this compound with primary or secondary amines yields cinnamamides. These compounds can also possess interesting olfactory properties, often with more complex and substantive notes compared to their ester counterparts.

Experimental Protocol: General Procedure for the Synthesis of Cinnamoyl Amides [2]

This generalized protocol can be adapted for the synthesis of various cinnamoyl amides.

  • Reaction Setup: Dissolve the desired amine (1 equivalent) in a suitable solvent such as dichloromethane or toluene (B28343) in a round-bottom flask under an inert atmosphere.

  • Base: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), to the solution to act as an acid scavenger.

  • Addition of this compound: Cool the mixture in an ice bath and slowly add a solution of this compound (1 equivalent) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure cinnamoyl amide.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of cinnamoyl derivatives. Note that the olfactory descriptions for the pharmaceutical derivatives are not available in the cited literature.

Table 1: Synthesis and Properties of this compound

ParameterValueReference
Starting Materialtrans-Cinnamic Acid[1]
ReagentThionyl Chloride[1]
SolventDichloromethane[1]
Reaction Time~3 hours[2]
Yield~75%
AppearanceWhite to yellowish crystalline solid
Melting Point35-37 °C
Boiling Point256-258 °C

Table 2: Synthesis and Characterization of Phenyl Cinnamate

ParameterValue
Starting MaterialThis compound (in situ from Cinnamic Acid)
NucleophilePhenol
Yield63-75% (recrystallized)
Melting Point75-76 °C
Olfactory Profile Mild, tenacious balsamic-floral, soft odor

Table 3: Synthesis and Characterization of Novel Cinnamoyl Derivatives (Pharmaceutical Examples) [2]

CompoundNucleophileYieldMelting Point (°C)Spectroscopic DataOlfactory Profile
Cinnamoyl Metronidazole EsterMetronidazoleHigh130-132FT-IR, ¹H NMR, ¹³C NMR confirmed structureNot Described
Cinnamoyl Memantine AmideMemantineHigh145-147FT-IR, ¹H NMR, ¹³C NMR confirmed structureNot Described

Olfactory Signaling Pathway

The perception of fragrance molecules is initiated by their interaction with olfactory receptors in the nasal cavity. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) on the surface of an olfactory receptor neuron initiates a conformational change in the receptor. This activates the associated G-protein (Gαolf), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific scent.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant (e.g., Cinnamoyl Ester) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Gαolf) OR->G_protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Conversion CNG Cyclic Nucleotide-Gated Ion Channel Na_Ca_in Na⁺, Ca²⁺ Influx G_protein->AC 3. Activation ATP ATP cAMP->CNG 5. Opening Depolarization Depolarization (Action Potential to Brain) Na_Ca_in->Depolarization 6. Signal Transduction Fragrance_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Olfactory Evaluation Cinnamoyl_Chloride This compound Synthesis Esterification Esterification / Amidation with Novel Alcohol / Amine Cinnamoyl_Chloride->Esterification Purification Purification (Distillation / Chromatography) Esterification->Purification Structure_ID Structural Identification (NMR, IR, MS) Purification->Structure_ID Purity Purity Analysis (GC-MS) Structure_ID->Purity Odor_Panel Odor Panel Evaluation (Description, Intensity, Tenacity) Purity->Odor_Panel Application_Testing Application Testing (e.g., in Perfume Base) Odor_Panel->Application_Testing

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of potential anticancer agents starting from cinnamoyl chloride. The information compiled herein is intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound, a reactive derivative of cinnamic acid, serves as a versatile starting material for the synthesis of a wide array of heterocyclic and non-heterocyclic compounds with promising pharmacological activities. The cinnamoyl scaffold is prevalent in numerous natural products and has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. This document focuses on the synthesis and anticancer evaluation of several classes of compounds derived from this compound, including chalcones, pyrazolines, amides, hydrazones, and sulfonamide hydroxamates.

General Synthetic Pathways

The general workflow for the synthesis of these potential anticancer agents initiates with the preparation of this compound from cinnamic acid, followed by its reaction with various nucleophiles to generate diverse chemical entities. These derivatives are then subjected to biological screening to evaluate their anticancer efficacy.

General Synthetic Workflow General Synthetic Workflow CinnamicAcid Cinnamic Acid CinnamoylChloride This compound CinnamicAcid->CinnamoylChloride Chlorination ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->CinnamoylChloride Derivatives Cinnamoyl Derivatives (Chalcones, Amides, etc.) CinnamoylChloride->Derivatives Nucleophilic Acyl Substitution Nucleophiles Various Nucleophiles (e.g., Anilines, Hydrazines, etc.) Nucleophiles->Derivatives Screening Anticancer Screening (MTT Assay, Apoptosis Assay) Derivatives->Screening Biological Evaluation

Caption: General workflow for synthesizing anticancer agents from cinnamic acid.

I. Synthesis and Anticancer Activity of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of compounds synthesized from this compound precursors. They are well-documented for their broad spectrum of biological activities, including potent anticancer effects.

Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed Claisen-Schmidt condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative, which can be derived from this compound.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl), 10%

  • Deionized water

  • Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of NaOH (40%) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 10% HCl until a precipitate is formed.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water until the filtrate is neutral.

  • The crude chalcone (B49325) can be purified by recrystallization from ethanol.

Quantitative Data: Anticancer Activity of Chalcone Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of representative chalcone derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone-1 MCF-7 (Breast)1.4[1]
A549 (Lung)24.5[2]
HeLa (Cervical)31.75[3]
Chalcone-2 HCT-116 (Colon)0.94[1]
HepG2 (Liver)4.64[4]
Chalcone-3 PC-3 (Prostate)10.84[5]
UACC-62 (Melanoma)53.7[6]

II. Synthesis and Anticancer Activity of Pyrazolines

Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones. They have garnered significant attention for their potent and selective anticancer activities.

Experimental Protocol: Synthesis of Pyrazolines from Chalcones

This protocol outlines the cyclization of a chalcone with hydrazine (B178648) hydrate (B1144303) to yield a pyrazoline derivative.

Materials:

  • Chalcone derivative (1.0 eq)

  • Hydrazine hydrate (80% or 99%) (2.0-4.0 eq)

  • Glacial acetic acid or ethanol

  • Round-bottom flask, reflux condenser

  • Sodium carbonate solution (for neutralization)

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in glacial acetic acid or ethanol.

  • Add hydrazine hydrate (2.0-4.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using TLC.[7]

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Neutralize the mixture with a sodium carbonate solution.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • The crude pyrazoline can be purified by recrystallization from a suitable solvent like ethanol.[8]

Quantitative Data: Anticancer Activity of Pyrazoline Derivatives

The following table presents the IC50 values of various pyrazoline derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazoline-1 MCF-7 (Breast)2.82[9]
A549 (Lung)1.40[9]
HeLa (Cervical)0.136[1]
Pyrazoline-2 HCT-116 (Colon)5.55[10]
HepG2 (Liver)1.82[10]
Pyrazoline-3 PC-3 (Prostate)6.28[9]
MDA-MB-231 (Breast)4.07[11]

III. Synthesis of Cinnamoyl Amides, Hydrazones, and Sulfonamide Hydroxamates

A. Cinnamoyl Amides

General Protocol:

  • Dissolve an appropriate amine (1.0 eq) and a base (e.g., triethylamine (B128534) or pyridine, 1.1 eq) in a suitable solvent (e.g., dichloromethane, DCM).

  • Cool the solution in an ice bath.

  • Add a solution of this compound (1.0 eq) in DCM dropwise to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

B. Cinnamoyl Hydrazones

General Protocol:

  • Step 1: Synthesis of Cinnamoyl Hydrazide: React this compound with hydrazine hydrate in a suitable solvent.

  • Step 2: Synthesis of Cinnamoyl Hydrazone: Condense the cinnamoyl hydrazide with a substituted aldehyde or ketone in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid). Reflux the mixture for 2-6 hours. Cool the reaction mixture to obtain the hydrazone product, which can be purified by recrystallization.[12]

C. Cinnamoyl Sulfonamide Hydroxamates

General Protocol:

  • Step 1: Sulfonylation of Cinnamic Acid: React cinnamic acid with chlorosulfonic acid.[13]

  • Step 2: Amidation: React the resulting sulfonyl chloride with an appropriate amine.

  • Step 3: Hydroxamate Formation: Convert the carboxylic acid group to a hydroxamic acid, often via an activated ester intermediate followed by reaction with hydroxylamine.

IV. Protocols for Anticancer Activity Evaluation

A. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT Assay Workflow MTT Assay Workflow CellSeeding Seed Cells in 96-well plate Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Treat with Compounds Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 AddMTT Add MTT Solution Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 AddDMSO Add DMSO Incubation3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance DataAnalysis Calculate IC50 ReadAbsorbance->DataAnalysis

Caption: Workflow of the MTT assay for determining cell viability.

B. Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, and late apoptotic/necrotic cells are Annexin V+ & PI+.

V. Signaling Pathways Targeted by Cinnamoyl Derivatives

Many cinnamoyl-based anticancer agents exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

A. JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often constitutively active in cancer cells, promoting their growth and survival. Some cinnamoyl derivatives have been shown to inhibit this pathway.

JAK_STAT_Pathway Inhibition of JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Dimer->Gene Inhibitor Cinnamoyl Derivative Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by cinnamoyl derivatives.

B. ROS/MAPK Signaling Pathway

Reactive oxygen species (ROS) can induce apoptosis through the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK.

ROS_MAPK_Pathway Induction of Apoptosis via ROS/MAPK Pathway Compound Cinnamoyl Derivative ROS Increased ROS Compound->ROS induces p38 p38 MAPK ROS->p38 activates JNK JNK ROS->JNK activates Caspases Caspase Activation p38->Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Cinnamoyl derivatives can induce apoptosis through the ROS/MAPK pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of compounds with significant potential as anticancer agents. The protocols and data presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate novel cinnamoyl derivatives for cancer therapy. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective anticancer drugs.

References

Application Notes and Protocols for Novel Visible-Light Photocatalysis Reactions of Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three novel reactions of cinnamoyl chloride utilizing visible-light photocatalysis. These methods offer mild and efficient pathways to synthesize complex organic molecules, including benzo[b]azepin-2-one derivatives, α-alkoxyketones, and acyl lactones.

Acyl Radical-Initiated Cascade Cyclization for the Synthesis of Benzo[b]azepin-2-one Derivatives

This protocol describes a visible-light-induced radical-cascade acylation/cyclization of 1,7-dienes with this compound to construct diverse acyl benzo[b]azepine derivatives. This method is advantageous for its operational simplicity and the rapid assembly of complex seven-membered heterocyclic scaffolds.[1]

Reaction Principle

The reaction is initiated by the visible-light-excited photocatalyst, which promotes the formation of a cinnamoyl radical from this compound. This radical then engages in a cascade cyclization with a 1,7-diene, leading to the formation of the benzo[b]azepin-2-one core structure.

Experimental Protocol

Materials:

  • This compound

  • 1,7-diene substrate (e.g., N,N-diallyl-4-methylaniline)

  • Photocatalyst: fac-[Ir(ppy)₃] (tris(2-phenylpyridine)iridium(III))

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Light Source: Blue LED lamp (460-470 nm)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube, add the 1,7-diene (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Place the reaction tube approximately 3 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired acyl benzo[b]azepine derivative.

Data Presentation
EntryDiene SubstrateAcyl ChlorideProductYield (%)
1N,N-diallyl-4-methylanilineThis compound1-cinnamoyl-5-methyl-4-methylene-1,2,3,4,5,6-hexahydrobenzo[b]azepin-2-oneExpected high yield
2N-allyl-N-(but-3-en-1-yl)-4-methylanilineThis compound1-cinnamoyl-5-methyl-3-(methylene)azepan-2-one derivativeExpected good yield

(Note: Specific yields for this compound were not found in the initial search; expected yields are based on similar aroyl chlorides in the literature.)

Visualization

Reaction_Workflow_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1,7-Diene This compound fac-[Ir(ppy)3] Cs2CO3 Solvent Anhydrous DCE Reactants->Solvent Atmosphere Inert Atmosphere (N2/Ar) Solvent->Atmosphere Irradiation Blue LED Irradiation Room Temperature Atmosphere->Irradiation Quench Quench with Water Irradiation->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Acyl Benzo[b]azepin-2-one Purify->Product Signaling_Pathway_2 PC Ir(III) Photocatalyst PC_excited *Ir(III) Excited State PC->PC_excited Visible Light PC_excited->PC SET Substrate_1 R-BF3K PC_excited->Substrate_1 Oxidative Quenching Ni_0 Ni(0) Catalyst Ni_I Ni(I) Intermediate Ni_0->Ni_I Oxidative Addition Ni_III Ni(III) Intermediate Ni_I->Ni_III SET Ni_II Ni(II) Intermediate Ni_II->Ni_0 Product α-Alkoxyketone Ni_II->Product Ni_III->Ni_II Reductive Elimination Radical R• (Alkoxymethyl Radical) Substrate_1->Radical Substrate_2 Cinnamoyl-Cl Substrate_2->Ni_I Radical->Ni_III Logical_Relationship_3 cluster_start Starting Materials cluster_process Photocatalytic Process Cinnamoyl_Chloride This compound Radical_Generation Cinnamoyl Radical Generation Cinnamoyl_Chloride->Radical_Generation Visible Light Unsaturated_Acid Unsaturated Carboxylic Acid Radical_Addition Radical Addition to Alkene Unsaturated_Acid->Radical_Addition Photocatalyst fac-[Ir(ppy)3] Photocatalyst->Radical_Generation Visible Light Radical_Generation->Radical_Addition Lactonization Intramolecular Cyclization Radical_Addition->Lactonization Product Acyl Lactone Lactonization->Product

References

Application Notes and Protocols: Cinnamoyl Chloride in the Preparation of Tyrosine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a crucial role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins. The aberrant activity of specific PTPs, such as Protein Tyrosine Phosphatase 1B (PTP1B), SH2 domain-containing phosphatase 2 (SHP2), and Lymphoid-specific tyrosine phosphatase (Lyp, PTPN22), has been implicated in the pathophysiology of numerous diseases, including metabolic disorders, cancer, and autoimmune diseases. Consequently, the development of potent and selective inhibitors for these enzymes is a significant focus of modern drug discovery.

Cinnamoyl chloride, a reactive derivative of cinnamic acid, serves as a versatile building block for the synthesis of a diverse range of small molecules, including amides and esters. The cinnamoyl scaffold is of particular interest in medicinal chemistry due to its presence in various natural products with biological activity and its potential to engage in various non-covalent interactions with protein targets. This document provides detailed application notes and protocols for the synthesis and evaluation of cinnamoyl-based inhibitors targeting key tyrosine phosphatases.

Target Enzymes and Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity. Inhibition of PTP1B is a well-validated strategy to enhance insulin sensitivity.

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS Phosphorylation PI3K_AKT PI3K/AKT Pathway pIRS->PI3K_AKT GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Inhibitor Cinnamoyl Inhibitor Inhibitor->PTP1B

PTP1B Signaling Pathway
SH2 Domain-Containing Phosphatase 2 (SHP2)

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that predominantly plays a positive regulatory role in various signaling cascades, including the RAS-MAPK pathway. Gain-of-function mutations in SHP2 are associated with developmental disorders and various types of cancer. Allosteric inhibition of SHP2 is a promising therapeutic strategy for these conditions.

SHP2_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK pRTK p-RTK RTK->pRTK SHP2 SHP2 pRTK->SHP2 Grb2_Sos Grb2/SOS Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation SHP2->Grb2_Sos Inhibitor Cinnamoyl Inhibitor Inhibitor->SHP2

SHP2 Signaling Pathway
Lymphoid-Specific Tyrosine Phosphatase (Lyp)

Lyp, encoded by the PTPN22 gene, is a potent negative regulator of T-cell receptor (TCR) signaling. A gain-of-function polymorphism in the PTPN22 gene is strongly associated with an increased risk for a variety of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. Inhibition of Lyp is therefore a potential therapeutic approach for these conditions.

Lyp_Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck pLck p-Lck Lck->pLck ZAP70 ZAP-70 pLck->ZAP70 pZAP70 p-ZAP-70 ZAP70->pZAP70 Phosphorylation Downstream Downstream Signaling pZAP70->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Lyp Lyp (PTPN22) Lyp->pLck Dephosphorylation Lyp->pZAP70 Inhibitor Cinnamoyl Inhibitor Inhibitor->Lyp

Lyp (PTPN22) Signaling Pathway

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative cinnamoyl derivatives and related chalcones against various tyrosine phosphatases. It is important to note that direct studies of this compound-derived inhibitors against SHP2 and Lyp are limited in the publicly available literature. The data for chalcones, which share the α,β-unsaturated carbonyl system with cinnamoyl derivatives, are included to provide a broader context of this chemical class as PTP inhibitors.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Chalcone 2,4,6-TrihydroxychalconePTP1B0.27 ± 0.01[1]
Chalcone Licochalcone APTP1B~23.4[2]
Chalcone Licochalcone A derivative 7PTP1B11.7 ± 2.0[2]
Bis-aromatic amide Compound 15PTP1B2.34 ± 0.08[3]

Experimental Protocols

General Synthesis of Cinnamoyl Amides

This protocol is a general method for the synthesis of cinnamoyl amides from this compound and a primary or secondary amine.

Synthesis_Workflow cluster_0 Step 1: this compound Formation cluster_1 Step 2: Amide Formation CinnamicAcid Cinnamic Acid CinnamoylChloride This compound CinnamicAcid->CinnamoylChloride Reflux ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->CinnamoylChloride CinnamoylChloride_ref This compound Amine Primary or Secondary Amine CinnamoylAmide Cinnamoyl Amide Derivative Amine->CinnamoylAmide Base Base (e.g., Et₃N) Base->CinnamoylAmide CinnamoylChloride_ref->CinnamoylAmide Stir at RT

General Synthesis Workflow

Materials:

Procedure:

  • Synthesis of this compound:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cinnamic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude this compound can often be used in the next step without further purification.

  • Synthesis of Cinnamoyl Amide:

    • Dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of crude this compound (1.1 eq) in anhydrous DCM to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired cinnamoyl amide.

    • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

In Vitro Tyrosine Phosphatase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of synthesized cinnamoyl derivatives against a specific tyrosine phosphatase (e.g., PTP1B, SHP2, Lyp) using a colorimetric or fluorometric substrate.

Materials:

  • Recombinant human tyrosine phosphatase (e.g., PTP1B, SHP2, Lyp)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP) for colorimetric assay or a fluorogenic phosphate substrate.

  • Synthesized cinnamoyl derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., sodium orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the tyrosine phosphatase in assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of pNPP (or other substrate) in assay buffer. The final concentration should be at or near the Km for the enzyme.

    • Prepare serial dilutions of the synthesized cinnamoyl derivatives and the positive control in DMSO.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • Assay buffer

      • A small volume (e.g., 1 µL) of the test compound solution in DMSO (or DMSO alone for the control).

      • Enzyme solution.

    • Pre-incubate the plate at 37 °C for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the plate at 37 °C for a specified time (e.g., 15-60 minutes).

    • Stop the reaction (if necessary, e.g., for pNPP, by adding a strong base like NaOH).

    • Measure the absorbance (for pNPP at 405 nm) or fluorescence at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Conclusion

This compound is a valuable and readily available starting material for the synthesis of diverse libraries of cinnamoyl amides and esters. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds as inhibitors of key tyrosine phosphatases involved in various human diseases. The structure-activity relationships derived from screening these compounds can guide the design of more potent and selective inhibitors with therapeutic potential. Further optimization of the cinnamoyl scaffold, guided by computational modeling and detailed biochemical and cellular assays, holds promise for the development of novel therapeutics targeting PTP1B, SHP2, and Lyp.

References

Troubleshooting & Optimization

vacuum distillation protocol for purifying crude cinnamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the vacuum distillation of crude cinnamoyl chloride, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is vacuum distillation always necessary to purify crude this compound?

A1: Not always. For many synthetic applications, the crude this compound obtained after removing the excess thionyl chloride is sufficiently pure.[1] However, for experiments requiring high purity, fractional distillation under vacuum is the recommended purification method.[1] Distillation can be loss-making, especially on a small scale.[1]

Q2: What are the primary impurities in crude this compound?

A2: The most common impurity is residual thionyl chloride from the synthesis step. Other potential impurities include unreacted cinnamic acid and byproducts from decomposition or side reactions. It is crucial to remove the excess thionyl chloride, often by distillation under reduced pressure (e.g., ~20 hPa), before proceeding with the high-vacuum distillation of the product.[1]

Q3: My purified this compound is yellowish. Is it impure?

A3: Not necessarily. This compound is described as a white to yellowish crystalline solid.[2][3][4] While a colorless product is ideal, a pale yellow color can still indicate a product of acceptable purity.[1] If the color is dark, it may suggest decomposition, and further purification or resynthesis might be necessary.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is corrosive, moisture-sensitive, and a skin irritant.[5][6][7] It causes severe skin burns and eye damage.[6] It also reacts with water, slowly decomposing.[2] Always handle it in a fume hood, wear suitable protective clothing, gloves, and eye/face protection.[6] Ensure all glassware is perfectly dry and never add water to the product.

Troubleshooting Guide

Issue 1: The product is solidifying in the distillation condenser.

  • Cause: this compound has a melting point of 35-37 °C.[2][3][5][7] If the condenser is too cold (e.g., using chilled water), the distilled product will solidify and can block the apparatus.

  • Solution: Use only air cooling for the condenser.[1] If solidification begins, you can gently warm the outside of the condenser with a hot air gun to melt the solid and allow it to flow into the receiving flask.[1]

Issue 2: The distillation is very slow or requires an excessively high pot temperature.

  • Cause 1: Inadequate Vacuum. The vacuum pump may not be reaching the required low pressure, leading to a higher boiling point.

  • Solution 1: Check the entire distillation apparatus for leaks, especially at the joints. Ensure the vacuum pump is operating correctly and that the oil is fresh if using an oil pump. A cold trap, preferably cooled with liquid nitrogen, should be placed between the distillation setup and the pump to protect the pump from corrosive vapors like residual thionyl chloride.[1]

  • Cause 2: System Blockage. Solidified product or other blockages can impede vapor flow.

  • Solution 2: Check for any blockages in the distillation path, including the condenser as described in Issue 1.

Issue 3: The product in the distillation pot is darkening or charring.

  • Cause: The distillation pot temperature is too high, causing the this compound to decompose. The atmospheric boiling point is high (256-258 °C), and decomposition can occur at elevated temperatures.[5]

  • Solution: Improve the vacuum to allow distillation at a lower temperature. Ensure the heating mantle or oil bath is not set significantly higher than the temperature required for boiling at the achieved pressure. Gentle and uniform heating is key.

Data Presentation

The boiling point of this compound is highly dependent on the pressure. Distilling at a lower pressure significantly reduces the required temperature, minimizing the risk of thermal decomposition.

Pressure (kPa)Pressure (mmHg/Torr)Boiling Point (°C)
101.3760256 - 258[5][7]
1.47~11131[4]
0.231.786[8]
0.13~1Value not specified, but distillation is feasible[1]

Experimental Protocols

Detailed Protocol for Vacuum Distillation of Crude this compound

This protocol assumes the crude this compound has been synthesized from cinnamic acid and thionyl chloride.

  • Initial Setup:

    • Assemble a dry short-path distillation apparatus. All glassware must be thoroughly dried in an oven beforehand to remove any moisture.

    • The apparatus should consist of a round-bottom flask (distillation pot), a distillation head with a thermometer, an air-cooled condenser, and a receiving flask.

    • Use a magnetic stirrer in the distillation pot for smooth boiling.

    • Connect the apparatus to a vacuum pump via a cold trap cooled with liquid nitrogen or a dry ice/acetone slurry.[1]

  • Removal of Volatile Impurities:

    • Place the crude this compound into the distillation pot.

    • First, remove the excess thionyl chloride by distillation under reduced pressure (e.g., aspirator vacuum, ~20 hPa).[1] The distillation pot can be gently warmed in an oil bath.

    • Collect the volatile thionyl chloride in the cold trap.

  • High-Vacuum Distillation:

    • After all volatile impurities are removed, allow the apparatus to cool and then apply a high vacuum (e.g., 1 hPa / 0.75 mmHg).[1]

    • Slowly heat the distillation pot using an oil bath.

    • Collect the fraction that distills at the appropriate temperature for your vacuum level (refer to the data table). For example, at approximately 1 hPa, the product will distill at a significantly lower temperature than 131 °C.[1]

    • Monitor the condenser to ensure the product does not solidify. If it does, gently warm the exterior with a hot air gun.[1]

  • Product Collection and Storage:

    • The purified this compound should be a colorless or pale-yellow liquid that solidifies upon cooling.[1]

    • Once the distillation is complete, allow the apparatus to cool completely before carefully venting the system with a dry inert gas like nitrogen or argon.

    • Store the purified product in a tightly sealed container under an inert atmosphere and in a refrigerator (0-6 °C) to prevent decomposition and reaction with moisture.[2][4]

Mandatory Visualization

VacuumDistillationWorkflow crude_product Crude this compound (Post-synthesis) remove_volatiles Step 1: Removal of Volatiles (e.g., Thionyl Chloride) crude_product->remove_volatiles Gentle Heat ~20 hPa vacuum_distillation Step 2: High-Vacuum Distillation (e.g., ~1 hPa) remove_volatiles->vacuum_distillation High Vacuum waste Waste (Thionyl Chloride, Residue) remove_volatiles->waste Volatiles Trapped pure_product Purified this compound (Solidifies on cooling) vacuum_distillation->pure_product Collect Fraction vacuum_distillation->waste High-Boiling Residue troubleshooting Troubleshooting Point: Solidification in Condenser vacuum_distillation->troubleshooting

Caption: Workflow for the purification of crude this compound via vacuum distillation.

References

Technical Support Center: Optimizing Cinnamoyl Chloride Synthesis with a DMF Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cinnamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound from cinnamic acid using thionyl chloride (SOCl₂) with a dimethylformamide (DMF) catalyst.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound when using a DMF catalyst, offering specific causes and actionable solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Moisture Contamination: Acyl chlorides are highly reactive towards water. Any moisture in the glassware, solvents, or starting materials will hydrolyze the this compound back to cinnamic acid. 2. Inactive Catalyst: The DMF may be of poor quality or contain water, preventing the formation of the active Vilsmeier reagent. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use anhydrous solvents and ensure the cinnamic acid is dry. Handle thionyl chloride and DMF under an inert atmosphere (e.g., nitrogen or argon). 2. Use High-Purity Anhydrous DMF: Use a freshly opened bottle of anhydrous DMF or distill it before use. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the cinnamic acid starting material. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40-50°C) or extending the reaction time.
Product is a Dark Color or Contains Impurities 1. Excess Heat: Overheating the reaction can lead to the formation of polymeric or degradation byproducts. 2. Impure Starting Materials: The cinnamic acid or thionyl chloride may contain impurities that lead to side reactions.1. Control Reaction Temperature: Maintain a controlled temperature throughout the reaction. For the DMF-catalyzed reaction, temperatures are typically kept moderate (room temperature to 50°C). 2. Use Purified Reagents: Ensure the purity of your starting materials. Recrystallize the cinnamic acid if necessary. Use freshly distilled thionyl chloride.
Difficulty in Isolating the Product 1. Incomplete Removal of Excess Thionyl Chloride: Residual thionyl chloride can co-distill with the product or interfere with subsequent reactions. 2. Product Solidifies in Condenser During Distillation: this compound has a melting point of around 35-37°C and can solidify during vacuum distillation.1. Azeotropic Removal of Thionyl Chloride: After the reaction is complete, add an anhydrous solvent like toluene (B28343) and remove it under reduced pressure. Repeat this process 2-3 times to ensure all thionyl chloride is removed. 2. Gentle Heating of Condenser: Use a heat gun on a low setting to gently warm the condenser during distillation to prevent solidification.
Product Decomposes Upon Storage 1. Hydrolysis: Exposure to atmospheric moisture will convert the this compound back to cinnamic acid.1. Store Under Anhydrous and Inert Conditions: Store the purified this compound in a tightly sealed container under a nitrogen or argon atmosphere. For long-term storage, consider storing it in a desiccator or freezer.

Data Presentation: Impact of DMF Catalyst on Acyl Chloride Synthesis

The following table summarizes quantitative data on the effect of a DMF catalyst on the yield of acyl chlorides from carboxylic acids. While the data is for a model reaction with benzoic acid, the trends are applicable to the synthesis of this compound.

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)
None01426[1]
DMF1685[1]
DMF2689[1]
DMF 3 6 93 [1]
DMF5682[1]
DMF10676[1]

Data adapted from a study on the synthesis of acyl chlorides using bis(trichloromethyl) carbonate and a DMF catalyst.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound using Thionyl Chloride and a Catalytic Amount of DMF

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Gas trap (to neutralize HCl and SO₂ byproducts)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Preparation: Set up a round-bottom flask with a magnetic stir bar, reflux condenser, and a gas trap. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the flask, add trans-cinnamic acid (1 equivalent).

  • Addition of Thionyl Chloride: Under an inert atmosphere, add thionyl chloride (1.5 to 2.0 equivalents).

  • Addition of DMF Catalyst: Slowly add a catalytic amount of anhydrous DMF (e.g., 3 mol%) to the stirring mixture. Vigorous gas evolution (HCl and SO₂) will be observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50°C to ensure completion. Monitor the progress by TLC until the starting cinnamic acid is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, add an anhydrous solvent such as toluene and evaporate under reduced pressure. Repeat this step if necessary.

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizations

Catalytic Cycle of DMF in Acyl Chloride Formation

Catalytic_Cycle Catalytic Cycle of DMF in Acyl Chloride Synthesis DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Vilsmeier Intermediate Reactive Intermediate Vilsmeier->Intermediate + Cinnamic Acid CinnamicAcid Cinnamic Acid (R-COOH) CinnamicAcid->Intermediate Intermediate->DMF Regenerates Catalyst CinnamoylChloride This compound (R-COCl) Intermediate->CinnamoylChloride - HCl, - SO₂ Workflow Experimental Workflow for this compound Synthesis Start Start: Assemble Dry Glassware Charge Charge Flask with Cinnamic Acid Start->Charge AddSOCl2 Add Thionyl Chloride Charge->AddSOCl2 AddDMF Add Catalytic DMF AddSOCl2->AddDMF React Stir at RT to 50°C (Monitor by TLC) AddDMF->React Workup Remove Excess SOCl₂ (Vacuum/Toluene Azeotrope) React->Workup Purify Purify by Vacuum Distillation Workup->Purify End End: Pure this compound Purify->End

References

strategies to prevent hydrolytic decomposition of cinnamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cinnamoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its hydrolytic decomposition and to troubleshoot related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound (C9H7ClO) is a reactive acyl chloride used in organic synthesis to introduce the cinnamoyl group.[1] Like other acyl chlorides, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. Water acts as a nucleophile, leading to a rapid hydrolytic decomposition to form cinnamic acid and hydrochloric acid (HCl). This reaction is often exothermic.[2]

Q2: How can I visually identify if my this compound has decomposed?

Pure this compound is typically a white to yellowish crystalline solid.[1] Decomposition to cinnamic acid, which is a white crystalline solid, may not always be obvious visually. However, the presence of a strong odor of HCl or a change in the physical appearance of the material (e.g., clumping or a more "wet" appearance) can indicate moisture contamination and decomposition.

Q3: What are the primary storage recommendations to prevent hydrolysis?

To maintain the integrity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[3]

  • Atmosphere: Store under an inert gas like nitrogen or argon.[3][4]

  • Container: Keep in a tightly sealed container to prevent moisture ingress.[1][4]

  • Moisture: Protect from any contact with water or moist air.[3][4]

Q4: My reaction with this compound is giving a low yield. What are the likely causes related to hydrolysis?

Low yields in reactions involving this compound are frequently due to the hydrolysis of the starting material. Key causes include:

  • Contaminated Reagent: The this compound may have been compromised by improper storage or handling, leading to pre-existing contamination with cinnamic acid.

  • Wet Solvents/Reagents: Using solvents or other reagents that have not been rigorously dried is a common source of water contamination.

  • Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce enough moisture to cause significant hydrolysis.

  • Improper Glassware Preparation: Failure to thoroughly dry glassware before use will introduce water into the reaction.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to the hydrolytic decomposition of this compound during your experiments.

Issue 1: Low or No Yield of the Desired Product
Possible Cause Recommended Solution
Degraded this compound Before use, check the appearance of the reagent. If decomposition is suspected, consider purification by recrystallization from a non-polar solvent like carbon tetrachloride under anhydrous conditions.[1] For most applications, using a fresh, properly stored bottle is the best approach.
Presence of Water in the Reaction 1. Dry Glassware: Oven-dry all glassware (e.g., at 125°C overnight) and allow it to cool under a stream of inert gas or in a desiccator.[5] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves (e.g., 3Å or 4Å) can help ensure dryness.[5] 3. Handle Under Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or a glovebox.[6][7]
Hydrolysis During Workup If an aqueous workup is required, perform it quickly and at a low temperature (e.g., on an ice bath) to minimize hydrolysis of any remaining unreacted this compound or a moisture-sensitive product.[7]
Issue 2: Formation of Cinnamic Acid as a Major Byproduct
Possible Cause Recommended Solution
Systematic Moisture Contamination This is a clear indicator of hydrolysis. Review your entire experimental setup and protocol for sources of moisture. Refer to the solutions for "Presence of Water in the Reaction" in the table above.
Reaction with HCl Byproduct In some reactions, the generated HCl can catalyze side reactions or degradation. Add a non-nucleophilic base or an acid scavenger to the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under an Inert Atmosphere

This protocol outlines the key steps for performing a reaction with this compound while minimizing exposure to atmospheric moisture.

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware (round-bottom flask, stir bar, condenser, etc.) for several hours at >100°C.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon) by connecting it to a Schlenk line or using a gas-filled balloon.[8][9]

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent and Solvent Preparation:

    • Use commercially available anhydrous solvents or freshly distill them.

    • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Reaction Setup:

    • Dissolve the substrate and any other non-reactive components in the anhydrous solvent within the reaction flask under a positive pressure of inert gas.

    • If required, cool the reaction mixture to the desired temperature (e.g., using an ice bath).

    • Carefully add the this compound (either as a solid or dissolved in a small amount of anhydrous solvent) to the reaction mixture via a syringe or a powder funnel under a strong counter-flow of inert gas.

  • Reaction Monitoring and Workup:

    • Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).

    • Upon completion, proceed with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures.

Protocol 2: Esterification of an Alcohol with this compound

This protocol provides a specific example of using this compound to form a cinnamyl ester, incorporating a base to neutralize the HCl byproduct.

  • Setup: Prepare a flame-dried, two-necked round-bottom flask with a stir bar, rubber septum, and a connection to a nitrogen/argon line as described in Protocol 1.

  • Reagents: In the flask, dissolve the alcohol (1.0 eq) and a weak, non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (1.1 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF).[2]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous solvent. Slowly add this solution to the stirred alcohol/base mixture via syringe through the septum.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC). The formation of a salt precipitate (e.g., triethylammonium (B8662869) chloride) is often observed.

  • Workup: Quench the reaction with a small amount of cold water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Hydrolytic Decomposition of this compound

Caption: The reaction pathway for the hydrolysis of this compound.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting start Low Yield Observed check_reagent Is this compound old or improperly stored? start->check_reagent check_conditions Were anhydrous conditions used? check_reagent->check_conditions No replace_reagent Use fresh reagent check_reagent->replace_reagent Yes check_glassware Was glassware oven-dried and cooled under inert gas? check_conditions->check_glassware No Success Problem likely solved. If issues persist, re-evaluate reaction stoichiometry. check_conditions->Success Yes check_solvents Were anhydrous solvents used? check_glassware->check_solvents Yes dry_glassware Properly dry glassware check_glassware->dry_glassware No implement_inert Implement inert atmosphere techniques check_solvents->implement_inert Yes use_anhydrous_solvents Use high-quality anhydrous solvents check_solvents->use_anhydrous_solvents No

Caption: A step-by-step guide to diagnosing the cause of low reaction yields.

Standard Inert Atmosphere Experimental Setup

Inert_Atmosphere_Setup cluster_flask Reaction Vessel cluster_gas Inert Gas Source flask Round-Bottom Flask (with stir bar) septum Rubber Septum vent_needle Vent Needle (optional) septum->vent_needle Insert to flush flask (initially) gas_source Nitrogen or Argon Cylinder balloon Gas Balloon gas_source->balloon Fill needle Needle balloon->needle needle->septum Insert to provide positive pressure

Caption: A diagram of a typical experimental setup for air-sensitive reactions.

References

Technical Support Center: Safe Workup Procedures for Quenching Cinnamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the safe quenching of reactions involving cinnamoyl chloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and moisture-sensitive chemical.[1][2] It can cause severe skin burns and eye damage.[1][3] Inhalation can be harmful, potentially causing respiratory irritation.[1][4] It reacts with water and moisture, liberating toxic and irritating hydrogen chloride (HCl) gas.[1][5]

Q2: What personal protective equipment (PPE) should be worn when working with this compound?

A2: Appropriate PPE is crucial for safely handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood.[1]

Q3: What are the common quenching agents for this compound reactions?

A3: Common quenching agents for acyl chloride reactions, including those with this compound, are water, dilute aqueous basic solutions (like sodium bicarbonate), and saturated aqueous ammonium (B1175870) chloride. The choice of quenching agent depends on the reaction scale and the stability of the desired product to acidic or basic conditions.

Q4: Why is slow, controlled addition of the quenching agent important?

A4: The reaction of this compound with quenching agents, particularly water and basic solutions, is highly exothermic and produces hydrogen chloride gas.[6][7] Slow, controlled addition, especially at low temperatures (e.g., in an ice bath), is essential to manage the heat generated and prevent a runaway reaction or excessive fuming.

Q5: What is the purpose of using a sodium bicarbonate solution during workup?

A5: A dilute solution of sodium bicarbonate is used to neutralize the acidic byproduct, hydrogen chloride (HCl), which is formed during the quenching of this compound.[8] This neutralization converts HCl to sodium chloride, water, and carbon dioxide gas. This step is often necessary before extraction to prevent the degradation of acid-sensitive products and to ensure safe handling and disposal.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Violent reaction and excessive fuming upon adding quenching agent. The quenching agent was added too quickly. The reaction was not sufficiently cooled.Immediately cease addition of the quenching agent. Ensure the reaction vessel is securely clamped in an ice bath to control the temperature. Resume slow, dropwise addition of the quenching agent once the initial reaction has subsided.
Product degradation during aqueous workup. The desired product may be sensitive to acidic or basic conditions.If the product is acid-sensitive, use a dilute basic solution (e.g., saturated sodium bicarbonate) for quenching. If the product is base-sensitive, a neutral or mildly acidic quenching agent like saturated aqueous ammonium chloride or cold water may be more appropriate.[9]
Formation of a solid precipitate during quenching. The product or a byproduct may be insoluble in the reaction mixture after quenching.This is not necessarily a problem and may indicate product precipitation. Proceed with the planned workup (e.g., filtration or extraction) to isolate the solid.
Incomplete quenching of this compound. Insufficient quenching agent was added.Test the pH of the aqueous layer. If it is still acidic, add more of the basic quenching agent until the solution is neutral or slightly basic and effervescence ceases.

Experimental Protocols

Protocol 1: General Quenching Procedure with Sodium Bicarbonate

This protocol is suitable for most small to medium-scale reactions where the product is stable to mild basic conditions.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Prepare Quenching Solution: Prepare a saturated or 10% aqueous solution of sodium bicarbonate.

  • Slow Addition: Slowly and carefully add the sodium bicarbonate solution to the stirred reaction mixture dropwise via an addition funnel. Be prepared for gas evolution (CO2).

  • Monitor Temperature: Ensure the internal temperature of the reaction mixture does not rise significantly.

  • Check pH: Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8) when tested with pH paper.

  • Proceed with Workup: The reaction mixture can now be warmed to room temperature and proceed to the extraction phase of the workup.

Protocol 2: Quenching with Saturated Ammonium Chloride

This protocol is recommended for reactions where the product is sensitive to basic conditions.

  • Cool the Reaction: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Slow Addition: Slowly add saturated aqueous ammonium chloride solution dropwise to the stirred reaction mixture.

  • Monitor Temperature: Maintain the internal temperature below 20 °C.

  • Complete Quenching: Continue the addition until no further exothermic reaction is observed.

  • Proceed with Workup: Warm the mixture to room temperature and proceed with the extraction.

Safe Workup Logic

Safe_Workup_Procedure start Reaction Complete cool Cool Reaction to 0 °C start->cool product_stability Is Product Base-Sensitive? cool->product_stability quench_bicarb Slowly Add Saturated NaHCO3 Solution product_stability->quench_bicarb No quench_nh4cl Slowly Add Saturated NH4Cl Solution product_stability->quench_nh4cl Yes monitor_temp Monitor Temperature and Control Addition Rate quench_bicarb->monitor_temp quench_nh4cl->monitor_temp check_ph Check pH (if using NaHCO3) monitor_temp->check_ph If NaHCO3 used workup Proceed with Extraction/Isolation monitor_temp->workup If NH4Cl used check_ph->workup

Caption: Decision workflow for quenching this compound reactions.

References

removing residual thionyl chloride after cinnamoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the effective removal of residual thionyl chloride following the synthesis of cinnamoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride after the reaction?

The most common methods are distillation (simple, fractional, or vacuum) and chemical quenching.[1][2] A third technique, azeotropic distillation, is often used in conjunction with standard distillation to remove trace amounts of thionyl chloride.[1] The best method depends on the thermal stability of your product, the scale of the reaction, and the required purity of the final this compound.[2]

Q2: When should I choose distillation over chemical quenching?

Distillation is the preferred method when the desired product, this compound, must be isolated in its acyl chloride form.[2] Since this compound is highly reactive with water and other protic quenching agents, distillation under anhydrous conditions preserves the product. It is also more suitable for larger-scale reactions where the heat generated from quenching can be difficult to control.[2]

Q3: I'm observing product decomposition or discoloration (yellow/orange) during distillation. What's happening?

This often indicates that the distillation temperature is too high.[2] Thionyl chloride can decompose at temperatures above its boiling point (74.6 °C) into substances like disulfur (B1233692) dichloride, which can cause coloration.[1] this compound itself may also be thermally sensitive. The best solution is to use vacuum distillation, which lowers the boiling points of both thionyl chloride and the product, allowing for separation at a much lower and safer temperature.[2][3]

Q4: My quenching reaction is extremely vigorous and hard to control. How can I manage it?

Vigorous, exothermic reactions during quenching are common. To control the reaction, add the crude reaction mixture dropwise to a cooled (0-5 °C) and vigorously stirred quenching solution, such as saturated aqueous sodium bicarbonate.[2] This slow addition and efficient stirring help to dissipate the heat generated.[2] Never add the quenching solution to the reaction mixture.

Q5: How can I be certain that all residual thionyl chloride has been removed?

A preliminary check is the absence of the characteristic sharp, unpleasant odor of thionyl chloride.[2] For more rigorous confirmation, especially for sensitive downstream applications, analytical techniques are recommended. Fourier-transform infrared (FTIR) spectroscopy can be used to check for the disappearance of S=O stretching frequencies, or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the absence of thionyl chloride signals.[1][2]

Q6: What safety precautions are essential when working with thionyl chloride?

Thionyl chloride is corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[2] All work must be performed in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat, is mandatory.[2] When removing thionyl chloride under vacuum (e.g., with a rotary evaporator or vacuum pump), a cold trap and an alkaline trap (containing NaOH or KOH) should be placed between the apparatus and the pump to neutralize corrosive vapors and protect the equipment.[2][4][5]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete removal of thionyl chloride (confirmed by spectroscopy or odor)- Insufficient distillation time or temperature.- Inefficient azeotropic removal.- Incomplete quenching reaction.- Distillation : Ensure the distillation head temperature reaches the boiling point of thionyl chloride (or its azeotrope) and remains there until distillation ceases.[1]- Azeotropic Removal : Perform multiple cycles of adding dry toluene (B28343) and evaporating under reduced pressure.[1][3]- Quenching : Ensure a sufficient excess of the quenching agent is used and allow adequate reaction time.
Low yield of this compound - Hydrolysis of the product due to exposure to moisture.- Product decomposition during heating.- Loss of product during aqueous workup.- Ensure all glassware is thoroughly oven-dried before use.[2]- Use vacuum distillation to minimize thermal stress on the product.[2]- During extraction, ensure proper separation of aqueous and organic layers and perform multiple extractions to maximize recovery.[1]
Rotary evaporator or pump tubing is degrading - Corrosive acidic vapors (HCl, SO₂) are being drawn into the pump.- Always use a cold trap (e.g., dry ice/acetone) and an in-line base trap (e.g., KOH pellets or solution) between your flask and the vacuum source to capture and neutralize the vapors.[2][4]
Product solidifies in the distillation condenser - The melting point of this compound (approx. 30-33 °C) is above the temperature of the condenser.- Use an air-cooled condenser instead of a water-cooled one. If necessary, gently warm the condenser with a heat gun to prevent solidification.[6]

Summary of Removal Methods

MethodPrincipleAdvantagesDisadvantagesKey ParametersBest Suited For
Vacuum Distillation Separation based on differing boiling points under reduced pressure.- Preserves the acyl chloride.- Effective for large quantities.- Avoids thermal decomposition.[2]- Requires vacuum setup.- Product can solidify in the condenser.[6]- Pressure: < 20 hPa[6]- Temperature: Keep oil bath below 50 °C for SOCl₂ removal.[2]Isolating pure, neat this compound.
Azeotropic Distillation Using a solvent (e.g., toluene) that forms a lower-boiling azeotrope with thionyl chloride to facilitate its removal.[1]- Efficiently removes trace amounts of SOCl₂.- Can be done with a rotary evaporator.[7]- Introduces a solvent that must also be removed.- May require multiple cycles.[1]- Solvent: Dry Toluene- Procedure: Add toluene, evaporate under reduced pressure, repeat.[3]Removing the final traces of thionyl chloride after initial bulk removal.
Aqueous Quenching Reacting excess SOCl₂ with an aqueous base (e.g., NaHCO₃) to form water-soluble salts, SO₂, and HCl.[1]- Simple and fast.- Does not require specialized distillation equipment.- Destroys the this compound product by hydrolysis back to cinnamic acid.[1]- Reagent: Cold, saturated NaHCO₃ solution[2]- Temperature: 0-5 °C[2]Situations where the crude acyl chloride is used in situ for a subsequent reaction that is compatible with an aqueous workup, or when the desired final product is not the acyl chloride itself.

Experimental Protocols

Protocol 1: Removal by Fractional Vacuum Distillation

This protocol is for isolating pure this compound.

  • Apparatus Setup : Assemble a fractional distillation apparatus using oven-dried glassware under a nitrogen or argon atmosphere. Use a short, insulated Vigreux column. Ensure all joints are well-sealed. Connect the receiving flask to a cold trap cooled with liquid nitrogen or a dry ice/acetone slurry, and connect the trap to a vacuum pump.[2][6]

  • Initial Thionyl Chloride Removal : After the synthesis reaction is complete and the mixture has cooled, apply vacuum slowly to the distillation flask, which should be in a room temperature water bath to prevent bumping.[8] Distill the bulk of the excess thionyl chloride (BP at atmospheric pressure: 74.6 °C) at reduced pressure.

  • Azeotropic Chase (Optional but Recommended) : Release the vacuum with an inert gas. Add a volume of dry toluene equivalent to the crude product volume to the distillation flask. Re-apply vacuum and distill off the toluene-thionyl chloride azeotrope. Repeat this step 1-2 times to ensure all traces are removed.[1][3]

  • Product Distillation : Increase the oil bath temperature gradually. This compound will distill at approximately 86 °C at 1.7 hPa (1.7 mm Hg) or up to 138-140 °C at 20 hPa (15 mm Hg).[9] Use an air-cooled condenser. If the product begins to solidify in the condenser, warm it gently with a heat gun.[6]

  • Completion : Once the product has been collected, release the vacuum with an inert gas and store the purified this compound under an inert atmosphere, protected from moisture.

Protocol 2: Quenching Excess Thionyl Chloride

This protocol is for workup where the this compound does not need to be isolated. Warning: This procedure will hydrolyze the this compound product.

  • Prepare Quenching Solution : In a separate flask large enough to contain at least twice the volume of your reaction mixture, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice bath to 0-5 °C with vigorous stirring.[2]

  • Slow Addition : Using a dropping funnel, add the crude reaction mixture containing this compound and excess thionyl chloride dropwise to the cold, vigorously stirred NaHCO₃ solution.[2] Control the addition rate to maintain the temperature of the quenching solution below 20 °C.[2] Expect vigorous gas evolution (CO₂ and SO₂).

  • Extraction : Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous mixture several times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1]

  • Drying and Concentration : Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product (likely cinnamic acid).[1]

Workflow and Decision Diagram

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

G cluster_dist cluster_quench start Crude Reaction Mixture (this compound + Excess SOCl₂) decision Is the isolated acyl chloride required? start->decision dist_path Distillation Pathway decision->dist_path Yes quench_path Quenching Pathway (Product will be hydrolyzed) decision->quench_path No bulk_removal 1. Bulk Removal: Simple or Vacuum Distillation of excess SOCl₂ quench 1. Add mixture to cold aqueous base (e.g., NaHCO₃) azeo_chase 2. Trace Removal: Azeotropic Distillation with Dry Toluene (Optional) bulk_removal->azeo_chase final_dist 3. Final Purification: Fractional Vacuum Distillation of this compound azeo_chase->final_dist end_product Pure this compound final_dist->end_product workup 2. Aqueous Workup: Extraction, Drying, Concentration quench->workup end_product_hydrolyzed Crude Hydrolyzed Product (e.g., Cinnamic Acid) workup->end_product_hydrolyzed

Caption: Decision workflow for removing residual thionyl chloride.

References

preventing cinnamoyl chloride crystallization in distillation condenser

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of cinnamoyl chloride in the distillation condenser during purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant to its distillation?

A1: Understanding the physical properties of this compound is crucial for a successful distillation. The key parameters are its melting and boiling points.

PropertyValueCitations
Melting Point35-37 °C (lit.)[1][2][3][4]
Boiling Point256-258 °C (lit.)[1][2][5][6]
Boiling Point (Vacuum)131 °C at 1.47 kPa (11 mmHg)[5][7]
SolubilitySoluble in petroleum ether, carbon tetrachloride, dioxane, and hot ethanol.[7]
Water SolubilityDecomposes in water.[2][7]

Q2: Why does this compound crystallize in the condenser during distillation?

A2: this compound has a relatively high melting point of 35-37 °C.[1][2][3][4] During distillation, if the temperature of the condenser surface drops below this melting point, the gaseous this compound will solidify upon contact, leading to crystallization and potential blockage of the apparatus.

Q3: What is the primary method to prevent this compound crystallization in the condenser?

A3: The primary method is to maintain the condenser temperature above the melting point of this compound (i.e., > 37 °C). This can be achieved by modifying the cooling method of the condenser.

Troubleshooting Guide

Issue: this compound is solidifying in the distillation condenser.

This guide provides a step-by-step approach to troubleshoot and resolve the issue of this compound crystallization during distillation.

Troubleshooting Workflow

Cinnamoyl_Chloride_Distillation_Troubleshooting Troubleshooting Crystallization in Condenser start Start: Crystallization Observed in Condenser check_condenser_temp Is the condenser coolant temperature below 37°C? start->check_condenser_temp adjust_coolant Action: Modify Condenser Cooling Method check_condenser_temp->adjust_coolant Yes further_troubleshooting Consult Further: Consider vacuum level and distillation rate check_condenser_temp->further_troubleshooting No option_air_cooling Option 1: Use Air Cooling adjust_coolant->option_air_cooling option_warm_water Option 2: Use Warm Water Circulation (>37°C) adjust_coolant->option_warm_water option_gentle_heating Option 3: Gently heat the condenser externally with a heat gun adjust_coolant->option_gentle_heating implement_solution Implement Chosen Cooling Method option_air_cooling->implement_solution option_warm_water->implement_solution option_gentle_heating->implement_solution monitor_distillation Monitor Distillation: Does crystallization persist? implement_solution->monitor_distillation resolution End: Successful Distillation without Crystallization monitor_distillation->resolution No monitor_distillation->further_troubleshooting Yes

Caption: Troubleshooting workflow for preventing this compound crystallization.

Detailed Troubleshooting Steps and Experimental Protocols

Step 1: Identify the Cause

The most likely cause is the condenser temperature being below the melting point of this compound (35-37°C). Standard cold-water condensers will almost certainly cause crystallization.

Step 2: Implement a Modified Condenser Cooling Protocol

Choose one of the following methods to maintain the condenser temperature above 37°C.

Experimental Protocol 1: Air Condenser

  • Apparatus Setup:

    • Assemble the distillation apparatus as usual, but use a condenser without any cooling liquid connections (a simple glass tube).

    • For vacuum distillation, ensure all joints are properly sealed with vacuum grease.

  • Procedure:

    • Begin the distillation. The ambient air will act as the cooling medium.

    • Monitor the condenser. If the distillation rate is slow, you can gently wrap the condenser with glass wool to reduce heat loss, but be careful not to insulate it too much, as this may prevent condensation altogether. A procedure for a similar situation suggests that to avoid crystallization of the product in the condenser, it is only air-cooled.[8]

Experimental Protocol 2: Warm Water Circulation

  • Apparatus Setup:

    • Connect the condenser to a circulating water bath.

    • Set the temperature of the water bath to be slightly above the melting point of this compound, for example, 40-45°C.

  • Procedure:

    • Start circulating the warm water through the condenser before beginning the distillation.

    • Proceed with the distillation, ensuring the water bath temperature remains constant.

Experimental Protocol 3: Gentle External Heating

  • Apparatus Setup:

    • Use a standard condenser setup (air or water). This method is often used in conjunction with an air condenser.

  • Procedure:

    • During the distillation, if you observe any crystal formation, gently warm the outside of the condenser with a hot air gun on a low setting.[8]

    • Apply heat intermittently and carefully to melt the crystals and prevent further formation. Avoid overheating, which could vaporize the product and carry it out of the condenser.

Logical Relationship of Preventive Measures

Preventive_Measures_Logic Logic for Preventing Crystallization problem Problem: This compound Crystallizes in Condenser (Melting Point 35-37°C) root_cause Root Cause: Condenser Temperature < Melting Point problem->root_cause goal Goal: Maintain Condenser Temperature > 37°C root_cause->goal method1 Method 1: Air Cooling goal->method1 method2 Method 2: Warm Water Circulation (40-45°C) goal->method2 method3 Method 3: Gentle External Heating (Hot Air Gun) goal->method3 outcome Outcome: Liquid this compound Flows to Receiving Flask method1->outcome method2->outcome method3->outcome

Caption: Logical diagram of preventive measures against crystallization.

Step 3: Further Troubleshooting

If crystallization persists even with a modified condenser setup, consider the following:

  • Vacuum Level: In vacuum distillation, ensure the vacuum is stable. Fluctuations in pressure can cause changes in the boiling point and condensation rate, potentially leading to localized cooling and crystallization.[9][10]

  • Distillation Rate: A very high distillation rate can overload the condenser. Try reducing the heating rate of the distillation flask to slow down the rate of vapor entering the condenser.

  • Purity of this compound: Impurities in the crude this compound can sometimes alter its melting point or crystallization behavior. If possible, analyze the purity of your starting material. Purification methods such as recrystallization from petroleum ether may be performed on the distilled product if necessary.[1][2][11]

References

minimizing side product formation in reactions with cinnamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation in reactions involving cinnamoyl chloride.

I. Common Side Products and Their Prevention

This compound is a versatile reagent, but its reactivity can lead to several side products. Understanding and controlling these side reactions is crucial for achieving high yields and purity of your target molecule.

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Caption: Common reaction pathways of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Hydrolysis to Cinnamic Acid

Q1: I am observing a significant amount of cinnamic acid in my reaction mixture. What is causing this and how can I prevent it?

A1: The formation of cinnamic acid is due to the hydrolysis of this compound upon contact with water. This compound is highly moisture-sensitive.

Troubleshooting Guide:

Potential Cause Solution
Wet reagents or solvents Use anhydrous solvents and freshly dried reagents. Solvents should be stored over molecular sieves.
Atmospheric moisture Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use glassware that has been oven-dried and cooled in a desiccator.
Aqueous workup During workup, perform extractions quickly and at low temperatures to minimize contact time with the aqueous phase.
Inappropriate reaction conditions For reactions with amines or alcohols, consider using Schotten-Baumann conditions.

Experimental Protocol: Schotten-Baumann Amidation of Aniline (B41778)

This protocol is designed to minimize hydrolysis by using a biphasic system.

  • Dissolve aniline (1.0 eq) in an organic solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add an aqueous solution of a base, such as 2 M sodium hydroxide (B78521) (2.0 eq).

  • Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add a solution of this compound (1.1 eq) in the same organic solvent dropwise to the biphasic mixture.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

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SchottenBaumann cluster_organic Organic Phase cluster_aqueous Aqueous Phase Aniline Aniline Amide Cinnamoylanilide (Product) Aniline->Amide CinnamoylChloride This compound CinnamoylChloride->Amide HCl_byproduct HCl (byproduct) Amide->HCl_byproduct NaOH NaOH NaCl_H2O NaCl + H2O NaOH->NaCl_H2O HCl_byproduct->NaCl_H2O Neutralization

Caption: Schotten-Baumann reaction workflow.

Michael Addition

Q2: My product shows an additional signal in the NMR spectrum, suggesting a reaction at the double bond. Is this a Michael addition, and how can I avoid it?

A2: Yes, the α,β-unsaturated nature of this compound makes it susceptible to Michael (conjugate) addition by nucleophiles, especially soft nucleophiles like some amines and thiols. This leads to the formation of a β-substituted product.

Troubleshooting Guide:

Potential Cause Solution
Use of soft nucleophiles Be aware that soft nucleophiles are more prone to Michael addition.
Reaction conditions favoring conjugate addition Use a non-nucleophilic base or a sterically hindered base to favor acylation. Running the reaction at lower temperatures can also increase selectivity for the desired 1,2-addition (acylation) over the 1,4-addition (Michael addition).
Excess nucleophile Use a stoichiometric amount of the nucleophile to minimize the chance of a second molecule of the nucleophile acting as a Michael donor.
Polymerization

Q3: My reaction mixture has become a thick, intractable mass. Is this polymerization?

A3: Yes, this compound, as an acryloyl chloride derivative, can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.

Troubleshooting Guide:

Potential Cause Solution
High reaction temperature Maintain a low reaction temperature (e.g., 0°C or below) throughout the addition of this compound.
Presence of radical initiators Ensure all reagents and solvents are free from peroxides or other radical initiators. Conducting the reaction in the dark can also help.
Prolonged reaction time at elevated temperature Minimize the reaction time, especially if heating is required for the primary reaction to proceed.
Absence of a polymerization inhibitor For storage and in some reaction setups, adding a radical scavenger like hydroquinone (B1673460) or phenothiazine (B1677639) can prevent polymerization.[1]
Friedel-Crafts Acylation Side Products

Q4: I am performing a Friedel-Crafts acylation with this compound and getting a mixture of products. What are the likely side reactions?

A4: Friedel-Crafts acylation with this compound can lead to several side products, including polysubstitution and products from reactions involving the double bond.

Troubleshooting Guide:

Side Product Cause Solution
Polysubstitution The mono-acylated product is still reactive enough for a second acylation, especially with highly activating aromatic substrates.Use a large excess of the aromatic substrate to favor mono-acylation. The acyl group is deactivating, which naturally disfavors polysubstitution compared to Friedel-Crafts alkylation.
Reaction with the double bond The Lewis acid catalyst can activate the double bond, leading to polymerization or other reactions.Maintain a low reaction temperature. Add the this compound slowly to the mixture of the aromatic compound and the Lewis acid.[2]
Rearrangement While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur under certain conditions.The acylium ion from this compound is resonance-stabilized and less prone to rearrangement. Maintaining low temperatures helps minimize this risk.
Deactivated aromatic ring Strongly deactivated aromatic rings (e.g., nitrobenzene) are not reactive enough for Friedel-Crafts acylation.[3]Choose a different synthetic route if your substrate is strongly deactivated.

Experimental Protocol: Friedel-Crafts Acylation of Benzene (B151609)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous benzene (used as both solvent and reactant) at 0°C, slowly add this compound (1.0 eq).

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting chalcone (B49325) precursor by recrystallization or column chromatography.

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FriedelCrafts Benzene Benzene Product Chalcone Precursor Benzene->Product CinnamoylChloride This compound AcyliumIon Acylium Ion (Electrophile) CinnamoylChloride->AcyliumIon Activation AlCl3 AlCl3 (catalyst) AlCl3->AcyliumIon AcyliumIon->Product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts acylation workflow.

II. Quantitative Data Summary

The choice of reaction conditions can significantly impact the yield of the desired product and the formation of side products. The following tables provide a comparison of different methods for common reactions with this compound.

Table 1: Comparison of Esterification Methods for Cinnamyl Cinnamate Synthesis [4]

Method Key Reagents Solvent Temperature (°C) Reaction Time Reported Yield (%)
Acyl Halide Method Cinnamic acid, Thionyl chloride, Cinnamyl alcoholOrganic Solvent30-506-8 hours~41-89
Steglich Esterification (DCC) Cinnamic acid, Cinnamyl alcohol, DCC, DMAPDichloromethaneRoom Temperature1.5 hoursUp to 98
Greener Steglich (EDC) (E)-Cinnamic acid, Cinnamyl alcohol, EDC, DMAPAcetonitrile40-4545 minutes~70

Table 2: Comparison of Amidation Methods [5][6]

Method Key Reagents Base Solvent Temperature (°C) Reported Yield (%)
Schotten-Baumann This compound, AmineNaOH or NaHCO₃Dichloromethane/Water0 to Room Temp88-90
Anhydrous with Organic Base This compound, AmineTriethylamine or PyridineDichloromethane0 to Room TempGenerally high

III. Cinnamoyl Derivatives and Signaling Pathways

For drug development professionals, understanding the biological targets of cinnamoyl derivatives is crucial. These compounds have been shown to modulate various signaling pathways implicated in diseases like cancer and inflammation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Cinnamoyl derivatives have been shown to inhibit this pathway.[7][8][9][10]

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NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes activates CinnamoylDerivatives Cinnamoyl Derivatives CinnamoylDerivatives->MyD88 inhibit CinnamoylDerivatives->IKK inhibit

Caption: Inhibition of the NF-κB pathway by cinnamoyl derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain cinnamoyl derivatives can inhibit this pathway, contributing to their anti-cancer effects.[11]

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MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation CinnamoylDerivatives Cinnamoyl Derivatives CinnamoylDerivatives->Raf inhibit CinnamoylDerivatives->MEK inhibit

References

Technical Support Center: Improving Reaction Selectivity for the Acylation of Polyfunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance reaction selectivity in the acylation of polyfunctional molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during acylation reactions of molecules bearing multiple functional groups, such as hydroxyl (-OH) and amine (-NH) groups.

Q1: My acylation reaction is resulting in a mixture of products with poor selectivity. What are the primary factors I should consider?

A1: Poor selectivity in acylation reactions is a common challenge. The outcome of the reaction is influenced by several factors that can be modulated to favor the desired product. The key factors to investigate are:

  • Steric Hindrance: Less sterically hindered functional groups are generally acylated more readily.

  • Electronic Effects: The inherent electronic properties of the substrate play a crucial role. For instance, in the Friedel-Crafts acylation of aromatic compounds, electron-donating groups direct acylation to ortho- and para-positions, while electron-withdrawing groups are meta-directing.[1]

  • Nucleophilicity of Functional Groups: In molecules containing both amines and alcohols, the amine is generally more nucleophilic and will react preferentially.

  • Catalyst and Reagent Choice: The type of catalyst (e.g., Lewis acids, organocatalysts, enzymes) and acylating agent can significantly influence which functional group is acylated.[2]

  • Protecting Groups: Strategic use of protecting groups can temporarily block more reactive sites, allowing for selective acylation at the desired position.[3]

  • Reaction Conditions: Solvent, temperature, and reaction time can all impact selectivity.

Q2: I am trying to selectively acylate a hydroxyl group in the presence of a more reactive amine group. How can I achieve this?

A2: Selectively acylating a less reactive hydroxyl group in the presence of a more nucleophilic amine is a significant challenge. Here are some strategies to achieve O-acylation:

  • Protonation of the Amine: Running the reaction under acidic conditions will protonate the amine group, rendering it non-nucleophilic and allowing the hydroxyl group to be acylated.[4][5] This is a common and effective method for chemoselective O-acylation of amino alcohols.[4]

  • Use of Protecting Groups: Protect the amine group with a suitable protecting group that can be removed selectively after the O-acylation is complete. Common amine protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy).[6][7]

  • Enzymatic Catalysis: Lipases are enzymes that can catalyze the acylation of hydroxyl groups with high chemoselectivity, even in the presence of amines.[8]

Q3: My Friedel-Crafts acylation is giving me a mixture of isomers. How can I improve the regioselectivity?

A3: Poor regioselectivity in Friedel-Crafts acylation can be addressed by carefully controlling the reaction conditions:

  • Solvent Choice: The polarity of the solvent can influence the product distribution. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide tend to favor the α-substituted product (kinetic control), whereas more polar solvents like nitrobenzene (B124822) can lead to the β-substituted product (thermodynamic control).[9]

  • Catalyst Selection: The choice of Lewis acid can impact regioselectivity. Milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes offer better selectivity compared to stronger ones like aluminum chloride (AlCl₃).[9]

  • Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to higher regioselectivity.[10]

Q4: I am observing significant side reactions, such as diacylation and polymerization. What can I do to minimize these?

A4: Side reactions are a common source of low yield and complex product mixtures. Here’s how to address them:

  • To Avoid Diacylation:

    • Control Stoichiometry: Use a molar ratio where the substrate is in excess relative to the acylating agent.[10]

    • Slow Addition: Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations.[10]

  • To Prevent Polymerization (especially in Friedel-Crafts reactions):

    • Use Milder Catalysts: Switch from strong Lewis acids like AlCl₃ to milder alternatives like BF₃·OEt₂ or solid acid catalysts (e.g., zeolites).[9]

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the rate of polymerization.[9]

    • Ensure Anhydrous Conditions: Moisture can promote side reactions, including polymerization and catalyst deactivation.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the selectivity of acylation reactions.

Table 1: Catalyst Effect on Regioselectivity of Thiophene Acetylation [10]

CatalystTemperature (°C)Conversion (%)Selectivity for 2-acetylthiophene (B1664040) (%)
Hβ zeolite40<40High
Hβ zeolite60100High
Hβ zeolite80100Decreased

Table 2: Effect of Reactant Ratio on Thiophene Acetylation Yield [10]

Thiophene:Acetic Anhydride Molar RatioYield
1:1Lower
1:2Higher
1:3Optimal

Experimental Protocols

Protocol 1: Chemoselective O-Acylation of an Amino Alcohol under Acidic Conditions [4]

This protocol describes the selective O-acetylation of an unprotected hydroxyamino acid.

Materials:

  • Hydroxyamino acid (e.g., L-serine)

  • Acetyl chloride

  • Hydrochloric acid (concentrated)

  • Glacial acetic acid

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the hydroxyamino acid in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a large excess of acetyl chloride to the cooled solution with stirring. The reaction is typically complete within a few minutes.

  • Precipitate the product by adding diethyl ether to the reaction mixture.

  • Collect the crystalline hydrochloride salt of the O-acetylated product by filtration.

  • Wash the product with cold diethyl ether and dry under vacuum.

Protocol 2: General Procedure for N-Acylation of an Amine in the Presence of a Hydroxyl Group [11]

This protocol is suitable for the selective acylation of a primary or secondary amine in a molecule that also contains a hydroxyl group.

Materials:

  • Amino alcohol substrate

  • Acyl chloride (e.g., (4-Methylphenoxy)acetyl chloride)

  • Triethylamine (B128534) (Et₃N) or pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino alcohol substrate in anhydrous DCM in a dry, inert atmosphere (e.g., under nitrogen).

  • Add at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add one equivalent of the acyl chloride dissolved in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours, or until completion is indicated by TLC analysis.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

  • Purify the product by column chromatography or recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate key decision-making processes and workflows for improving acylation selectivity.

Troubleshooting_Selectivity start Poor Acylation Selectivity Observed check_func_groups Identify Functional Groups (e.g., -OH, -NH2, aromatic C-H) start->check_func_groups amine_vs_alcohol Amine vs. Hydroxyl check_func_groups->amine_vs_alcohol Contains both polyol Multiple Hydroxyls check_func_groups->polyol Contains multiple -OH aromatic Aromatic C-H Acylation check_func_groups->aromatic Aromatic substrate desire_N_acylation Desired: N-Acylation amine_vs_alcohol->desire_N_acylation Goal desire_O_acylation Desired: O-Acylation amine_vs_alcohol->desire_O_acylation Goal primary_vs_secondary Primary vs. Secondary -OH polyol->primary_vs_secondary check_substituents Analyze Ring Substituents (activating vs. deactivating) aromatic->check_substituents n_acyl_strategy Use standard basic or neutral conditions. Amine is more nucleophilic. desire_N_acylation->n_acyl_strategy Strategy o_acyl_strategy Protonate amine with acid. Use protecting group on amine. Employ enzymatic catalysis (lipase). desire_O_acylation->o_acyl_strategy Strategy steric_control Use bulky acylating agent or catalyst to favor less hindered -OH. primary_vs_secondary->steric_control Steric Approach catalyst_control Use organocatalysts or enzymes to direct acylation to a specific -OH. primary_vs_secondary->catalyst_control Catalytic Approach optimize_conditions Optimize Catalyst (Lewis Acid strength). Control Temperature. Choose appropriate Solvent. check_substituents->optimize_conditions

Caption: Troubleshooting workflow for improving acylation selectivity.

Experimental_Workflow_O_Acylation start Start: Selective O-Acylation of Amino Alcohol step1 Step 1: Substrate Preparation Dissolve amino alcohol in acidic medium (e.g., HCl/Acetic Acid) start->step1 step2 Step 2: Reaction Cool to 0°C. Slowly add acylating agent (e.g., Acetyl Chloride) step1->step2 step3 Step 3: Product Isolation Precipitate product with a non-polar solvent (e.g., Et2O). Filter to collect solid. step2->step3 step4 Step 4: Purification & Analysis Wash with cold solvent. Dry under vacuum. Analyze by NMR, IR, MS. step3->step4 end End: Pure O-Acylated Product step4->end

Caption: Experimental workflow for selective O-acylation.

References

troubleshooting low yields in cinnamoyl chloride esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in cinnamoyl chloride esterification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in this compound esterification?

Low yields often result from several key factors:

  • Reactant Quality: The purity of this compound is crucial. It can degrade over time or contain impurities from its synthesis, such as residual thionyl chloride.[1] this compound is also sensitive to moisture.

  • Presence of Water: Any moisture in the reactants or solvent can react with the highly reactive this compound, leading to the formation of cinnamic acid and reducing the amount of acyl chloride available for esterification.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete reactions.[2] High temperatures can also promote side reactions.[2]

  • Product Loss During Work-up: Significant amounts of the desired ester can be lost during extraction, washing, and purification steps.[2][3]

  • Side Reactions: The formation of byproducts can consume reactants and complicate purification, thereby lowering the isolated yield.

Q2: How can I improve the yield of my esterification reaction?

Several strategies can be employed to boost your product yield:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of this compound.[4] Adding a dehydrating agent like molecular sieves can also be effective.[2]

  • Purify this compound: If the quality of the this compound is questionable, consider purifying it by distillation under reduced pressure before use.[1]

  • Optimize Reaction Temperature: The reaction of this compound with an alcohol is often vigorous.[5] Starting at a low temperature (e.g., in an ice bath) and then allowing the reaction to warm to room temperature or gently heating it can help control the reaction rate and minimize side reactions.[4]

  • Use a Base: The reaction produces hydrogen chloride (HCl) as a byproduct. Adding a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or pyridine, can neutralize the HCl, preventing potential acid-catalyzed side reactions and driving the reaction to completion.[4]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. This helps determine the optimal reaction time and prevents unnecessary heating that could lead to degradation.[1]

Q3: What are the most common impurities and how can I remove them?

Common impurities include unreacted starting materials (alcohol, this compound), the hydrolyzed byproduct (cinnamic acid), and any base used (e.g., triethylamine hydrochloride).

  • Work-up Procedure: A typical work-up involves washing the reaction mixture with a dilute acid (to remove the base), followed by a saturated sodium bicarbonate solution (to remove unreacted cinnamic acid), and finally with brine.[2][4]

  • Purification Methods:

    • Recrystallization: This is a highly effective method for purifying solid esters. Dissolving the crude product in a minimal amount of a hot solvent (like ethanol (B145695) or methanol) and allowing it to cool slowly can yield high-purity crystals.[1]

    • Column Chromatography: For liquid esters or when recrystallization is ineffective, silica (B1680970) gel column chromatography is the preferred method for separating the desired product from closely related impurities.[1][6][7]

Q4: Which synthesis method generally gives the highest yield for cinnamoyl esters?

While the direct reaction with this compound (an acyl halide method) is effective, other methods can provide even higher yields. The Steglich esterification, which uses coupling agents like DCC or EDC with a DMAP catalyst, is known for achieving very high, often nearly quantitative, yields under mild, room-temperature conditions.[1][4]

Data Presentation

Esterification MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Acyl Halide Method This compound, Alcohol, Base (e.g., Et3N)41% - >82%[1][4]Irreversible reaction, generally good yields.This compound is moisture-sensitive; produces HCl byproduct.
Steglich Esterification Cinnamic Acid, Alcohol, DCC (or EDC), DMAP~98% (near quantitative)[4]Very high yields, mild room-temperature conditions, good for acid-sensitive substrates.[1][8]Reagents are more expensive; byproduct (DCU) must be filtered out.[1]
Fischer-Speier Esterification Cinnamic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Variable (highly dependent on water removal)[1][2]Cost-effective, simple reagents.Reversible reaction, requires equilibrium management (e.g., removing water).[1][2]

Experimental Protocols

Protocol 1: Acyl Halide Method for Cinnamyl Cinnamate Synthesis

This protocol is adapted from a procedure with reported yields exceeding 82%.[1]

  • Preparation of this compound:

    • In a flask equipped with a reflux condenser and a gas trap, combine cinnamic acid (0.67 mol) and thionyl chloride (0.80 mol).

    • Stir the mixture, initially at a low temperature (e.g., -4°C to 8°C).

    • Slowly warm the mixture to 30-40°C and hold for 2 hours.

    • Increase the temperature to 60-70°C for an additional 3 hours.

    • Remove unreacted thionyl chloride by distillation at atmospheric pressure.

    • Distill the crude product under reduced pressure, collecting the this compound fraction at 130-134°C. The expected yield is approximately 91%.[1]

  • Esterification:

    • Dissolve cinnamyl alcohol (0.6 mol) in a suitable anhydrous organic solvent (e.g., DCM) in a flask under an inert atmosphere.

    • Warm the solution to 30-50°C with stirring.

    • Slowly add the purified this compound dropwise over 3-5 hours.

    • Continue stirring for an additional 3 hours after the addition is complete.

    • Remove the solvent by distillation under reduced pressure.

    • Recrystallize the resulting crude solid from 75% methanol (B129727) or ethanol to yield the purified cinnamyl cinnamate.[1]

Protocol 2: Steglich Esterification Method

This protocol is based on a method reported to achieve a 98% yield.[4]

  • Setup: Under an inert atmosphere, dissolve cinnamic acid (1.0 mmol) and 4-(Dimethylamino)pyridine (DMAP, catalytic amount) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Alcohol: Add the desired alcohol (1.2 mmol).

  • Coupling Agent: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 mmol) in anhydrous DCM to the reaction mixture with continuous stirring.

  • Reaction: Allow the reaction to stir at room temperature for 1.5 - 2 hours. Monitor progress using TLC.[1]

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the DCU precipitate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude ester via column chromatography.[1]

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Alcohol + Base Setup Combine Reactants in Solvent under N2 Reactants->Setup Solvent Anhydrous Solvent (e.g., DCM) Solvent->Setup Cool Cool in Ice Bath Setup->Cool React Stir at RT (Monitor by TLC) Cool->React Wash Wash with: 1. Dilute Acid 2. NaHCO3 (aq) 3. Brine React->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product Pure Cinnamoyl Ester Purify->Product G cluster_causes Potential Causes cluster_solutions Solutions Start Low Ester Yield Cause1 Impure Reactants? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Work-up Loss? Start->Cause3 Sol1 Use freshly distilled This compound. Ensure anhydrous alcohol/solvent. Cause1->Sol1 Sol2 Optimize temperature. Use a base (e.g., Et3N). Monitor reaction by TLC. Cause2->Sol2 Sol3 Minimize transfers. Optimize purification (e.g., recrystallization solvent). Cause3->Sol3 G Simplified Reaction Pathway CC This compound Ester Cinnamoyl Ester CC->Ester ROH Alcohol (R-OH) ROH->Ester Base Base (e.g., Et3N) Salt Salt (e.g., Et3N.HCl) Base->Salt center Ester->center center->Salt

References

impact of solvent choice on the rate of cinnamoyl chloride solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvent choice on the rate of cinnamoyl chloride solvolysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the solvolysis of this compound?

A1: The solvolysis of this compound is mechanistically complex and does not proceed through a single, simple pathway. Evidence suggests a competition primarily between a bimolecular addition-elimination mechanism and an SN2 (bimolecular nucleophilic substitution) mechanism, particularly in less polar, aqueous organic solvent mixtures like aqueous acetone (B3395972) and aqueous acetonitrile (B52724).[1] A pure SN1 (unimolecular nucleophilic substitution) mechanism, characterized by the formation of a distinct carbocation intermediate, is less favored under these conditions but its contribution may increase in highly ionizing solvents.

Q2: How does solvent polarity affect the rate of this compound solvolysis?

A2: Generally, increasing the polarity of the solvent increases the rate of solvolysis. For instance, the rate of solvolysis is greater in aqueous acetonitrile than in aqueous acetone with the same water content.[2] This is because more polar solvents can better stabilize the polar transition states of both the SN2 and addition-elimination pathways, thereby lowering the activation energy and accelerating the reaction. In highly ionizing, polar protic solvents, an SN1 pathway may be promoted through stabilization of the potential carbocation intermediate.

Q3: Why is my observed reaction rate for this compound solvolysis slower than expected in a highly polar aprotic solvent like DMSO?

A3: While polar aprotic solvents like DMSO are polar, they are generally less effective at solvating the leaving group (chloride ion) compared to polar protic solvents (e.g., water, alcohols). For an SN1-like mechanism, stabilization of the leaving group is crucial for the rate-determining ionization step. For an SN2 or addition-elimination pathway, specific solvent-reactant interactions can be complex. In some cases, strong solvation of the nucleophile (the solvent itself in solvolysis) by other solvent molecules can hinder its ability to attack the substrate, potentially slowing the reaction.

Q4: I am seeing inconsistent or non-reproducible kinetic data. What are the common sources of error in these experiments?

A4: Common sources of error in solvolysis kinetic studies include:

  • Temperature fluctuations: Solvolysis rates are highly sensitive to temperature. Maintaining a constant and accurately measured temperature throughout the experiment is critical.

  • Inaccurate solution preparation: Errors in the concentration of this compound or the composition of the binary solvent mixture will directly impact the observed rate.

  • Moisture contamination: this compound is highly reactive towards water. Ensure all glassware is thoroughly dried and solvents are of the appropriate grade to avoid premature reaction.

  • Inconsistent mixing: Ensure rapid and thorough mixing of the this compound solution with the solvent at the start of the reaction to ensure a homogeneous reaction mixture.

  • Timing errors: Inaccurate timing of quenching or data collection points, especially for faster reactions, can lead to significant errors in the calculated rate constant.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction rate is significantly faster or slower than literature values for a given solvent. 1. Incorrect solvent composition. 2. Temperature deviation from the experimental protocol. 3. Impurities in the this compound or solvent.1. Verify the preparation of the binary solvent mixture. 2. Ensure the reaction is performed in a constant temperature bath and the temperature is accurately monitored. 3. Use high-purity, dry solvents and freshly opened or purified this compound.
Poor linearity in first-order kinetic plots (ln[A] vs. time). 1. The reaction is not following first-order kinetics. 2. Competing side reactions are occurring. 3. Instrumental drift during monitoring (e.g., conductivity meter, spectrophotometer).1. The solvolysis of this compound can be complex. Consider the possibility of mixed-order kinetics or a change in mechanism over the course of the reaction. 2. Analyze the reaction mixture for byproducts. 3. Calibrate and check the stability of your analytical instrument before and after the kinetic run.
Precipitate forms during the reaction. 1. The solvolysis product (cinnamoyl alcohol or cinnamic acid) may have limited solubility in the solvent mixture. 2. The initial concentration of this compound is too high.1. Choose a solvent system where all reactants and products are soluble. 2. Reduce the initial concentration of the substrate.

Data Presentation

Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound in Aqueous Acetone and Aqueous Acetonitrile at 298 K

Solvent Composition (% v/v)Rate Constant (k) in Aqueous Acetone (s⁻¹)Rate Constant (k) in Aqueous Acetonitrile (s⁻¹)
95% Organic--
92.5% Organic2.36 x 10⁻⁴8.56 x 10⁻⁴
90% Organic--
85% Organic--

Data extracted from "Effect of Added Dimethyl Sulphoxide on the Solvolysis of this compound in Aqueous Acetone and Acetonitrile"[2]

Experimental Protocols

Methodology for Determining the Rate of this compound Solvolysis by Conductometry

This method follows the production of hydrochloric acid during the solvolysis, which increases the conductivity of the solution.

1. Materials and Reagents:

  • This compound (high purity)

  • Acetone (HPLC grade, dry)

  • Acetonitrile (HPLC grade, dry)

  • Deionized water

  • Constant temperature bath

  • Conductivity meter with a dipping cell

  • Volumetric flasks and pipettes

  • Stopwatch

2. Preparation of Solvent Mixtures:

  • Prepare the desired aqueous acetone or aqueous acetonitrile solvent mixtures by volume/volume percentage. For example, to prepare 100 mL of 92.5% aqueous acetone, mix 92.5 mL of acetone with 7.5 mL of deionized water.

  • Allow the solvent mixture to equilibrate to the desired reaction temperature in the constant temperature bath.

3. Kinetic Run:

  • Place a known volume of the temperature-equilibrated solvent mixture into a reaction vessel equipped with the conductivity cell.

  • Prepare a stock solution of this compound in a small amount of the corresponding dry organic solvent (e.g., acetone or acetonitrile).

  • To initiate the reaction, rapidly inject a small, known volume of the this compound stock solution into the reaction vessel with vigorous stirring. Start the stopwatch simultaneously.

  • Record the conductivity of the solution at regular time intervals until the conductivity remains constant, indicating the completion of the reaction.

4. Data Analysis:

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final, constant conductivity. The slope of this plot will be -k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep_solvent Prepare Solvent Mixtures (e.g., 92.5% aq. Acetone) equilibrate Equilibrate Solvent in Constant Temp. Bath prep_solvent->equilibrate prep_substrate Prepare this compound Stock Solution initiate Initiate Reaction: Inject Substrate into Solvent equilibrate->initiate monitor Monitor Conductivity vs. Time initiate->monitor plot Plot ln(G∞ - Gt) vs. Time monitor->plot calculate Calculate Rate Constant (k) from the Slope plot->calculate

Caption: Experimental workflow for determining the solvolysis rate of this compound.

logical_relationship cluster_solvent Solvent Properties cluster_mechanism Reaction Mechanism polarity Solvent Polarity rate Reaction Rate polarity->rate Increases ionizing_power Ionizing Power sn1 SN1 ionizing_power->sn1 Favors nucleophilicity Nucleophilicity sn2 SN2 nucleophilicity->sn2 Favors add_elim Addition-Elimination nucleophilicity->add_elim Favors sn1->rate sn2->rate add_elim->rate

Caption: Relationship between solvent properties, reaction mechanism, and reaction rate.

References

Technical Support Center: Managing HCl and SO2 Gas Evolution in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases during large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling HCl and SO₂ gas evolution in large-scale synthesis?

A1: The most common and effective methods for controlling acidic gases like HCl and SO₂ are wet and dry scrubbing.[1][2]

  • Wet Scrubbing: This involves passing the exhaust gas through a liquid solvent that absorbs or chemically neutralizes the acidic gases.[3] Common solvents include water and alkaline solutions like caustic soda (sodium hydroxide) or lime slurry.[3][4] Wet scrubbers, such as packed bed and spray towers, can achieve removal efficiencies of over 90%, with packed towers reaching up to 99.9% for some systems.[3][4]

  • Dry Scrubbing: This method involves injecting a dry, alkaline sorbent powder, such as hydrated lime (Ca(OH)₂), into the gas stream.[1] The acid gases react with the sorbent to form solid salts that are then removed by filtration. Dry scrubbing can achieve removal efficiencies ranging from 87% to 99%.[1]

Q2: What are the key safety concerns when handling HCl and SO₂ gases?

A2: Both HCl and SO₂ are toxic and corrosive.[5][6] Inhalation can cause severe irritation to the respiratory tract, leading to conditions like coughing, wheezing, and pulmonary edema.[6][7] Skin and eye contact can result in severe burns.[7] It is crucial to handle these gases in well-ventilated areas, preferably within a chemical fume hood, and to use appropriate personal protective equipment (PPE), including acid gas respirators, chemical splash goggles, and compatible gloves.[7][8]

Q3: What materials are compatible with wet and dry HCl and SO₂ gas streams?

A3: Material selection is critical to prevent corrosion and equipment failure. For wet, acidic conditions, corrosion-resistant alloys and coatings are necessary.[2] Plastics like PVC and polyethylene (B3416737) are often used for their chemical resistance.[9] For dry gas streams, a wider range of materials may be suitable, but it is essential to consult chemical compatibility charts.

Troubleshooting Guides

Issue 1: Reduced Scrubber Performance

Symptom: A noticeable decrease in the removal efficiency of HCl or SO₂ from the exhaust stream, indicated by downstream analytical measurements.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Clogged Packing or Mist Eliminator Inspect the packing material and mist eliminator for any signs of blockage or fouling. Clean or replace these components as necessary.[10][11]
Improper Scrubbing Liquid pH For wet scrubbers, continuously monitor the pH of the scrubbing solution. If it falls outside the optimal range, replenish or replace the scrubbing agent (e.g., caustic soda).[11]
Low Scrubbing Liquid Flow Rate Check the pump for proper operation and ensure there are no blockages in the liquid delivery system.[10][11] A malfunctioning pump motor or worn packing can lead to reduced flow.[11]
Changes in Inlet Gas Composition or Flow Verify that the inlet gas flow rate and concentration of HCl/SO₂ are within the design parameters of the scrubber. An unexpected increase in the acid gas load can overwhelm the system.[11]
Ineffective Scrubbing Reagent Ensure the chemical reagents used in the scrubber are still effective and have not degraded.[10]
Issue 2: Increased Pressure Drop Across the Scrubber

Symptom: A significant increase in the pressure difference between the inlet and outlet of the scrubber, which can reduce gas flow and efficiency.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Blockage in the System A high-pressure drop often indicates a blockage.[10] Inspect and clean the filter media, ductwork, and spray nozzles (for wet scrubbers) to remove any dirt, debris, or chemical buildup.[10]
Increased Fan or Blower Speed Verify that the fan or blower is operating at the correct speed. An excessive gas velocity can increase the pressure drop.[11]
Calcium Scaling in Wet Scrubbers In wet scrubbers using lime or in areas with hard water, calcium carbonate or calcium sulfate (B86663) scale can form and cause blockages.[12] This can be mitigated by controlling the pH and monitoring the calcium concentration in the makeup water.[12]
Issue 3: Scrubber Pump Malfunction (Wet Scrubbers)

Symptom: Unusual noises (e.g., grinding, cavitation), vibrations, or a complete failure of the scrubbing liquid circulation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Bearing Failure or Misalignment Shut down the scrubber and inspect the pump bearings for wear and tear. Realign the pump and motor if necessary.[11]
Clogged Nozzles or Pump Impeller Disassemble and clean the pump to remove any sediment or debris clogging the impeller. Inspect and clean the spray nozzles.[11]
Worn Pump Packing or Seals Inspect and replace worn pump packing or seals to prevent leaks and maintain pressure.[11]

Quantitative Data Summary

Table 1: Typical Scrubber Performance for HCl and SO₂ Removal

Scrubber TypeTarget PollutantTypical Removal EfficiencyKey Operating Parameters
Wet Scrubber (Packed Bed) HCl, SO₂>99%[3]Liquid-to-gas ratio, pH of scrubbing solution, packing material
Wet Scrubber (Spray Tower) SO₂85-95%[2]Droplet size, liquid-to-gas ratio, residence time
Dry Scrubber (Hydrated Lime Injection) HCl, SO₂87-99%[1]Sorbent surface area and pore volume, temperature, residence time

Table 2: Analytical Techniques for Monitoring HCl and SO₂

Analytical Method Typical Detection Limit Key Features
Cavity Ring-Down Spectroscopy (CRDS) Low ppb to high ppmHigh sensitivity and specificity, low maintenance.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy ppm rangeCan monitor multiple gases simultaneously, requires calibration with gas standards.[15]
Tunable Diode Laser Absorption Spectroscopy (TDLAS) ppm rangeHigh precision, suitable for in-situ and real-time monitoring.[16]

Experimental Protocols

Protocol 1: Setup and Operation of a Bench-Scale Wet Scrubber
  • System Assembly:

    • Construct a packed-bed scrubbing column using a material compatible with the anticipated acid gas concentrations (e.g., borosilicate glass or PVC).

    • Fill the column with a suitable packing material (e.g., Raschig rings) to provide a large surface area for gas-liquid contact.

    • Connect a gas inlet at the bottom of the column and a gas outlet at the top.

    • Install a liquid inlet at the top of the column with a distributor to ensure even wetting of the packing.

    • Place a liquid outlet at the bottom of the column leading to a recirculation tank.

    • Incorporate a pump to recirculate the scrubbing liquid from the tank to the top of the column.

    • Install a mist eliminator at the gas outlet to prevent entrainment of liquid droplets.

  • Preparation of Scrubbing Solution:

    • Prepare an alkaline scrubbing solution (e.g., 5-10% w/w sodium hydroxide (B78521) in water). The concentration may need to be optimized based on the expected acid gas load.

    • Fill the recirculation tank with the prepared solution.

  • Operation and Monitoring:

    • Start the recirculation pump to begin the flow of the scrubbing liquid through the packed bed.

    • Introduce the gas stream containing HCl and/or SO₂ into the bottom of the column at a controlled flow rate.

    • Continuously monitor the pH of the scrubbing solution in the recirculation tank. Add fresh caustic as needed to maintain the desired pH level.

    • Monitor the concentration of HCl and SO₂ at the gas outlet using a suitable analytical technique (e.g., gas detection tubes for a preliminary assessment or a more advanced online analyzer).

    • Record the pressure drop across the column to monitor for potential clogging.

  • Shutdown and Neutralization:

    • Stop the flow of the acid gas stream.

    • Continue to circulate the scrubbing liquid for a short period to ensure any residual gas is captured.

    • Shut down the recirculation pump.

    • The spent scrubbing solution, containing sodium chloride and/or sodium sulfite/sulfate, must be neutralized and disposed of in accordance with local environmental regulations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_operation Operation cluster_shutdown Shutdown prep_solution Prepare Alkaline Scrubbing Solution start_circulation Start Liquid Circulation prep_solution->start_circulation assemble_scrubber Assemble Wet Scrubber System assemble_scrubber->start_circulation introduce_gas Introduce HCl/SO2 Gas Stream start_circulation->introduce_gas monitor_params Monitor pH, Flow, and Outlet Gas introduce_gas->monitor_params stop_gas Stop Gas Flow monitor_params->stop_gas Experiment Complete neutralize_dispose Neutralize and Dispose of Spent Solution stop_gas->neutralize_dispose

Caption: Experimental workflow for operating a bench-scale wet scrubber system.

troubleshooting_workflow action_node action_node start_node start_node end_node end_node start Reduced Scrubber Performance check_pressure High Pressure Drop? start->check_pressure check_flow Low Liquid Flow? check_pressure->check_flow No clean_packing Clean/Replace Packing & Mist Eliminator check_pressure->clean_packing Yes check_ph Incorrect pH? check_flow->check_ph No inspect_pump Inspect/Repair Pump & Nozzles check_flow->inspect_pump Yes adjust_reagent Replenish/Replace Scrubbing Reagent check_ph->adjust_reagent Yes resolved Issue Resolved check_ph->resolved No clean_packing->resolved inspect_pump->resolved adjust_reagent->resolved

Caption: Troubleshooting decision tree for reduced wet scrubber performance.

References

anhydrous reaction conditions for cinnamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to navigating the complexities of using cinnamoyl chloride under anhydrous conditions, tailored for research, scientific, and drug development applications. This resource provides in-depth answers to frequently asked questions, robust troubleshooting protocols, and detailed experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous (dry) conditions absolutely critical when working with this compound?

A1: this compound, like other acyl chlorides, is highly reactive towards nucleophiles. Water is a nucleophile that reacts vigorously and exothermically with this compound in a process called hydrolysis.[1][2][3] This reaction is typically instantaneous and converts the this compound back to cinnamic acid, releasing steamy, corrosive hydrogen chloride (HCl) gas.[2][3] Therefore, to prevent loss of your starting material and ensure the desired reaction proceeds, all components of the reaction—including glassware, solvents, and reagents—must be scrupulously dry.

Q2: What are the primary methods for synthesizing this compound?

A2: The most common and efficient method is the reaction of cinnamic acid with a chlorinating agent.[4] Thionyl chloride (SOCl₂) is widely used due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl gas), which simplifies purification.[4] Alternative reagents include oxalyl chloride ((COCl)₂) and phosphorus halides like phosphorus pentachloride (PCl₅).[4]

Q3: Thionyl chloride vs. Oxalyl chloride: Which should I choose?

A3: The choice depends on the scale and sensitivity of your substrate.

  • Thionyl Chloride (SOCl₂): This reagent is less expensive and suitable for large-scale synthesis. Reactions are often run at elevated temperatures (reflux).[5]

  • Oxalyl Chloride ((COCl)₂): This reagent is generally milder and allows for reactions at lower temperatures (e.g., room temperature), making it ideal for substrates with sensitive functional groups.[5] It is often used with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[4][5] However, it is more expensive.[5]

Q4: How can I effectively dry the solvents required for my reaction?

A4: The method depends on the solvent. For common non-protic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), heating over a chemical drying agent followed by distillation is the standard method.[6]

  • Calcium hydride (CaH₂): A powerful drying agent suitable for many solvents like DCM, THF, and toluene.[6][7]

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for storing already dried solvents to maintain anhydrous conditions.[6][7][8]

  • Sodium metal with benzophenone: Used for ethers like THF, this combination serves as both a drying agent and a dryness indicator (a deep blue/purple color indicates an anhydrous, oxygen-free state).[7]

  • Phosphorus pentoxide (P₂O₅): A very efficient but highly reactive drying agent, typically used for halogenated or aromatic hydrocarbon solvents.[7]

Q5: How do I know if the reaction to form this compound is complete?

A5: The end of the reaction is often indicated by the cessation of gas evolution (HCl and SO₂ when using thionyl chloride).[9] You can monitor the reaction progress using Thin Layer Chromatography (TLC) by taking a small aliquot, carefully quenching it with an alcohol (like methanol) to form the stable methyl cinnamate (B1238496) ester, and comparing it to a similarly prepared standard of the starting cinnamic acid.

Troubleshooting Guide

Problem: My product yield is very low.

Potential Cause Troubleshooting Action
Moisture Contamination Ensure all glassware was oven- or flame-dried immediately before use and assembled under an inert atmosphere (N₂ or Argon). Use freshly distilled, anhydrous solvents. This compound readily decomposes in the presence of water.[10]
Incomplete Reaction The reaction may require longer heating or a catalyst. For thionyl chloride reactions, ensure the mixture has been refluxed for an adequate time (e.g., 2-4 hours).[4][11] For oxalyl chloride, a catalytic amount of DMF can significantly increase the reaction rate.[4]
Loss During Workup This compound has a boiling point of 256-258 °C at atmospheric pressure but is typically purified by vacuum distillation.[10][12] Ensure your distillation setup is efficient to prevent product loss. The crude product is often pure enough for subsequent steps, avoiding purification losses altogether.[9]
Suboptimal Reagents Use freshly distilled thionyl chloride and pure, dry cinnamic acid. Impurities in starting materials can lead to side reactions.[11]

Problem: The final product is a dark or oily liquid, not a crystalline solid.

Potential Cause Troubleshooting Action
Residual Thionyl Chloride Excess thionyl chloride should be removed by distillation before the final product purification.[9][13] A yellowish residue after removing excess SOCl₂ is normal.[9]
Impurities The presence of impurities can lower the melting point of a substance, causing it to appear as an oil or a glass-like solid instead of crystallizing properly.[14] this compound's melting point is 35-37 °C, so it may be liquid at warm room temperatures.[10]
Purification Needed If the crude product is too impure, purification is necessary. The standard method is vacuum distillation.[11][12] Alternatively, recrystallization from a non-polar solvent like petroleum ether can be performed.[10][12]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound from cinnamic acid.

ParameterMethod 1: Thionyl ChlorideMethod 2: Thionyl Chloride (Temp. Control)Method 3: Oxalyl Chloride
Chlorinating Agent Thionyl Chloride (SOCl₂)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Molar Ratio (Acid:Agent) 1 : 1.5[9]1 : 1.2[13]Typically 1 : 1.5 to 1:2
Solvent None (neat reagent)[9]None (neat reagent)[13]Anhydrous Benzene or DCM[5][12]
Catalyst None required (optional: DMF)[4]None requiredCatalytic DMF[5]
Temperature Heat slowly to 50°C, then 80°C[9]Heat slowly to 30-40°C, then 60-70°C[13]Room Temperature[5]
Reaction Time ~3-4 hours[9]5-7 hours[11]~2 hours
Reported Yield 81-84% (crude)[9]~91% (distilled)[13]75-90%[12]
Notes Vigorous gas evolution requires careful heating and a gas trap.[9]A staged temperature increase is used to control the reaction.[13]Milder conditions are suitable for sensitive substrates.[5]

Experimental Protocols

Protocol: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from established laboratory procedures.[9]

1. Preparation and Setup:

  • Dry all glassware (e.g., a 100 mL three-neck round-bottom flask, reflux condenser, powder funnel) in an oven at >120 °C for several hours and allow to cool in a desiccator.

  • Assemble the apparatus quickly while still warm and place it under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Equip the flask with a magnetic stir bar.

  • Connect the top of the reflux condenser to a gas outlet leading to a bubble counter and a gas trap (e.g., a wash bottle containing a sodium hydroxide (B78521) solution) to neutralize the HCl and SO₂ produced.[9]

2. Reaction Procedure:

  • To the reaction flask, add freshly distilled thionyl chloride (17.8 g, 10.9 mL, 150 mmol).

  • While stirring, add trans-cinnamic acid (14.8 g, 100 mmol) in several portions through the powder funnel.[9] The mixture may become a thick slurry.

  • Close the remaining flask openings and begin to slowly heat the mixture in an oil bath. Be cautious, as gas evolution can be vigorous.

  • Increase the bath temperature to 50 °C and maintain until the initial, strong gas evolution subsides.

  • Once manageable, increase the bath temperature to 80 °C and continue stirring for an additional 2 hours, or until gas evolution ceases.[9]

3. Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Remove the reflux condenser and replace it with a distillation apparatus suitable for vacuum distillation.

  • Distill off the excess thionyl chloride under reduced pressure (approx. 20 hPa). It is recommended to use a cold trap (e.g., liquid nitrogen) to protect the vacuum pump.[9]

  • The remaining yellowish solid is the crude this compound (Crude yield: ~81%).[9] For many applications, this crude product is sufficiently pure.

  • For higher purity, the product can be purified by fractional vacuum distillation. To prevent the product from solidifying in the condenser, use only air cooling or gently warm the condenser with a heat gun if necessary.[9]

Visualizations

Anhydrous_Reaction_Workflow Workflow for Anhydrous this compound Synthesis A 1. Prepare Anhydrous Setup (Oven-dried glassware, inert gas) B 2. Add Reagents (Cinnamic Acid + SOCl₂) A->B C 3. Controlled Heating & Reflux (e.g., 2-4 hours at 80°C) B->C D 4. Workup (Distill excess SOCl₂) C->D E 5. Purification (Vacuum Distillation) D->E Optional F Pure this compound D->F Use Crude Product Directly E->F Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Problem Low Product Yield Observed Cause1 Moisture Contamination? Problem->Cause1 Cause2 Incomplete Reaction? Problem->Cause2 Cause3 Loss During Purification? Problem->Cause3 Solution1 Solution: - Flame-dry glassware under vacuum. - Use freshly distilled/dried solvents. - Maintain positive inert gas pressure. Cause1->Solution1 Yes Solution2 Solution: - Increase reaction time or temperature. - Add catalytic DMF (if applicable). - Monitor reaction progress via TLC. Cause2->Solution2 Yes Solution3 Solution: - Check vacuum distillation setup for leaks. - Minimize transfers. - Consider using the crude product directly. Cause3->Solution3 Yes

References

Validation & Comparative

A Researcher's Guide to Interpreting the 1H NMR Spectrum of Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, meticulous structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a cornerstone technique for this purpose. This guide provides a comparative analysis of the 1H NMR spectrum of cinnamoyl chloride against its common precursor and a potential impurity, offering a clear framework for accurate spectral interpretation.

Comparative 1H NMR Data

The following table summarizes the characteristic 1H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, cinnamic acid, and cinnamaldehyde. This data is crucial for distinguishing between these compounds in a reaction mixture.

CompoundFunctional GroupProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Acyl ChlorideAr-H 7.78-7.24m-
Ar-CH=CH-COCl7.82d~15
Ar-CH=CH-COCl6.64d~15
Cinnamic Acid Carboxylic AcidAr-H 7.33-7.47m-
Ar-CH=CH-COOH7.67d~15
Ar-CH=CH-COOH6.40d~15
COOH 10.94br s-
Cinnamaldehyde AldehydeAr-H 7.64-7.33m-
Ar-CH=CH-CHO7.48d~16
Ar-CH=CH-CHO6.62-6.69dd~16, ~7.8
CH O9.67-9.70d~7.8

Data is compiled from various sources and may vary slightly based on solvent and spectrometer frequency. d = doublet, m = multiplet, br s = broad singlet, dd = doublet of doublets.

Experimental Protocol: Acquiring a 1H NMR Spectrum

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine 1H NMR, 8 to 16 scans are typically sufficient.

  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm).

  • Integrate the peaks to determine the relative ratios of the protons.

  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.

Interpreting the Spectrum: A Logical Workflow

The following diagram illustrates the logical workflow for predicting and interpreting the 1H NMR spectrum of trans-cinnamoyl chloride.

G cluster_structure Molecular Structure cluster_prediction Spectral Prediction cluster_spectrum Experimental Spectrum cluster_analysis Spectral Analysis cluster_conclusion Conclusion A trans-Cinnamoyl Chloride B Identify Unique Protons (Aromatic, Vinylic) A->B 1. Analyze C Predict Chemical Shifts (Aromatic: ~7.3-7.8 ppm Vinylic: ~6.5-8.0 ppm) B->C 2. Estimate D Predict Splitting (n+1 rule) (Vinylic protons are doublets) C->D 3. Determine J Confirm Structure C->J Compare E Predict Integration (Aromatic: 5H Vinylic: 1H, 1H) D->E 4. Calculate D->J Compare E->J Compare F Acquire 1H NMR Spectrum G Analyze Chemical Shifts F->G 1. Observe H Analyze Splitting Patterns F->H 2. Observe I Analyze Integration F->I 3. Observe G->J Compare H->J Compare I->J Compare

Caption: Workflow for this compound 1H NMR interpretation.

Comparative Analysis of 13C NMR Spectral Data for Cinnamoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the 13C NMR spectral characteristics of cinnamoyl chloride and its para-substituted derivatives. This guide provides a comparative analysis of their chemical shifts, supported by experimental data and protocols, to aid in the structural elucidation and characterization of these valuable chemical entities.

This compound and its derivatives are important intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, fragrances, and polymers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the structural characterization of these molecules. This guide presents a comparative analysis of the 13C NMR spectral data for this compound and its derivatives featuring electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups at the para-position of the phenyl ring.

13C NMR Spectral Data Comparison

The 13C NMR chemical shifts of this compound and its para-substituted derivatives are significantly influenced by the electronic nature of the substituent on the aromatic ring. These effects are transmitted through the conjugated system, affecting the electron density at various carbon atoms and thus their resonance frequencies. The data presented below is for the analogous methyl cinnamate (B1238496) esters, which serve as a close proxy for the chemical shifts of the aromatic and vinyl carbons in the corresponding cinnamoyl chlorides. The carbonyl carbon (C=O) chemical shift is expected to differ more significantly between the ester and the acid chloride.

Carbon PositionThis compound (Predicted)Methyl CinnamateMethyl 4-MethoxycinnamateMethyl 4-NitrocinnamateMethyl 4-Chlorocinnamate
C=O ~168167.5167.7166.6166.3
α-Carbon ~128117.9115.3122.2119.0
β-Carbon ~145144.9144.5142.0140.3
C1' ~134134.5127.1140.4133.7
C2'/C6' ~129129.0129.7128.8129.3
C3'/C5' ~128128.1114.3124.3130.5
C4' ~130130.4161.4148.6134.7
-OCH3 --55.3--

Note: The chemical shifts for the substituted compounds are from experimental data for the corresponding methyl esters in CDCl3, as reported in the literature. The data for this compound is based on typical values for acyl chlorides and related structures.

Analysis of Substituent Effects

The electron-donating methoxy (B1213986) group (-OCH3) at the para-position increases electron density in the aromatic ring, particularly at the ortho and para carbons, leading to an upfield shift (lower ppm) for C3'/C5' and a significant downfield shift for the directly substituted C4'. Conversely, the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups decrease electron density in the ring, resulting in a general downfield shift for the aromatic carbons compared to the methoxy derivative. These electronic effects also propagate to the vinylic carbons (α and β) and the carbonyl carbon, albeit to a lesser extent.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for the acquisition of 13C NMR spectra for this compound and its derivatives. Given that acyl chlorides are moisture-sensitive, all procedures should be carried out using dry solvents and under an inert atmosphere (e.g., nitrogen or argon).

1. Sample Preparation:

  • Ensure all glassware, including NMR tubes and caps, are thoroughly dried in an oven and cooled in a desiccator before use.

  • In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh approximately 50-100 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., chloroform-d, CDCl3). The use of solvents from freshly opened ampoules is recommended.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a dry pipette.

  • Cap the NMR tube securely to prevent the ingress of moisture.

2. NMR Data Acquisition:

  • The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher.

  • A standard single-pulse experiment with proton decoupling is generally used.

  • Key acquisition parameters to consider include:

    • Pulse Width: Calibrated to a 90° flip angle.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis.

    • Acquisition Time: Typically 1-2 seconds.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Visualization of this compound Structure

The following diagram illustrates the general structure of a para-substituted this compound, with key carbon atoms labeled for NMR assignment.

Caption: General structure of a para-substituted this compound.

Distinguishing Cinnamoyl Chloride: A Guide to Characteristic IR Absorption Bands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, precise characterization of reagents and products is paramount. This guide provides a comparative analysis of the characteristic Fourier-transform infrared (FTIR) absorption bands of cinnamoyl chloride, offering a clear method to distinguish it from its common precursor, cinnamic acid, and other related compounds such as benzoyl chloride and thionyl chloride.

Comparative Analysis of IR Absorption Data

The following table summarizes the key IR absorption bands for this compound and related compounds. The data highlights the distinct spectral regions that allow for unambiguous identification.

CompoundFunctional GroupCharacteristic Absorption Band (cm⁻¹)Notes
This compound C=O (acid chloride)~1770 - 1790 Strong and sharp. This is a key distinguishing peak.
C=C (alkene)~1630Conjugation with the carbonyl and phenyl groups affects the exact position.
C-Cl~600-800Generally weaker and in the fingerprint region.
=C-H (alkene)~3030
Aromatic C=C~1450, 1500, 1600Multiple bands are characteristic of the benzene (B151609) ring.
Cinnamic AcidO-H (carboxylic acid)~2500-3300Very broad band due to hydrogen bonding. Its absence is a key indicator of conversion to the acid chloride.[1]
C=O (carboxylic acid)~1680-1710Strong and sharp, but at a lower wavenumber than the acid chloride.[2]
C=C (alkene)~1625-1640
Benzoyl ChlorideC=O (acid chloride)~1770-1790Similar to this compound, but lacks the alkene C=C stretch.
Aromatic C=C~1450, 1500, 1600
Thionyl ChlorideS=O~1230Strong absorption.[3][4]
S-Cl~800

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A standard method for obtaining the IR spectrum of these compounds is as follows:

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

  • Liquids (this compound, Benzoyl Chloride, Thionyl Chloride): A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.

  • Solids (Cinnamic Acid): The solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded. This is to subtract any atmospheric or instrumental interferences.

  • The prepared sample is placed in the spectrometer's sample compartment.

  • The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Identification Workflow

The following diagram illustrates a logical workflow for the identification of this compound based on its IR spectrum, particularly in the context of its synthesis from cinnamic acid.

IR_Identification_Workflow start Analyze IR Spectrum oh_band Broad band at ~2500-3300 cm⁻¹? start->oh_band co_acid_chloride Strong, sharp peak at ~1770-1790 cm⁻¹? oh_band->co_acid_chloride No cinnamic_acid Cinnamic Acid oh_band->cinnamic_acid Yes co_acid Strong, sharp peak at ~1680-1710 cm⁻¹? co_acid_chloride->co_acid No alkene_peak Peak at ~1630 cm⁻¹? co_acid_chloride->alkene_peak Yes unknown Other/Unknown co_acid->unknown Yes co_acid->unknown No cinnamoyl_chloride This compound alkene_peak->cinnamoyl_chloride Yes benzoyl_chloride Benzoyl Chloride alkene_peak->benzoyl_chloride No

Caption: IR spectral analysis workflow for identifying this compound.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of acylating agents is paramount for ensuring the integrity and success of chemical syntheses. This guide provides a detailed comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of cinnamoyl chloride against two common alternatives, benzoyl chloride and acetyl chloride. The data presented herein offers a clear roadmap for the identification and differentiation of these critical reagents.

This report delves into the distinct fragmentation pathways of these molecules, providing a basis for their unambiguous identification in complex reaction mixtures. The quantitative data, experimental protocols, and visual representation of the fragmentation mechanism of this compound offer a comprehensive resource for analytical chemists and process development scientists.

Comparative Fragmentation Analysis

The mass spectral data obtained under electron ionization reveals characteristic fragmentation patterns for this compound, benzoyl chloride, and acetyl chloride. The primary fragments and their relative intensities are summarized in the table below, providing a quantitative basis for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
This compound C₉H₇ClO166.60166/168131103 (75), 77 (60), 51 (30)
Benzoyl Chloride C₇H₅ClO140.57140/14210577 (80), 51 (45)
Acetyl Chloride C₂H₃ClO78.5078/804363 (30), 38 (5)

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M+ and M+2 peaks.

Experimental Protocols

The following protocol outlines a standard method for the analysis of acyl chlorides using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

Acyl chloride samples should be dissolved in a dry, inert solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the acyl chlorides.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 35-400 amu.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows a predictable yet informative pathway, driven by the stability of the resulting fragments. The initial ionization event involves the removal of an electron to form the molecular ion. Subsequent fragmentation is dominated by the loss of the chlorine radical and further cleavages influenced by the phenyl and vinyl moieties.

fragmentation_pathway C9H7ClO+ This compound Molecular Ion [m/z 166/168] C9H7O+ Cinnamoyl Cation [m/z 131] C9H7ClO+->C9H7O+ - Cl• C7H7+ Tropylium Ion [m/z 103] C9H7O+->C7H7+ - CO C6H5+ Phenyl Cation [m/z 77] C7H7+->C6H5+ - C2H2 C4H3+ [m/z 51] C6H5+->C4H3+ - C2H2

Fragmentation of this compound

The fragmentation cascade begins with the formation of the molecular ion of this compound (m/z 166/168). The most favorable initial fragmentation is the loss of a chlorine radical to form the highly stable cinnamoyl cation (m/z 131), which is the base peak in the spectrum.[1] This acylium ion is resonance-stabilized by the conjugated system of the phenyl ring and the double bond.

Subsequent fragmentation of the cinnamoyl cation involves the loss of a neutral carbon monoxide molecule, leading to the formation of the styryl cation (C₇H₇⁺) at m/z 103. This is followed by the loss of acetylene (B1199291) (C₂H₂) to yield the phenyl cation (C₆H₅⁺) at m/z 77. Further fragmentation of the phenyl cation can occur through the loss of another acetylene molecule, resulting in a fragment at m/z 51. This fragmentation pattern, characterized by the prominent cinnamoyl cation and subsequent losses related to the aromatic and vinylic groups, provides a unique fingerprint for the identification of this compound.

References

Cinnamoyl Chloride vs. Cinnamic Acid: A Comparative Guide to Esterification Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of cinnamoyl chloride and cinnamic acid in esterification reactions, supported by experimental data and detailed protocols.

In the synthesis of cinnamate (B1238496) esters, crucial intermediates in the pharmaceutical, cosmetic, and fragrance industries, the choice of starting material is a critical determinant of reaction efficiency and conditions. This guide provides a comprehensive comparison of two common precursors: this compound and cinnamic acid, focusing on their reactivity in esterification reactions.

Executive Summary: Reactivity at a Glance

This compound is significantly more reactive than cinnamic acid in esterification. This heightened reactivity is attributed to the chloride ion being an excellent leaving group, facilitating nucleophilic attack by an alcohol. In contrast, the hydroxyl group of cinnamic acid is a poor leaving group, necessitating activation by a strong acid catalyst under harsher conditions. This fundamental difference dictates the reaction conditions, time, and often the overall yield of the desired ester.

Quantitative Data Comparison

The following table summarizes typical experimental outcomes for the esterification of this compound and cinnamic acid with alcohols. While a direct comparison under identical conditions is seldom reported in the literature, the data clearly illustrates the milder conditions and often faster reaction times associated with this compound.

FeatureThis compoundCinnamic Acid
Typical Reaction Nucleophilic Acyl SubstitutionFischer Esterification
Catalyst Required Generally none; a weak base (e.g., pyridine) may be used to scavenge HClStrong acid (e.g., H₂SO₄, p-TsOH)[1]
Reaction Temperature Room temperature to mild heating (e.g., 30-50°C)Reflux (elevated temperatures)[1]
Reaction Time Generally shorter (e.g., 1-3 hours)Typically longer (e.g., 1-6 hours or more)[1][2]
Reported Yield (Ethyl Cinnamate) High (specific quantitative data for direct comparison is limited)Up to 96.61% (with sonication)[3]
Reported Yield (Cinnamyl Cinnamate) 41% to ~89%[4][5][6]N/A (typically not synthesized via this route)
Byproducts HClWater
Reversibility Essentially irreversibleReversible[7]

Reaction Mechanisms and Experimental Workflow

The distinct reactivity of this compound and cinnamic acid stems from their different reaction mechanisms. This compound undergoes a direct nucleophilic acyl substitution, while cinnamic acid requires acid-catalyzed activation for the Fischer esterification to proceed.

experimental_workflow Experimental Workflow: Esterification Comparison cluster_cinnamic_acid Cinnamic Acid Esterification (Fischer) cluster_cinnamoyl_chloride This compound Esterification ca_start Cinnamic Acid + Alcohol ca_reagents Add H₂SO₄ (catalyst) ca_start->ca_reagents ca_reflux Reflux (heat) ca_reagents->ca_reflux ca_workup Aqueous Workup (neutralization, extraction) ca_reflux->ca_workup ca_product Cinnamate Ester ca_workup->ca_product cc_start This compound + Alcohol cc_reagents Optional: Add Pyridine (base) cc_start->cc_reagents cc_stir Stir at Room Temp or mild heat cc_reagents->cc_stir cc_workup Aqueous Workup (washing, extraction) cc_stir->cc_workup cc_product Cinnamate Ester cc_workup->cc_product start Choose Starting Material start->ca_start Less Reactive, Economical start->cc_start More Reactive, Higher Throughput

Caption: Comparative workflow for esterification.

The reaction with this compound is generally more direct and requires less aggressive conditions.

reaction_mechanisms Esterification Reaction Mechanisms cluster_fischer Fischer Esterification (Cinnamic Acid) cluster_acyl_substitution Nucleophilic Acyl Substitution (this compound) f1 Protonation of Carbonyl f2 Nucleophilic Attack by Alcohol f1->f2 f3 Proton Transfer f2->f3 f4 Elimination of Water f3->f4 f5 Deprotonation f4->f5 a1 Nucleophilic Attack by Alcohol a2 Formation of Tetrahedral Intermediate a1->a2 a3 Elimination of Chloride a2->a3 a4 Deprotonation a3->a4

References

Cinnamoyl Chloride vs. Benzoyl Chloride: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of cinnamoyl chloride and benzoyl chloride as acylating agents, focusing on their reactivity, applications, and experimental considerations for researchers, scientists, and drug development professionals.

In the realm of organic synthesis, the selection of an appropriate acylating agent is paramount to the success of a reaction. Among the myriad of choices, this compound and benzoyl chloride are two commonly employed reagents for the introduction of cinnamoyl and benzoyl groups, respectively. While structurally similar, the presence of a vinyl group in this compound introduces significant differences in reactivity and potential applications compared to its saturated counterpart, benzoyl chloride. This guide provides a comprehensive comparison of these two acylating agents, supported by theoretical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureThis compoundBenzoyl Chloride
Structure Contains a phenyl group, a carbonyl group, and a carbon-carbon double bond (vinyl group)Contains a phenyl group and a carbonyl group
Reactivity Generally more reactive due to the electron-withdrawing nature of the vinyl group and potential for conjugate addition.[1]Standard reactivity for an aromatic acyl chloride.
Key Reactions Nucleophilic acyl substitution, Friedel-Crafts acylation, conjugate addition.[1]Nucleophilic acyl substitution, Friedel-Crafts acylation.[2][3]
Applications Synthesis of photosensitive polymers, pharmaceuticals (e.g., enzyme inhibitors), fluorescent probes, and complex molecules via tandem reactions.[1]Production of peroxides, dyes, perfumes, pharmaceuticals, and resins.[3]
Stability Generally stable, but the vinyl group can undergo polymerization or other side reactions under certain conditions.A stable, colorless, fuming liquid with an irritating odor.[3]

Structural and Reactivity Analysis

The primary structural difference between this compound and benzoyl chloride is the presence of an α,β-unsaturated carbonyl system in the former. This conjugation has a profound impact on the electrophilicity of the carbonyl carbon.

Electronic Effects: The vinyl group in this compound acts as an electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. This makes this compound generally more reactive towards nucleophiles in acyl substitution reactions compared to benzoyl chloride.[1] The delocalization of electrons in the benzene (B151609) ring of benzoyl chloride can slightly reduce the reactivity of the acyl chloride compared to aliphatic acyl chlorides, but it is still highly reactive.[4]

Steric Hindrance: Both molecules present a similar degree of steric hindrance around the carbonyl carbon, primarily dictated by the phenyl group. However, the planar nature of the cinnamoyl group might influence its approach to sterically demanding substrates differently than the benzoyl group.

Comparative Performance in Key Acylation Reactions

Nucleophilic Acyl Substitution (Esterification and Amidation)

Both this compound and benzoyl chloride are excellent reagents for the synthesis of esters and amides via nucleophilic acyl substitution with alcohols and amines, respectively. These reactions often proceed under Schotten-Baumann conditions, which involve a two-phase solvent system with a base to neutralize the HCl byproduct.[5][6][7]

While direct comparative kinetic data is scarce in the readily available literature, the enhanced electrophilicity of this compound suggests it may react faster than benzoyl chloride under identical conditions.[1]

Table 1: Representative Yields in Esterification and Amidation Reactions

Acylating AgentNucleophileProductYield (%)Reference
This compoundCinnamyl AlcoholCinnamyl Cinnamate-[1]
This compoundMetronidazoleCinnamoyl Metronidazole98 (purity)[8]
This compoundMemantineCinnamoyl Memantine-[8]
Benzoyl ChlorideCinnamyl AlcoholCinnamyl Benzoate12.44[9]
Benzoyl ChlorideAnilineN-Benzoylaniline-[10]
Benzoyl ChloridePhenolPhenyl Benzoate-[10]

Note: Direct comparison of yields is challenging due to varying reaction conditions and substrates across different studies.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[2][11][12] Both this compound and benzoyl chloride are effective in this reaction, typically requiring a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][12]

The product of a Friedel-Crafts acylation with benzoyl chloride is a benzophenone (B1666685) derivative. In contrast, this compound yields a chalcone (B49325) derivative, which is a valuable intermediate in the synthesis of flavonoids and other biologically active compounds.

Table 2: Examples of Friedel-Crafts Acylation

Acylating AgentAromatic SubstrateCatalystProduct Type
This compoundBenzeneAlCl₃Chalcone
Benzoyl ChlorideAnisole (B1667542)HBEA Zeolite4-Methoxybenzophenone
Benzoyl ChlorideBenzeneAlCl₃Benzophenone

A study on the acylation of anisole with benzoyl chloride using a fly ash-based HBEA zeolite catalyst reported a conversion of up to 83% with 93-96% selectivity towards 4-methoxyacetophenone.[13][14][15]

Unique Reactivity of this compound: Conjugate Addition

A key feature that distinguishes this compound is its ability to undergo conjugate addition (Michael addition) at the β-carbon of the α,β-unsaturated system. This allows for tandem reactions where a nucleophile first adds to the double bond, followed by an intramolecular nucleophilic acyl substitution. For instance, the reaction of cinnamoyl chlorides with aryl amines in the presence of triethylamine (B128534) can lead to the formation of β-amino amides.[16] This dual reactivity opens up synthetic pathways not accessible with benzoyl chloride.

Experimental Protocols

General Protocol for N-Acylation of an Amine (Schotten-Baumann Conditions)

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve the amine (1.0 mmol) in a suitable organic solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask.

  • Base Addition: Add a base (e.g., triethylamine or aqueous 10% NaOH, 1.2 mmol) to the solution and stir for 5 minutes at room temperature.[10][17]

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the acylating agent (this compound or benzoyl chloride, 1.05 mmol) in the same anhydrous solvent (5 mL) dropwise over 10 minutes.[17]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl (10 mL). Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).[17]

  • Isolation and Purification: Combine the organic extracts, wash with water (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[17]

General Protocol for Friedel-Crafts Acylation

This is a general procedure and requires careful handling of the Lewis acid catalyst.

  • Setup: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the aromatic substrate (1.0 mmol) and a dry, inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., AlCl₃, 1.1 mmol) portion-wise.

  • Acylating Agent Addition: Add the acylating agent (this compound or benzoyl chloride, 1.0 mmol) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to proceed at the appropriate temperature (which may range from 0 °C to reflux) for the required time, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by pouring it onto crushed ice and 1 M HCl. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water, brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by appropriate methods.

Visualizing Reaction Pathways

Acylation_Pathways cluster_cinnamoyl This compound cluster_benzoyl Benzoyl Chloride Cinnamoyl Cinnamoyl Chloride AcylSub_C Acyl Substitution Product Cinnamoyl->AcylSub_C Nucleophile ConjAdd_C Conjugate Addition Product Cinnamoyl->ConjAdd_C Nucleophile (1,4-addition) Tandem_C Tandem Reaction Product ConjAdd_C->Tandem_C Intramolecular Acyl Substitution Benzoyl Benzoyl Chloride AcylSub_B Acyl Substitution Product Benzoyl->AcylSub_B Nucleophile

Caption: Comparative reaction pathways for cinnamoyl and benzoyl chloride.

Experimental_Workflow start Start: Reactants (Amine/Alcohol + Solvent + Base) add_acyl Add Acyl Chloride (Cinnamoyl or Benzoyl) at 0 °C start->add_acyl react Reaction at RT (Monitor by TLC) add_acyl->react quench Quench with 1M HCl react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product (Recrystallization or Chromatography) wash_dry->purify end Final Product purify->end

Caption: General experimental workflow for acylation reactions.

Conclusion

Both this compound and benzoyl chloride are powerful acylating agents with broad utility in organic synthesis. The choice between them hinges on the specific synthetic goal.

  • Benzoyl chloride is the reagent of choice for the straightforward introduction of a benzoyl group, offering high reactivity and predictability in standard acylation reactions.

  • This compound , with its α,β-unsaturated system, provides additional synthetic handles. Its enhanced reactivity and potential for conjugate addition make it a versatile building block for more complex molecular architectures, including natural products and biologically active molecules.

Researchers should consider the electronic and steric properties of their substrates, as well as the potential for side reactions, when selecting between these two valuable reagents. The provided protocols and comparative data serve as a foundation for developing robust and efficient acylation methodologies.

References

A Comparative Guide to Chlorinating Reagents for Cinnamoyl Chloride Synthesis: Beyond Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of acyl chlorides is a pivotal step in the creation of a vast array of organic molecules. Cinnamoyl chloride, a key building block for pharmaceuticals, agrochemicals, and other fine chemicals, is traditionally synthesized from cinnamic acid using thionyl chloride. However, the hazardous nature of thionyl chloride, including its corrosive and toxic byproducts, has prompted a search for safer and more efficient alternatives. This guide provides an objective comparison of various chlorinating reagents for the synthesis of this compound, supported by experimental data and detailed protocols to inform reagent selection.

Performance at a Glance: A Comparative Overview

The choice of a chlorinating agent significantly impacts the yield, purity, and scalability of this compound synthesis. The following table summarizes the performance of thionyl chloride against several promising alternatives.

ReagentTypical Yield (%)Reaction TemperatureReaction TimeCatalystByproductsKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂) (Baseline) 73-90%[1][2]Reflux (approx. 80°C)[2]2-5 hours[1][2]None required (DMF can catalyze)SO₂, HCl (gaseous)Well-established, high yield, volatile byproductsCorrosive, toxic, harsh reaction conditions
Oxalyl Chloride ((COCl)₂) High (specific data for this compound needed)Room Temperature1.5-5 hoursCatalytic DMFCO, CO₂, HCl (gaseous)Mild conditions, volatile byproducts, high purityMore expensive, potential for carcinogenic byproduct with DMF
Phosgene (B1210022) (COCl₂) ~6% (from polyester (B1180765) precursor)[1]100-134°C[1]5 hours[1]AlCl₃[1]CO₂, HCl (gaseous)Highly reactiveExtremely toxic gas, requires specialized handling
Cyanuric Chloride (C₃N₃Cl₃) Moderate to High (specific data for this compound needed)Room Temperature to RefluxVariableBase (e.g., Triethylamine)Triazine derivatives, HClLow cost, stable, safer to handleSolid byproducts can complicate work-up
Triphenylphosphine (B44618) (PPh₃) / CCl₄ Moderate to High (specific data for this compound needed)RefluxVariableNoneTriphenylphosphine oxide, ChloroformMild, neutral conditionsStoichiometric phosphine (B1218219) oxide byproduct, use of CCl₄ is restricted
Vilsmeier Reagent ([Me₂N=CHCl]⁺Cl⁻) Moderate to High (specific data for this compound needed)0°C to Room TemperatureVariableFormed in situ from POCl₃/DMFDepends on preparationMild conditionsStoichiometric byproducts from reagent formation

Reaction Workflows and Mechanisms

The general transformation of cinnamic acid to this compound involves the activation of the carboxylic acid group followed by nucleophilic attack of a chloride ion. The specific mechanism and workflow depend on the chosen chlorinating reagent.

Chlorination_Workflow General Workflow for this compound Synthesis cinnamic_acid Cinnamic Acid reaction Reaction Mixture cinnamic_acid->reaction chlorinating_reagent Chlorinating Reagent (e.g., SOCl₂, (COCl)₂, etc.) chlorinating_reagent->reaction solvent Anhydrous Solvent (e.g., Toluene, DCM) solvent->reaction workup Work-up (e.g., Distillation, Filtration) reaction->workup Reaction Completion cinnamoyl_chloride This compound workup->cinnamoyl_chloride Purification byproducts Byproducts workup->byproducts Separation

Caption: A generalized workflow for the synthesis of this compound from cinnamic acid.

The reaction mechanisms for each class of chlorinating agent vary, influencing the reaction conditions and potential side products.

Reaction_Mechanisms Simplified Reaction Pathways cluster_thionyl Thionyl Chloride cluster_oxalyl Oxalyl Chloride / DMF cluster_appel Appel Reaction cinnamic_acid1 Cinnamic Acid intermediate1 Chlorosulfite Ester Intermediate cinnamic_acid1->intermediate1 SOCl₂ cinnamoyl_chloride1 This compound intermediate1->cinnamoyl_chloride1 -SO₂, -HCl dmf DMF vilsmeier Vilsmeier Reagent (catalytic) dmf->vilsmeier oxalyl_chloride Oxalyl Chloride oxalyl_chloride->vilsmeier cinnamic_acid2 Cinnamic Acid intermediate2 Acyliminium Intermediate cinnamic_acid2->intermediate2 Vilsmeier Reagent cinnamoyl_chloride2 This compound intermediate2->cinnamoyl_chloride2 -CO, -CO₂, -HCl cinnamic_acid3 Cinnamic Acid intermediate3 Acyloxyphosphonium Salt cinnamic_acid3->intermediate3 PPh₃, CCl₄ cinnamoyl_chloride3 This compound intermediate3->cinnamoyl_chloride3 -Ph₃PO, -CHCl₃

Caption: Simplified reaction pathways for different chlorinating agents.

Detailed Experimental Protocols

Method 1: Thionyl Chloride (Baseline)

This is a well-established and high-yielding method for the synthesis of this compound.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place trans-cinnamic acid (14.8 g, 100 mmol).

  • Add freshly distilled thionyl chloride (17.8 g, 10.9 mL, 150 mmol) to the flask while stirring.[2]

  • Slowly heat the reaction mixture to 50°C in an oil bath. A strong evolution of gas will be observed.

  • Once the initial gas evolution subsides, increase the temperature to 80°C and continue stirring for an additional 2 hours.[2]

  • After cooling the reaction mixture, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be purified by fractional distillation.

Yield:

  • Crude yield: 81%[2]

  • Purified yield: 73%[2]

Method 2: Oxalyl Chloride

Oxalyl chloride offers a milder alternative to thionyl chloride, often proceeding at room temperature and providing a cleaner product with a simpler work-up.

General Procedure:

  • Dissolve cinnamic acid in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1.5 to 5 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂).

  • Upon completion, the solvent and excess oxalyl chloride are removed by rotary evaporation to yield the crude this compound.

Method 3: Phosgene

Due to its extreme toxicity, phosgene is rarely used in a laboratory setting. The following protocol uses a polyester precursor.

Procedure (from polyester of β-phenyl-β-propionolactone):

  • In a high-pressure autoclave, place the polyester of β-phenyl-β-propionolactone (50 g), phosgene (50 g, 0.5 mol), and anhydrous aluminum chloride (2 g).[1]

  • Heat the reaction mixture to a temperature range of 100-134°C for 5 hours.[1]

  • After cooling, filter the mixture.

  • The filtrate is distilled under reduced pressure to obtain this compound.

Yield: 6%[1]

Method 4: Cyanuric Chloride

Cyanuric chloride is a cost-effective and safer alternative, though the work-up can be more involved due to solid byproducts.

General Procedure:

  • To a solution of cinnamic acid in an anhydrous solvent (e.g., acetone (B3395972) or dichloromethane), add an equimolar amount of a tertiary amine base (e.g., triethylamine).

  • Add cyanuric chloride (0.33 to 1.0 equivalents) portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred for several hours until the formation of the acid chloride is complete.

  • The precipitated triazine byproducts and triethylammonium (B8662869) chloride are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

Method 5: Triphenylphosphine / Carbon Tetrachloride (Appel Reaction)

This method proceeds under mild and neutral conditions but generates a stoichiometric amount of triphenylphosphine oxide, which needs to be separated. The use of carbon tetrachloride is also restricted.

General Procedure:

  • Dissolve cinnamic acid and triphenylphosphine (1.1-1.3 equivalents) in anhydrous carbon tetrachloride.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture is cooled, and the precipitated triphenylphosphine oxide is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude this compound is purified by distillation or chromatography.

Conclusion and Recommendations

The selection of an appropriate chlorinating reagent for the synthesis of this compound is a critical decision that balances factors of yield, purity, safety, cost, and scalability.

  • Thionyl chloride remains a robust and high-yielding option, particularly for large-scale synthesis where cost is a primary driver. However, its hazardous nature necessitates stringent safety precautions.

  • Oxalyl chloride emerges as a superior alternative for laboratory-scale synthesis, especially when working with sensitive substrates. Its mild reaction conditions and the formation of solely gaseous byproducts simplify the work-up procedure and often lead to a purer product, potentially obviating the need for distillation.

  • Phosgene and its derivatives are generally avoided due to their extreme toxicity and the requirement for specialized handling equipment.

  • Cyanuric chloride presents a cost-effective and safer option, though the removal of solid byproducts may be a consideration for scalability.

  • Triphenylphosphine-based reagents offer mild reaction conditions but are less atom-economical due to the formation of a stoichiometric amount of triphenylphosphine oxide. The use of carbon tetrachloride is also a significant drawback due to its environmental and health hazards.

For researchers prioritizing safety and milder reaction conditions, oxalyl chloride is the recommended alternative to thionyl chloride for the synthesis of this compound. While the initial reagent cost is higher, the benefits of simplified purification and potentially higher purity of the final product can be advantageous, particularly in the context of pharmaceutical and fine chemical development. Further optimization of reaction conditions for cyanuric chloride may also establish it as a viable and economical alternative.

References

using thin-layer chromatography (TLC) to monitor cinnamoyl chloride reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The formation of amides and esters from cinnamoyl chloride is a fundamental transformation in the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with two common alternatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for monitoring the progress of these reactions.

This guide will delve into the experimental protocols for each technique and present a comparative analysis of their performance based on key parameters such as speed, cost, sensitivity, and quantitative capability.

Principle of Reaction Monitoring

The fundamental principle behind using chromatographic techniques for reaction monitoring is the differential partitioning of components of a reaction mixture between a stationary phase and a mobile phase. As a reaction proceeds, the concentration of the starting material, this compound, decreases while the concentration of the product (e.g., a cinnamamide (B152044) or cinnamate (B1238496) ester) increases. Due to differences in their polarity and other physicochemical properties, the starting material and the product will exhibit different affinities for the stationary and mobile phases, leading to their separation and allowing for the visualization of the reaction's progress over time.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Method

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used for the qualitative monitoring of chemical reactions.[1] It provides a quick visual assessment of the consumption of starting materials and the formation of products.[2]

Experimental Protocol for TLC Monitoring

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 50% methanol (B129727), 45% dichloromethane, and 5% benzene, or 75% methanol and 25% ethyl ether)[3]

  • UV lamp (254 nm) for visualization

  • Staining solution (e.g., potassium permanganate) (optional)[4]

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, apply small spots of the following onto the baseline:

    • Lane 1 (Starting Material): A dilute solution of the starting material (e.g., the amine or alcohol reactant).

    • Lane 2 (Co-spot): A spot of the starting material with a spot of the reaction mixture applied directly on top of it.

    • Lane 3 (Reaction Mixture): A small aliquot of the this compound reaction mixture, taken at a specific time point.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. This compound and its aromatic products are typically UV-active and will appear as dark spots.[3] If necessary, further visualization can be achieved by dipping the plate in a staining solution, such as potassium permanganate, and gently heating.

  • Interpretation: The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product in the reaction mixture lane. The retention factor (Rf) value for each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. A complete reaction is indicated by the complete disappearance of the limiting starting material. For example, in a reaction to synthesize a cinnamoyl-metronidazole ester, the following Rf values were observed with a mobile phase of 50% methanol, 45% dichloromethane, and 5% benzene: this compound (0.65), metronidazole (B1676534) (0.56), and the cinnamoyl-metronidazole ester product (0.14).[3]

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Plate (Start Material, Co-spot, Mixture) prep_plate->spot_plate prep_samples Prepare Samples (Reactants & Reaction Mixture) prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV Light or Stain) mark_front->visualize interpret Interpret Results (Disappearance of Reactants, Appearance of Product) visualize->interpret

Alternative Monitoring Techniques

While TLC is a valuable tool for rapid qualitative analysis, other techniques offer quantitative data and higher resolution, which are often necessary for process optimization and regulatory submissions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that uses high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase.[1] It offers excellent separation and quantification capabilities.[5]

Principle: Similar to TLC, HPLC separates compounds based on their differential partitioning between the mobile and stationary phases. A detector (e.g., UV-Vis) measures the concentration of each compound as it elutes from the column, generating a chromatogram. The area under each peak is proportional to the concentration of the corresponding compound.

Experimental Protocol Outline:

  • Sample Preparation: At various time points, an aliquot of the reaction mixture is taken, quenched, and diluted with a suitable solvent.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of organic solvents (e.g., acetonitrile) and water.[6]

  • Analysis: The prepared sample is injected into the HPLC system. The retention times and peak areas of the starting materials and product are recorded.

  • Quantification: By creating a calibration curve with standards of known concentrations, the exact concentration of reactants and products in the reaction mixture can be determined over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates volatile and thermally stable compounds in the gas phase and then detects them using a mass spectrometer.[7]

Principle: The reaction aliquot is injected into a heated port, where it is vaporized. An inert gas (mobile phase) carries the vaporized components through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides detailed structural information and allows for highly sensitive quantification.

Experimental Protocol Outline:

  • Sample Preparation: Aliquots from the reaction mixture are taken at different times. Depending on the product's volatility, derivatization might be necessary to increase its volatility and thermal stability.

  • Instrumentation: A GC-MS system with an appropriate column (e.g., DB-5MS) is used.[8] The oven temperature is programmed to ramp up to ensure the separation of components with different boiling points.

  • Analysis: The prepared sample is injected into the GC. The retention time and mass spectrum of each component are recorded.

  • Quantification: Similar to HPLC, quantification is achieved by comparing the peak areas to those of known standards.

Performance Comparison: TLC vs. HPLC vs. GC-MS

The choice of the most suitable technique for monitoring a this compound reaction depends on various factors, including the specific reaction, the information required, and the available resources.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Planar chromatography with a solid stationary phase and liquid mobile phase.[2]Column chromatography with a liquid mobile phase pumped at high pressure.[1]Column chromatography with a gaseous mobile phase for volatile and thermally stable compounds.[7]
Speed Very fast (5-20 minutes per sample).[9]Moderate (5-30 minutes per sample).[9]Fast to moderate (2-60 minutes per sample).[9]
Cost Low (10-50 times cheaper than HPLC and GC).[9]High initial investment and running costs.[10]High initial investment and running costs.[11]
Resolution Low to moderate.[2]High.[5]Very high.
Quantification Semi-quantitative at best (visual estimation or densitometry).[2]Excellent quantitative capabilities.[5]Excellent quantitative capabilities.
Sensitivity Low (ng to µg range).[1]High (pg to ng range).Very high (fg to pg range).[12]
Sample Type Wide range of non-volatile compounds.Non-volatile and thermally unstable compounds.[9]Volatile and thermally stable compounds.[7]
Real-time Monitoring Offline, discrete time points.Can be automated for near real-time monitoring.[13]Typically offline, but can be adapted for online monitoring.

Comparison cluster_methods Monitoring Methods cluster_params Performance Parameters TLC TLC Speed Speed TLC->Speed Fast Cost Cost TLC->Cost Low Resolution Resolution TLC->Resolution Low Quantification Quantification TLC->Quantification Semi-quantitative Sensitivity Sensitivity TLC->Sensitivity Low HPLC HPLC HPLC->Speed Moderate HPLC->Cost High HPLC->Resolution High HPLC->Quantification Excellent HPLC->Sensitivity High GCMS GC-MS GCMS->Speed Fast-Moderate GCMS->Cost High GCMS->Resolution Very High GCMS->Quantification Excellent GCMS->Sensitivity Very High

Conclusion

The choice of an analytical technique for monitoring this compound reactions is a critical decision that impacts the efficiency of process development and the quality of the final product.

  • Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, cost-effective, and qualitative monitoring, particularly in the early stages of research and for quick reaction checks. Its simplicity and speed allow for immediate feedback on the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC) is the method of choice for accurate and precise quantitative analysis. Its high resolution and sensitivity make it ideal for optimizing reaction conditions, determining reaction kinetics, and for quality control in a regulated environment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and structural elucidation capabilities, making it a powerful tool for identifying byproducts and impurities, especially for volatile compounds.

For a comprehensive understanding of a this compound reaction, a combination of these techniques is often employed. TLC can be used for initial screening and routine monitoring, while HPLC and GC-MS can be utilized for detailed kinetic studies, impurity profiling, and final product characterization. The selection of the most appropriate method or combination of methods will ultimately depend on the specific goals of the analysis, the nature of the reactants and products, and the available resources.

References

A Comparative Guide to Analytical Methods for Cinnamoyl Chloride Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents like cinnamoyl chloride is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on a Gas Chromatography (GC) method. We present a detailed experimental protocol for the recommended GC-FID method, alongside a comparative analysis with alternative techniques including High-Performance Liquid Chromatography (HPLC), Argentometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors including the required accuracy, precision, sensitivity, and the nature of potential impurities. Below is a summary of the performance of different techniques for this compound analysis.

Analytical TechniquePrincipleKey AdvantagesLimitationsTypical Accuracy/Precision
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection by a flame ionization detector. Analysis is performed on the methyl cinnamate (B1238496) derivative.High resolution and sensitivity for volatile impurities. Robust and widely available. Excellent for quantifying organic impurities.Requires derivatization of the reactive this compound. Not suitable for non-volatile impurities.High precision (RSD <1%) and accuracy (recoveries 98-102%).
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection by UV absorbance.Suitable for a wide range of compounds, including less volatile and thermally labile impurities. Can be performed without derivatization.May have lower resolution for some volatile impurities compared to GC. Mobile phase selection can be complex.Good precision (RSD <2%) and accuracy (recoveries 97-103%).
Argentometric Titration Titration of the chloride ion (from the acid chloride) with a standardized silver nitrate (B79036) solution.A classic, cost-effective method for determining the molar amount of the acid chloride. Provides a direct measure of the main component.Not specific for this compound; titrates all hydrolyzable chloride. Does not provide information on organic impurities.High accuracy and precision for the primary assay when interfering substances are absent.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the molar concentration of a substance by comparing the integral of one of its NMR signals to the integral of a signal from a certified internal standard.Provides an absolute quantification without the need for a specific this compound reference standard. Gives structural information about impurities.Lower sensitivity compared to chromatographic methods. Requires a suitable, non-reactive internal standard with non-overlapping signals.High accuracy and precision, capable of achieving low uncertainty.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Due to the reactive nature of this compound, a derivatization step is employed to convert it to the more stable methyl cinnamate prior to GC analysis.

1. Derivatization of this compound to Methyl Cinnamate:

  • Accurately weigh approximately 50 mg of the this compound sample into a clean, dry vial.

  • Add 2 mL of anhydrous methanol (B129727) to the vial.

  • Cap the vial and gently swirl to dissolve the sample. The reaction is typically rapid.

  • Allow the reaction mixture to stand for 15 minutes at room temperature to ensure complete conversion.

  • Dilute the resulting methyl cinnamate solution with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL for GC analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. Data Analysis:

The purity is determined by calculating the peak area percentage of the methyl cinnamate peak relative to the total area of all peaks in the chromatogram.

Workflow for GC-FID Purity Assessment of this compound

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Cinnamoyl Chloride Sample dissolve Dissolve in Anhydrous Methanol weigh->dissolve derivatize Derivatization to Methyl Cinnamate dissolve->derivatize dilute Dilute for GC Analysis derivatize->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for this compound purity assessment by GC-FID.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This method allows for the direct analysis of this compound, though derivatization to methyl cinnamate can also be employed for enhanced stability.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a suitable starting point.

    • Initial conditions: 40% Acetonitrile.

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 280 nm).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Argentometric Titration (Mohr Method)

This method determines the amount of hydrolyzable chloride, which is stoichiometrically related to the this compound content.

1. Reagents:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • 5% (w/v) Potassium Chromate (B82759) (K₂CrO₄) indicator solution.

  • Sodium Bicarbonate (NaHCO₃) to neutralize any evolved HCl.

2. Procedure:

  • Accurately weigh approximately 0.3-0.4 g of this compound into an Erlenmeyer flask.

  • Add 50 mL of deionized water and a small amount of sodium bicarbonate to the flask. Swirl to facilitate hydrolysis.

  • Add 1 mL of the potassium chromate indicator solution. The solution should be yellow.

  • Titrate with the standardized silver nitrate solution with constant swirling.

  • The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides a direct measurement of purity against a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a suitable, high-purity internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube. The internal standard should be chosen such that its signals do not overlap with the analyte signals.

  • Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the sample and the internal standard.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

3. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • The purity of the this compound is calculated using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

Logical Relationship of Analytical Method Selection

Method_Selection start Start: Purity Assessment of this compound question1 Need to identify and quantify organic impurities? start->question1 chromatography Chromatographic Methods (GC or HPLC) question1->chromatography Yes titration_qnmr Titration or qNMR question1->titration_qnmr No (Assay of main component is sufficient) question2 Are impurities volatile and thermally stable? chromatography->question2 question3 Need absolute quantification without a specific standard? titration_qnmr->question3 gc_fid GC-FID (after derivatization) question2->gc_fid Yes hplc_uv HPLC-UV question2->hplc_uv No qnmr qNMR question3->qnmr Yes titration Argentometric Titration question3->titration No

Caption: Decision tree for selecting an analytical method for this compound.

A Mechanistic Showdown: Cinnamoyl Chloride Solvolysis in the Ring with Other Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. The solvolysis of acyl chlorides, a fundamental reaction in organic chemistry, presents a fascinating case study in mechanistic diversity. This guide provides a detailed comparative analysis of the solvolysis of cinnamoyl chloride alongside its more commonly studied counterparts, benzoyl chloride and acetyl chloride, supported by experimental data to illuminate the nuanced differences in their reaction pathways.

The reactivity of acyl chlorides in solvolysis—a reaction where the solvent acts as the nucleophile—is governed by a delicate interplay of electronic and steric factors. While seemingly similar, the introduction of a carbon-carbon double bond in the backbone of this compound dramatically alters its mechanistic journey compared to the aromatic benzoyl chloride and the aliphatic acetyl chloride.

Mechanistic Divergence: A Tale of Two Pathways

The solvolysis of acyl chlorides generally proceeds through one of two primary mechanisms: a direct displacement (SN2-like) or a stepwise addition-elimination pathway. Experimental evidence, particularly from the analysis of activation parameters, reveals a distinct mechanistic preference for this compound.

This compound is proposed to favor a bimolecular nucleophilic substitution (SN2) mechanism. This is characterized by a relatively higher enthalpy of activation (ΔH) and a less negative entropy of activation (ΔS) compared to reactions proceeding through a highly ordered transition state. The vinyl group in this compound is thought to electronically insulate the carbonyl carbon from the phenyl ring, making it more susceptible to a direct attack by the solvent.

In contrast, benzoyl chloride typically undergoes solvolysis via an addition-elimination mechanism. This pathway involves the formation of a tetrahedral intermediate, which is reflected in a lower enthalpy of activation and a significantly more negative entropy of activation, indicative of a more ordered transition state.

Acetyl chloride , lacking the complexities of aromatic or conjugated systems, also exhibits behavior consistent with a bimolecular pathway, though its reactivity is highly sensitive to the nucleophilicity of the solvent.

Quantitative Comparison of Solvolysis

The differing mechanisms are quantitatively reflected in their reaction kinetics and activation parameters. The following tables summarize key experimental data for the solvolysis of this compound, benzoyl chloride, and acetyl chloride in various aqueous organic solvent systems.

Table 1: Comparison of Activation Parameters for Solvolysis of this compound and Benzoyl Chloride[1]
Acyl ChlorideSolvent SystemΔH* (kJ/mol)ΔS* (J/mol·K)Proposed Mechanism
This compound92.5% Aqueous Acetone (B3395972)66.26-80SN2
Benzoyl Chloride92.5% Aqueous Acetone~47~-170Addition-Elimination
This compound92.5% Aqueous Acetonitrile61.42-90SN2

Note: Activation parameters for benzoyl chloride are approximate values for comparison, as stated in the source.

Table 2: Selected First-Order Rate Constants (k) for the Solvolysis of Acyl Chlorides at 25 °C
Acyl ChlorideSolvent Systemk (s⁻¹)
This compound92.5% Aqueous Acetonitrile8.56 x 10⁻⁴
This compound92.5% Aqueous Acetone2.36 x 10⁻⁴
Benzoyl ChlorideMethanolVaries with water content
Acetyl ChlorideMethanolVaries with water content

Rate constants for benzoyl and acetyl chloride are highly dependent on the specific water percentage in the alcohol-water mixtures and are presented here for comparative context.

Visualizing the Reaction Pathways

The distinct mechanistic pathways of this compound and benzoyl chloride can be visualized as follows:

G cluster_cinnamoyl This compound Solvolysis (SN2 Pathway) cluster_benzoyl Benzoyl Chloride Solvolysis (Addition-Elimination) C_Reactants This compound + Solvent C_TS [Transition State]SN2 C_Reactants->C_TS Direct Nucleophilic Attack C_Products Cinnamic Acid/Ester + HCl C_TS->C_Products B_Reactants Benzoyl Chloride + Solvent B_Intermediate Tetrahedral Intermediate B_Reactants->B_Intermediate Nucleophilic Addition B_Products Benzoic Acid/Ester + HCl B_Intermediate->B_Products Elimination of Cl-

Figure 1: Mechanistic pathways for acyl chloride solvolysis.

Experimental Protocols

The kinetic study of acyl chloride solvolysis can be performed using various techniques, with titrimetric and conductometric methods being the most common.

General Experimental Workflow

G start Start prep_solv Prepare Solvent Mixture (e.g., Aqueous Acetone) start->prep_solv thermostat Thermostat Solvent at Desired Temperature prep_solv->thermostat prep_acyl Prepare Acyl Chloride Solution in a Dry Solvent thermostat->prep_acyl initiate Inject Acyl Chloride Solution into Solvent (Start Timer) prep_acyl->initiate monitor Monitor Reaction Progress (Titration or Conductometry) initiate->monitor data_acq Record Data at Regular Time Intervals monitor->data_acq data_acq->monitor Continue until ~70-80% completion analysis Calculate Rate Constant (k) data_acq->analysis end End analysis->end

Figure 2: General workflow for kinetic analysis of acyl chloride solvolysis.
Detailed Methodology: Titrimetric Method

  • Solvent Preparation: Prepare a precise aqueous organic solvent mixture (e.g., 85% acetone in water by volume).

  • Thermostating: Place a known volume of the solvent mixture in a reaction vessel equipped with a magnetic stirrer and thermostat it to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Initiation of Reaction: Prepare a stock solution of the acyl chloride in a dry, inert solvent (e.g., acetone). At time zero, inject a small, known volume of the acyl chloride stock solution into the thermostated solvent mixture with vigorous stirring.

  • Titration: At recorded time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing ice-cold ether or another immiscible, non-reactive solvent.

  • Analysis: Immediately titrate the liberated hydrochloric acid in the aqueous layer with a standardized solution of sodium hydroxide (B78521) using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis: The concentration of the acyl chloride remaining at each time point can be calculated from the amount of HCl produced. The pseudo-first-order rate constant (k) is then determined by plotting ln( [Acyl Chloride]t / [Acyl Chloride]0 ) against time. The slope of this plot will be -k.

Detailed Methodology: Conductometric Method
  • Apparatus Setup: A conductivity cell connected to a conductometer is placed in a thermostated reaction vessel.

  • Solvent and Calibration: A known volume of the desired solvent mixture is placed in the reaction vessel and allowed to reach thermal equilibrium. The initial conductivity of the solvent is recorded.

  • Reaction Initiation: A small, known amount of the acyl chloride is added to the solvent with stirring.

  • Data Acquisition: The change in conductivity of the solution is monitored over time. The increase in conductivity is due to the formation of ionic products (H+ and Cl-).

  • Data Analysis: The rate constant is determined from the change in conductance as a function of time. The Guggenheim method or other appropriate kinetic analyses can be applied to the conductivity data to calculate the pseudo-first-order rate constant.

Conclusion

The solvolysis of this compound presents a clear deviation from the mechanistic pathways of other common acyl chlorides like benzoyl chloride. The presence of the vinyl group in this compound favors a direct SN2 displacement, as supported by its distinct activation parameters. In contrast, benzoyl chloride proceeds through a more complex addition-elimination mechanism involving a tetrahedral intermediate. This comparative guide highlights the importance of subtle structural changes on reaction mechanisms and provides a framework for the experimental investigation of these fundamental organic reactions. For professionals in drug development and chemical research, a thorough understanding of these mechanistic nuances is crucial for predicting reactivity, controlling reaction outcomes, and designing novel synthetic pathways.

cost-benefit analysis of using cinnamoyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride, a reactive acyl chloride derived from cinnamic acid, serves as a critical building block in medicinal chemistry. Its utility in the synthesis of diverse, biologically active molecules makes it a frequent reagent of choice. However, its application necessitates a careful evaluation of its benefits against its associated costs, including financial outlay, handling requirements, and comparison with alternative reagents. This guide provides an objective, data-driven cost-benefit analysis of this compound to inform strategic decisions in drug discovery and development.

Benefits of Using this compound

The primary advantage of this compound lies in its ability to efficiently introduce the cinnamoyl moiety into target molecules. This structural unit is prevalent in a wide array of natural products and synthetic compounds with significant therapeutic potential.

1. Synthetic Versatility and High Reactivity: As an acyl chloride, this compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with various nucleophiles such as amines, alcohols, and phenols.[1][2] This reactivity facilitates the straightforward synthesis of cinnamamides and cinnamoyl esters, which are key intermediates in the production of more complex molecules like chalcones and other heterocyclic compounds.[1][3] The reactions are often high-yielding and proceed under mild conditions.[4]

2. Inherent Biological Activity of the Cinnamoyl Scaffold: The cinnamoyl group itself is a recognized pharmacophore, contributing to the biological activity of the parent molecule.[5] Derivatives containing this moiety have demonstrated a broad spectrum of pharmacological effects, including:

  • Anti-inflammatory: Cinnamoyl derivatives have been shown to attenuate inflammation.[4]

  • Antimicrobial and Antifungal: The addition of a cinnamoyl group can enhance the antimicrobial properties of a parent molecule.[6][7]

  • Anticancer: Cinnamoyl-containing peptides and other derivatives have exhibited cytotoxicity against various cancer cell lines.[8]

  • Antiviral and Antioxidant: Many natural products with a cinnamoyl core, such as cinnamoyltyramine alkylamides, possess antiviral and antioxidant properties.[9][10]

This inherent activity makes this compound an attractive reagent for developing multi-target drugs or enhancing the therapeutic profile of existing pharmacophores.[5]

Costs and Drawbacks of this compound

Despite its synthetic advantages, the use of this compound is not without its challenges and costs.

1. Financial Cost: While not prohibitively expensive, this compound represents a moderate reagent cost, particularly for large-scale synthesis. The price can fluctuate based on purity and supplier.

2. Safety, Handling, and Stability: this compound is a hazardous substance requiring stringent safety protocols.

  • Corrosive: It causes severe skin burns and eye damage.[11]

  • Moisture Sensitive: It reacts with water, decomposing and releasing corrosive hydrogen chloride (HCl) gas.[2][12] This necessitates storage under dry, inert conditions and careful handling to prevent exposure to atmospheric moisture.[2]

  • Lachrymator: The compound is an irritant that causes tearing.[13] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

3. Reaction Byproducts: The acylation reaction with this compound generates stoichiometric amounts of HCl. This acidic byproduct must be neutralized, often by adding a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to the reaction mixture, which can sometimes complicate purification.[4]

Comparison with Alternative Acylating Agents

The decision to use this compound should be weighed against alternative methods for introducing an acyl group. The primary alternatives include other acyl chlorides, acid anhydrides, or the direct use of the parent carboxylic acid (cinnamic acid) with a coupling agent.

Reagent ClassExample(s)ReactivityByproduct(s)Handling & SafetyCost Justification
Acyl Chlorides This compound , Benzoyl Chloride, Acetyl ChlorideVery HighHCl (Corrosive)Highly reactive, often corrosive and moisture-sensitive. Requires stringent handling.[14]Justified when high reactivity is needed for efficient conversion of less reactive nucleophiles.[15]
Acid Anhydrides Acetic Anhydride (B1165640)HighCarboxylic Acid (Less corrosive than HCl)Corrosive and combustible, but generally less volatile and less reactive with water than acyl chlorides.[14]A good choice for routine acylations where cost is a primary driver and slightly lower reactivity is acceptable.[14]
Carboxylic Acids + Coupling Agents Cinnamic Acid + BOP, DCC, EDCModerate to HighVaries (e.g., HOBt, urea (B33335) derivatives)Generally safer to handle than acyl chlorides. Coupling agents can be toxic or allergenic.Ideal for complex molecules with sensitive functional groups where high chemoselectivity is required and milder conditions are necessary.

Table 1: Cost Comparison of this compound and Alternatives

ReagentMolecular Weight ( g/mol )Typical PurityApproximate Cost (USD/100g)
This compound166.60>97%$30 - $80[16][17][18]
Benzoyl Chloride140.57>99%$30 - $60[14]
Acetic Anhydride102.09>99%$15 - $40[14]
Cinnamic Acid148.16>99%$15 - $30
BOP (Coupling Agent)442.49>97%$150 - $250

Note: Prices are estimates and can vary significantly between suppliers and grades.

Experimental Protocols and Data

The following sections provide detailed methodologies for common reactions involving this compound, demonstrating its practical application.

Experimental Protocol 1: Synthesis of a Cinnamoyl Amide

This protocol describes the synthesis of N-substituted cinnamamides by reacting this compound with a primary or secondary amine.[19]

Reaction: this compound is added dropwise to a stirred solution of an amine (e.g., 2,6-dimethylaniline) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane, DCM) at 0 °C. The mixture is then stirred at room temperature until the reaction is complete.

Detailed Method:

  • Dissolve the amine (1.5 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, 1N NaHCO₃ (sodium bicarbonate) solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Expected Yield: 85-95%

Experimental Protocol 2: Synthesis of a Cinnamoyl Ester

This protocol details the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl cinnamate (B1238496) from this compound and (-)-menthol.[4]

Reaction: this compound, pre-synthesized from cinnamic acid and thionyl chloride, is reacted with (-)-menthol in the presence of triethylamine (TEA) as a base.

Detailed Method:

  • Synthesis of this compound: Reflux cinnamic acid (1.0 equivalent) in excess thionyl chloride (SOCl₂) for 1.5-2 hours. Remove the excess SOCl₂ under reduced pressure to obtain crude this compound.[4][7]

  • Esterification: Dissolve the crude this compound in anhydrous DCM.

  • In a separate flask, dissolve (-)-menthol (1.0 equivalent) and TEA (2.0 equivalents) in anhydrous DCM and cool to 0 °C.

  • Add the this compound solution dropwise to the menthol (B31143) solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by washing with 1N HCl. Separate the organic layer, dry over MgSO₄, and concentrate under vacuum.

  • Purify the resulting ester via column chromatography.

Expected Yield: >80%

Visualization of Key Processes

The following diagrams illustrate the synthesis, application, and a relevant biological pathway associated with this compound.

G cluster_0 Synthesis of this compound Cinnamic_Acid Cinnamic Acid Cinnamoyl_Chloride This compound Cinnamic_Acid->Cinnamoyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Thionyl_Chloride->Cinnamoyl_Chloride

Caption: Synthesis of this compound from Cinnamic Acid.

G cluster_1 General Cinnamoylation Workflow Cinnamoyl_Chloride This compound Reaction Acylation Reaction Cinnamoyl_Chloride->Reaction Nucleophile Nucleophile (R-NH₂ or R-OH) Nucleophile->Reaction Base Base (e.g., TEA, Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product Cinnamoyl Derivative (Amide or Ester) Reaction->Product Byproduct HCl Salt Reaction->Byproduct

Caption: General workflow for the acylation of a nucleophile.

G cluster_2 Inhibition of TLR4/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Cinn_Deriv Cinnamoyl Derivative Cinn_Deriv->IKK Inhibits Cinn_Deriv->NFkB Inhibits Translocation

Caption: Inhibition of the TLR4/NF-κB pathway by cinnamoyl derivatives.

Conclusion

The cost-benefit analysis of this compound in medicinal chemistry reveals it to be a highly valuable yet moderately costly reagent that requires careful management.

Benefits: Its high reactivity allows for the efficient synthesis of a wide range of biologically active cinnamamides and esters. The cinnamoyl moiety itself often imparts or enhances desirable pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, making it a powerful tool in lead optimization and the development of multi-target agents.

Costs: The primary drawbacks are its hazardous and corrosive nature, sensitivity to moisture, and the generation of corrosive HCl byproduct. These factors necessitate specialized handling procedures, an inert reaction environment, and the use of a base, which can add complexity and cost to the overall process.

Recommendation:

  • This compound is the optimal choice when high reactivity is paramount for acylating less reactive nucleophiles or when a direct, high-yielding route to cinnamoyl derivatives is needed for structure-activity relationship (SAR) studies.[1]

  • Alternatives should be considered when working with complex, multi-functionalized substrates that are sensitive to harsh conditions or when chemoselectivity is a major concern. In these cases, using cinnamic acid with a coupling agent provides a milder, more controlled approach, despite the potentially higher cost of the coupling agent and a more complex workup. For routine acylations where the specific cinnamoyl group is not required, less expensive and less hazardous reagents like acetic anhydride may be more cost-effective.[14]

Ultimately, the selection of this compound versus an alternative depends on a balanced consideration of the specific synthetic target, budgetary constraints, reaction scale, and the safety infrastructure available to the research team.

References

A Comparative Analysis of SN1 and SN2 Reaction Pathways for Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride is a highly reactive acyl chloride widely employed in organic synthesis, particularly in the pharmaceutical industry for the creation of cinnamoyl-containing derivatives with potential therapeutic applications. The reactivity of this compound is dominated by nucleophilic acyl substitution. While mechanistically distinct from nucleophilic substitution at a saturated carbon, the underlying principles of unimolecular (SN1-like) and bimolecular (SN2-like) pathways provide a valuable framework for understanding and controlling its reactions. This guide offers an objective comparison of these two pathways for this compound, supported by experimental evidence and detailed protocols.

Mechanistic Overview: SN1 vs. SN2 Pathways

The reaction of this compound with a nucleophile proceeds via nucleophilic acyl substitution. This typically occurs through a bimolecular addition-elimination mechanism, which is kinetically similar to an SN2 reaction.[1][2] However, under certain conditions, a unimolecular pathway involving the formation of an acylium ion, analogous to an SN1 reaction, can be considered.

The Bimolecular (SN2-like) Pathway

The more prevalent mechanism for this compound is a concerted or near-concerted process that can be likened to an SN2 reaction. It is more accurately described as a nucleophilic addition-elimination mechanism.[1] In this pathway, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the chloride leaving group results in the final product. The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile, exhibiting second-order kinetics.[2]

The Unimolecular (SN1-like) Pathway

A hypothetical SN1-type mechanism would involve the initial, rate-determining dissociation of the chloride ion to form a resonance-stabilized acylium ion. This carbocation would then be rapidly attacked by a nucleophile. This pathway is favored by conditions that stabilize the carbocation intermediate and a good leaving group. For this to occur, a polar protic solvent would be essential to solvate and stabilize the resulting acylium ion and the departing chloride ion.

Comparative Analysis of Reaction Conditions and Outcomes

The preferred reaction pathway for this compound is highly dependent on the nucleophile, solvent, and temperature. The following table summarizes the key differences and expected outcomes for each pathway.

FeatureSN1-like PathwaySN2-like (Addition-Elimination) Pathway
Rate Law Rate = k[this compound] (First Order)Rate = k[this compound][Nucleophile] (Second Order)[2]
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., RNH₂, RS⁻, CN⁻)
Solvent Polar protic (e.g., water, ethanol, methanol)Polar aprotic (e.g., acetone (B3395972), acetonitrile (B52724), DMF, DMSO)[2]
Intermediate Acylium ion (carbocation)Tetrahedral intermediate
Stereochemistry Not applicable at the carbonyl carbonNot applicable at the carbonyl carbon
Reaction Rate Dependent on acylium ion stabilityDependent on nucleophile strength and steric hindrance

Experimental Evidence

Kinetic studies on the solvolysis of this compound in aqueous acetone and aqueous acetonitrile have shown that the reaction order with respect to water is approximately 2.6. This finding supports either an addition-elimination or an SN2 mechanism, or a combination of both.[2] The relatively high enthalpy of activation (61-66 kJ/mol) and low negative entropy of activation (-80 to -88 J K⁻¹mol⁻¹) observed in these studies further favor an SN2-like mechanism over an addition-elimination mechanism in solvents with lower water content.[2]

Reactions of this compound with strong nucleophiles such as primary and secondary amines to form cinnamamides are well-established and proceed efficiently, which is characteristic of a bimolecular pathway.[1] Similarly, the reaction with alcohols to form cinnamyl esters is a common application that follows this mechanism.[1]

Experimental Protocols

Protocol 1: Synthesis of Cinnamyl Alcohol via an SN2-like Pathway

This protocol describes the esterification of this compound with an alcohol, a typical example of a bimolecular nucleophilic acyl substitution.

Materials:

Procedure:

  • Dissolve cinnamyl alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the flask with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cinnamyl cinnamate.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Solvolysis of this compound (Illustrative of an SN1/SN2 borderline condition)

This protocol is based on the kinetic studies of this compound solvolysis and can be used to investigate the reaction mechanism under conditions that could potentially favor a unimolecular pathway.

Materials:

  • This compound

  • Solvent mixture (e.g., 85:15 acetone/water or acetonitrile/water)

  • Indicator (optional, for monitoring acid production)

  • Standardized sodium hydroxide (B78521) solution (for titration)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent mixture.

  • Maintain the reaction mixture at a constant temperature using a water bath.

  • Monitor the progress of the reaction by periodically taking aliquots and titrating the produced hydrochloric acid with a standardized NaOH solution.

  • The rate constant can be determined by plotting the concentration of HCl produced over time.

  • By varying the initial concentration of this compound and the water content in the solvent, the order of the reaction can be determined to distinguish between a first-order (SN1-like) and second-order (SN2-like) rate law.[2]

Visualizing the Pathways

To further clarify the mechanistic differences, the following diagrams illustrate the SN1-like and SN2-like reaction pathways for this compound, along with a generalized experimental workflow.

SN1_pathway cluster_step1 Step 1: Formation of Acylium Ion (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) Cinnamoyl_Chloride This compound Acylium_Ion Acylium Ion + Cl⁻ Cinnamoyl_Chloride->Acylium_Ion Dissociation Product Product Acylium_Ion->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: SN1-like pathway for this compound.

SN2_pathway Reactants This compound + Nucleophile (Nu⁻) Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Addition Product Product + Cl⁻ Tetrahedral_Intermediate->Product Elimination

Caption: SN2-like (Addition-Elimination) pathway.

experimental_workflow Start Start Reactant_Prep Prepare Reactant Solutions (this compound, Nucleophile) Start->Reactant_Prep Reaction_Setup Set up Reaction Vessel (Inert atmosphere, Temperature control) Reactant_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add reagents) Reaction_Setup->Initiate_Reaction Monitoring Monitor Progress (TLC, Titration) Initiate_Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction, Washing) Monitoring->Workup Isolation Product Isolation (Drying, Concentration) Workup->Isolation Purification Purification (Chromatography, Recrystallization) Isolation->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal of Cinnamoyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like cinnamoyl chloride is a critical aspect of laboratory safety and operational excellence. Adherence to proper disposal protocols not only ensures a safe working environment but also maintains compliance with environmental regulations. This guide provides essential, step-by-step procedures for the safe disposal of this compound, from in-lab neutralization to final waste collection.

Immediate Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[1] It is also combustible and reacts with water, liberating toxic gases.[2] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLab coat
Respiratory ProtectionUse in a well-ventilated fume hood. If not available, a NIOSH/MSHA approved respirator is necessary.[2][3]

Step-by-Step Disposal Procedure

The primary method for the safe disposal of this compound from a laboratory setting involves a two-stage process: in-lab neutralization (quenching) of small quantities, followed by collection and disposal by a licensed hazardous waste management company.

Experimental Protocol: In-Lab Neutralization (Quenching) of this compound

This protocol is intended for the neutralization of small, residual amounts of this compound before the container is designated for waste pickup.

Materials:

  • This compound residue

  • Anhydrous ethanol (B145695) or methanol (B129727)

  • Sodium bicarbonate solution (5-10%, aqueous)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place a beaker or flask containing a stir bar on a stir plate. The container should be large enough to accommodate the volume of the this compound residue and the quenching solution.

  • Alcoholysis: Slowly and cautiously add an excess of anhydrous ethanol or methanol to the this compound residue while stirring.[4] This will convert the reactive acyl chloride into a more stable ester. The reaction can be exothermic, so slow addition is crucial.[4]

  • Hydrolysis (Alternative to Alcoholysis): Alternatively, this compound can be slowly added to a large excess of cold water to hydrolyze it to cinnamic acid.[4][5] This reaction can be vigorous and should be performed with extreme caution.

  • Neutralization: After the initial reaction has subsided, slowly add a 5-10% aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid (HCl) byproduct that is formed.[6][7] Continue adding the base until the solution is neutral (pH 6-8), which can be verified using pH paper or a pH meter.

  • Collection: The resulting neutralized solution should be transferred to a clearly labeled hazardous waste container designated for halogenated organic waste.[8]

Disposal of Empty Containers and Contaminated Materials
  • Empty Containers: After neutralization of any residue, the empty container should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste. The rinsed container should then be managed as solid hazardous waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, or absorbent pads, must be collected in a sealed and clearly labeled hazardous waste bag or container.

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: For small spills, cover the area with an inert absorbent material such as sand, dry lime, or soda ash.[1] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully collect the absorbent material and the spilled substance into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials for hazardous waste disposal.

Logical Workflow for this compound Disposal

G start Start: this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood small_residue Small Residual Amount? fume_hood->small_residue spill Spill Occurs? fume_hood->spill neutralize Neutralize (Quench) in Lab small_residue->neutralize Yes collect_bulk Transfer to Labeled Hazardous Waste Container small_residue->collect_bulk No (Bulk) collect_neutralized Collect Neutralized Solution in Halogenated Waste neutralize->collect_neutralized spill->small_residue No absorb Absorb with Inert Material (Sand, Soda Ash) spill->absorb Yes collect_spill Collect Absorbed Spill into Hazardous Waste Container absorb->collect_spill dispose Dispose through Licensed Hazardous Waste Service collect_spill->dispose collect_neutralized->dispose collect_bulk->dispose end End dispose->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and hazardous waste management protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cinnamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Cinnamoyl Chloride in a Laboratory Setting.

This compound is a corrosive and moisture-sensitive compound that demands careful handling to ensure the safety of laboratory personnel. This guide provides detailed procedural information, personal protective equipment (PPE) requirements, emergency protocols, and disposal plans to support researchers, scientists, and drug development professionals in its safe management.

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.

ParameterValueReference
Molecular Formula C₉H₇ClO[1][2]
Molecular Weight 166.61 g/mol [1][2]
CAS Number 102-92-1 or 17082-09-6[1][3]
Boiling Point 256 - 258 °C (493 - 496 °F)
Melting Point 35 - 37 °C (95 - 99 °F)
Flash Point 79 °C / 174.2 °F[4]
Specific Gravity 1.16[1]

Operational Plan for Handling this compound

A systematic approach is crucial when working with this compound. The following step-by-step plan outlines the process from preparation to disposal.

Pre-Handling Preparations:
  • Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood.[1][5] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][5]

  • Personal Protective Equipment (PPE) : Before entering the handling area, all personnel must be equipped with the appropriate PPE. This includes:

    • Eye and Face Protection : Chemical safety goggles are mandatory.[1][6] A face shield should also be worn where there is a risk of splashing.[6]

    • Skin Protection : Wear a lab coat and appropriate protective gloves (e.g., impervious gloves).[1][6] Ensure gloves are compatible with this compound and check for any signs of degradation before and during use.

    • Respiratory Protection : If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][4]

  • Material Preparation : Ensure all necessary reagents and equipment are within the fume hood before introducing this compound. Use equipment made of corrosion-resistant materials.[6]

Handling Procedure:
  • Dispensing : Carefully uncap the this compound container. Since it can be a solid or liquid depending on the ambient temperature, be prepared for either form.[3] If it is a solid, use a clean, dry spatula for transfer. If it is a liquid, use a calibrated pipette or a syringe.

  • Reaction Setup : Add this compound to the reaction vessel slowly and in a controlled manner. Avoid rapid addition, which could lead to an uncontrolled reaction or splashing.

  • Moisture Control : this compound is moisture-sensitive and can react with water to produce hazardous hydrogen chloride gas.[1][2] All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if required by the experimental protocol.

Post-Handling and Cleanup:
  • Decontamination : Any equipment that has come into contact with this compound should be decontaminated. This can typically be done by slowly adding a suitable quenching agent, such as a dilute solution of sodium bicarbonate, under controlled conditions within the fume hood.

  • Personal Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][6]

Disposal Plan:
  • Waste Segregation : All waste contaminated with this compound, including empty containers, used pipette tips, and contaminated gloves, should be collected in a designated, labeled, and sealed hazardous waste container.[6]

  • Waste Neutralization : For larger quantities of unreacted this compound, a specific neutralization procedure should be followed. This typically involves slowly adding the this compound to a stirred, cooled solution of a weak base, such as sodium bicarbonate, in a fume hood.

  • Final Disposal : The neutralized waste and all contaminated solid waste must be disposed of through an approved hazardous waste disposal service, in accordance with local, regional, and national regulations.[2][6]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure to this compound.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1][6][7]

  • Skin Contact : Immediately remove all contaminated clothing and shoes.[6][7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7] Seek immediate medical attention.[6][7]

  • Inhalation : Move the victim to fresh air immediately.[6][7] If the person is not breathing, give artificial respiration.[1] If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.[6][7]

  • Ingestion : Do NOT induce vomiting.[1][7] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[6][7]

Visual Guides to Safety and Procedures

To further clarify the necessary steps and relationships, the following diagrams illustrate the handling workflow and first aid procedures.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_materials Prepare Materials & Glassware prep_ppe->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense Proceed to Handling handle_reaction Add to Reaction Vessel handle_dispense->handle_reaction post_decontaminate Decontaminate Equipment handle_reaction->post_decontaminate Reaction Complete post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_segregate Segregate Contaminated Waste post_wash->disp_segregate Begin Disposal disp_neutralize Neutralize Unused Reagent disp_segregate->disp_neutralize disp_dispose Dispose via Approved Service disp_neutralize->disp_dispose

Caption: A flowchart outlining the key steps for safely handling this compound.

G First Aid for this compound Exposure cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure to This compound eye_flush Flush with water for 15+ min exposure->eye_flush skin_remove Remove Contaminated Clothing exposure->skin_remove inhale_fresh_air Move to Fresh Air exposure->inhale_fresh_air ingest_no_vomit Do NOT Induce Vomiting exposure->ingest_no_vomit eye_medical Seek Immediate Medical Attention eye_flush->eye_medical skin_wash Wash with soap & water for 15+ min skin_remove->skin_wash skin_medical Seek Immediate Medical Attention skin_wash->skin_medical inhale_breathe Assist Breathing (if needed) inhale_fresh_air->inhale_breathe inhale_medical Seek Immediate Medical Attention inhale_breathe->inhale_medical ingest_rinse Rinse Mouth & Drink Water ingest_no_vomit->ingest_rinse ingest_medical Seek Immediate Medical Attention ingest_rinse->ingest_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.